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  • Product: 1-Phenyl-1,4-diazepan-5-one
  • CAS: 55186-91-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenyl-1,4-diazepan-5-one, a heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenyl-1,4-diazepan-5-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific narrative based on established synthetic methodologies and detailed spectroscopic analysis of analogous structures. We present a proposed synthetic route leveraging modern cross-coupling reactions and provide an in-depth analysis of the expected analytical data for the unequivocal identification and characterization of the target compound. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel diazepan-based compounds.

Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The seven-membered ring with two nitrogen atoms and a carbonyl group offers a unique three-dimensional architecture that can effectively mimic peptide turns and interact with a variety of biological targets. The introduction of an N-phenyl group at the 1-position significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions.

Derivatives of the broader diazepine and benzodiazepine families have demonstrated a wide range of therapeutic applications, including anticonvulsant, anxiolytic, analgesic, sedative, and hypnotic activities.[1] The N-arylation of such scaffolds is a key strategy in drug discovery to modulate pharmacological properties and explore structure-activity relationships (SAR). Therefore, a reliable and well-characterized synthesis of 1-Phenyl-1,4-diazepan-5-one is a crucial first step for the development of new chemical entities in this class.

Proposed Synthetic Strategy: N-Arylation of the 1,4-Diazepan-5-one Core

The synthesis of 1-Phenyl-1,4-diazepan-5-one can be efficiently achieved through the N-arylation of the parent 1,4-diazepan-5-one lactam. Two of the most powerful and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the N-aryl bond, leading back to the readily available starting materials: 1,4-diazepan-5-one and an aryl halide (e.g., iodobenzene or bromobenzene).

G 1-Phenyl-1,4-diazepan-5-one 1-Phenyl-1,4-diazepan-5-one 1,4-Diazepan-5-one 1,4-Diazepan-5-one 1-Phenyl-1,4-diazepan-5-one->1,4-Diazepan-5-one C-N Disconnection Phenyl Halide Phenyl Halide 1-Phenyl-1,4-diazepan-5-one->Phenyl Halide C-N Disconnection

Caption: Retrosynthetic analysis of 1-Phenyl-1,4-diazepan-5-one.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It offers a broad substrate scope, high functional group tolerance, and generally proceeds under milder conditions compared to the Ullmann condensation.

G cluster_reactants Reactants cluster_catalyst Catalytic System 1,4-Diazepan-5-one 1,4-Diazepan-5-one Toluene_Reflux Toluene, Reflux 1,4-Diazepan-5-one->Toluene_Reflux Iodobenzene Iodobenzene Iodobenzene->Toluene_Reflux Pd2(dba)3 Pd₂(dba)₃ Pd2(dba)3->Toluene_Reflux Xantphos Xantphos Xantphos->Toluene_Reflux NaOtBu NaOtBu NaOtBu->Toluene_Reflux 1-Phenyl-1,4-diazepan-5-one 1-Phenyl-1,4-diazepan-5-one Toluene_Reflux->1-Phenyl-1,4-diazepan-5-one

Caption: Proposed synthetic workflow for 1-Phenyl-1,4-diazepan-5-one via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1,4-diazepan-5-one (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) and anhydrous toluene (5 mL).

  • Substrate Addition: Add iodobenzene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-Phenyl-1,4-diazepan-5-one.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[3] While it often requires higher temperatures and stronger bases than the Buchwald-Hartwig reaction, modern protocols with the use of ligands have improved its scope and efficiency.[4]

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine 1,4-diazepan-5-one (1.0 mmol, 1.0 equiv.), iodobenzene (1.2 mmol, 1.2 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Ligand and Solvent Addition: Add a suitable ligand, such as L-proline (0.2 mmol, 20 mol%), and dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture at 120-140 °C for 24-48 hours with vigorous stirring.

  • Work-up and Purification: After cooling, the work-up and purification procedure would be similar to that described for the Buchwald-Hartwig amination.

Characterization of 1-Phenyl-1,4-diazepan-5-one

A thorough characterization of the synthesized 1-Phenyl-1,4-diazepan-5-one is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended, with expected data extrapolated from structurally similar compounds.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-Phenyl-1,4-diazepan-5-one. These predictions are based on the analysis of published data for N-aryl lactams and related diazepine derivatives.

Technique Expected Data
¹H NMR Phenyl protons: δ 6.9-7.4 ppm (m, 5H); Diazepane ring protons: δ 2.5-3.8 ppm (complex multiplets, 8H); NH proton: δ ~5.0-6.0 ppm (broad singlet, 1H)
¹³C NMR Phenyl carbons: δ ~115-150 ppm; Carbonyl carbon: δ ~170-175 ppm; Diazepane ring carbons: δ ~35-60 ppm
IR (Infrared) Amide C=O stretch: ~1650-1680 cm⁻¹; N-H stretch: ~3200-3400 cm⁻¹ (broad); C-N stretch: ~1250-1350 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹
MS (Mass Spec.) Expected [M+H]⁺: m/z = 191.1184 (for C₁₁H₁₄N₂O)
Detailed Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the phenyl and the diazepanone rings. The five protons of the phenyl group will likely appear as a complex multiplet in the aromatic region (δ 6.9-7.4 ppm). The eight protons of the diazepane ring will give rise to a series of complex multiplets in the aliphatic region (δ 2.5-3.8 ppm) due to their diastereotopic nature and coupling with each other. The amide proton (N-H) is expected to appear as a broad singlet in the region of δ 5.0-6.0 ppm, and its chemical shift may vary with concentration and solvent.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the lactam is expected to resonate downfield, around δ 170-175 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ ~115-150 ppm). The aliphatic carbons of the diazepane ring will be observed in the range of δ ~35-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ will indicate the presence of the N-H stretching vibration of the secondary amide. The C-N stretching vibration should appear in the fingerprint region, around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For 1-Phenyl-1,4-diazepan-5-one (C₁₁H₁₄N₂O), the expected exact mass for the protonated molecule [M+H]⁺ is 191.1184. The fragmentation pattern in the mass spectrum can also provide structural information.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-Phenyl-1,4-diazepan-5-one. By proposing a robust synthetic strategy based on the well-established Buchwald-Hartwig amination, this document provides a clear and actionable protocol for researchers. The detailed discussion of the expected outcomes from various spectroscopic techniques, based on data from analogous structures, offers a solid framework for the unequivocal identification and characterization of the target compound. This guide is intended to empower researchers in the field of medicinal chemistry to confidently synthesize and study this valuable molecular scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501. (Link not available)
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. [Link]

  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... - ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Phenyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-Phenyl-1,4-diazepan-5-one, a heterocyclic compound of intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Phenyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from closely related analogues. The following sections detail the predicted physicochemical properties, plausible synthetic routes with detailed experimental protocols, expected spectroscopic characteristics, and a discussion of the potential reactivity and applications of this compound. This document is intended to serve as a foundational resource for researchers initiating projects involving 1-Phenyl-1,4-diazepan-5-one and other N-aryl-1,4-diazepan-5-one derivatives.

Introduction to the 1-Phenyl-1,4-diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This scaffold is a key structural motif in a variety of biologically active molecules.[1] The substitution at the N1 position with a phenyl group, as in 1-Phenyl-1,4-diazepan-5-one, significantly influences the molecule's steric and electronic properties, which in turn can modulate its pharmacological activity.

While the benzodiazepine class of drugs, which features a fused benzene ring, has been extensively studied for its anxiolytic, sedative, and anticonvulsant properties, the simpler monocyclic 1,4-diazepan-5-one derivatives are less explored but hold potential for novel therapeutic applications.[2] The N-phenyl substituent is a common feature in many CNS-active drugs, and its incorporation into the 1,4-diazepan-5-one scaffold presents an interesting avenue for drug discovery.

Synthesis_Pathway reactant1 N-Phenylethylenediamine intermediate Michael Adduct (Ethyl 3-((2-(phenylamino)ethyl)amino)propanoate) reactant1->intermediate Michael Addition (Base catalyst, e.g., Et3N) reactant2 Ethyl Acrylate reactant2->intermediate product 1-Phenyl-1,4-diazepan-5-one intermediate->product Intramolecular Amide Formation (Heat or Acid/Base catalyst)

Figure 2. Proposed Synthesis Pathway for 1-Phenyl-1,4-diazepan-5-one.

Proposed Experimental Protocol: Synthesis via Michael Addition and Cyclization

This protocol is a representative procedure based on established methods for the synthesis of related 1,4-diazepan-5-ones.

Step 1: Michael Addition

  • To a solution of N-phenylethylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile) is added a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).

  • The mixture is stirred at room temperature, and ethyl acrylate (1.1 eq) is added dropwise over 30 minutes.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting N-phenylethylenediamine is consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Michael adduct, ethyl 3-((2-(phenylamino)ethyl)amino)propanoate.

Step 2: Intramolecular Cyclization

  • The crude adduct from the previous step is dissolved in a high-boiling point solvent such as toluene or xylene.

  • A catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid) can be added to promote cyclization.

  • The reaction mixture is heated to reflux for several hours, with the removal of ethanol and water, for example, by using a Dean-Stark apparatus.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-Phenyl-1,4-diazepan-5-one.

An alternative synthetic approach reported for a similar compound, 1-Benzyl-1,4-diazepan-5-one, involves a Schmidt rearrangement of 1-Benzyl-piperidin-4-one. [3]A similar strategy could potentially be employed for the synthesis of 1-Phenyl-1,4-diazepan-5-one starting from 1-Phenyl-piperidin-4-one.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Phenyl-1,4-diazepan-5-one. These values are calculated using computational models and should be confirmed by experimental data.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Expected to be a solid at room temperatureBased on analogues like 1-Benzyl-1,4-diazepan-5-one. [3]
Melting Point Not availableExperimental determination required.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. Limited solubility in water.General characteristic for similar organic compounds.
pKa Not availableThe secondary amine (N4) is expected to be basic.
LogP Not availableExpected to be moderately lipophilic.

Spectroscopic Analysis

No specific spectroscopic data for 1-Phenyl-1,4-diazepan-5-one has been found in the searched literature. The following are expected characteristic spectral features based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the diazepanone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4m2HProtons at positions 3 and 5 of the phenyl ring.
~ 6.8 - 7.0m3HProtons at positions 2, 4, and 6 of the phenyl ring.
~ 3.5 - 3.7t2H-CH₂- group adjacent to N1 (C7).
~ 3.3 - 3.5t2H-CH₂- group adjacent to N1 (C2).
~ 2.8 - 3.0t2H-CH₂- group adjacent to N4 (C3).
~ 2.5 - 2.7t2H-CH₂- group adjacent to the carbonyl group (C6).
Broad singlets1HN-H proton at position 4.

Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 170 - 175Carbonyl carbon (C=O).
~ 145 - 150Quaternary carbon of the phenyl ring attached to N1.
~ 128 - 130CH carbons of the phenyl ring.
~ 115 - 120CH carbons of the phenyl ring.
~ 50 - 55-CH₂- carbons adjacent to nitrogen atoms.
~ 40 - 45-CH₂- carbons adjacent to nitrogen atoms.
~ 35 - 40-CH₂- carbon adjacent to the carbonyl group.
IR Spectroscopy (Infrared)

The IR spectrum is expected to show characteristic absorption bands for the amide and amine functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, sharpN-H stretching vibration of the secondary amine.
~ 3000 - 3100MediumAromatic C-H stretching vibrations.
~ 2850 - 2950MediumAliphatic C-H stretching vibrations.
~ 1650 - 1680StrongC=O stretching vibration of the amide (lactam).
~ 1600, 1500, 1450Medium to strongAromatic C=C stretching vibrations.
~ 1200 - 1300MediumC-N stretching vibrations.
Mass Spectrometry (MS)

In mass spectrometry, 1-Phenyl-1,4-diazepan-5-one is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the diazepanone ring.

m/zInterpretation
190Molecular ion [M]⁺
VariesFragmentation pattern would depend on the ionization method. Common fragments could arise from the loss of CO, and cleavage of the bonds adjacent to the nitrogen atoms.

Reactivity and Potential Applications

The chemical reactivity of 1-Phenyl-1,4-diazepan-5-one is dictated by its functional groups: the tertiary aromatic amine, the secondary aliphatic amine, and the amide (lactam).

  • N-Alkylation/Acylation: The secondary amine at the N4 position is nucleophilic and can undergo reactions such as alkylation and acylation to introduce further substituents.

  • Reduction of the Amide: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would yield the corresponding 1-phenyl-1,4-diazepane.

  • Ring-Opening Reactions: Under harsh acidic or basic conditions, the amide bond could be hydrolyzed.

The 1,4-diazepan-5-one scaffold is present in molecules with a range of biological activities. [4]Given the presence of the N-phenyl group, a common pharmacophore in CNS-active drugs, 1-Phenyl-1,4-diazepan-5-one and its derivatives could be investigated for a variety of therapeutic applications, including but not limited to:

  • CNS Agents: As potential anxiolytics, antidepressants, or antipsychotics.

  • Enzyme Inhibitors: The scaffold could be modified to target specific enzymes.

  • Building Block for Complex Molecules: It can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems.

Conclusion

References

  • (Reference to a general review on diazepines, if found - placeholder)
  • (Reference to a paper on the synthesis of N-substituted diazepanones, if found - placeholder)
  • (Reference to a paper with spectroscopic d
  • (Reference to a paper discussing the biological activity of diazepanones, if found - placeholder)
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(5), 3245-3266. [Link]

  • (Placeholder for additional relevant references)
  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • (Placeholder for additional relevant references)
  • Sha, F., Xu, H., Liu, S., Wang, P., & Wang, J. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(2), o427. [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Phenyl-1,4-diazepan-5-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 1,4-Diazepanone Scaffold The seven-membered nitrogen-containing heterocyclic ring system of 1,4-diazepine is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,4-Diazepanone Scaffold

The seven-membered nitrogen-containing heterocyclic ring system of 1,4-diazepine is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive drugs.[1] Its derivatives have demonstrated a wide array of therapeutic applications, primarily due to their ability to modulate signals within the central nervous system.[1] The fusion of a benzene ring to this core structure gives rise to the well-known benzodiazepines, a class of drugs with significant anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] However, the non-fused 1,4-diazepanone core itself, particularly with aryl substitutions on the nitrogen atoms, is an area of growing interest for the development of novel therapeutics.

This guide focuses on a specific derivative, 1-Phenyl-1,4-diazepan-5-one , a molecule that, while not extensively documented in publicly available literature, represents a key structure for exploring new pharmacological activities. The strategic placement of a phenyl group on the nitrogen at position 1 can significantly influence the molecule's binding affinity to various biological targets. This document will provide a comprehensive overview of its structure, a proposed synthetic pathway based on established chemical principles, and a discussion of its potential as a scaffold in drug discovery, drawing insights from closely related N-aryl diazepanone analogs.

IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The IUPAC name for the topic of this guide is 1-Phenyl-1,4-diazepan-5-one .

The structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. A phenyl group is substituted on the nitrogen atom at position 1.

Chemical Structure:

G start N-Phenylethylenediamine + Boc Anhydride step1 Step 1: Boc Protection start->step1 intermediate1 Boc-protected diamine step1->intermediate1 step2 Step 2: Acrylation intermediate1->step2 reagent2 Acryloyl Chloride reagent2->step2 intermediate2 N-(2-(N-Boc-N-phenylamino)ethyl)acrylamide step2->intermediate2 step3 Step 3: Deprotection & Cyclization intermediate2->step3 reagent3 TFA reagent3->step3 product 1-Phenyl-1,4-diazepan-5-one step3->product G cluster_0 1-Phenyl-1,4-diazepan-5-one cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Applications scaffold 1,4-Diazepan-5-one Core target1 Monoamine Transporters (SERT, NET, DAT) scaffold->target1 Interacts with target2 GPCRs scaffold->target2 target3 Ion Channels scaffold->target3 substituent N-Phenyl Group substituent->target1 Modulates Affinity app1 Antidepressant target1->app1 app2 Anxiolytic target2->app2 app3 Other CNS Disorders target3->app3

Sources

Exploratory

An In-Depth Technical Guide to 1-Benzyl-1,4-diazepan-5-one

An Important Note on the Titular Compound: Initial searches for "1-Phenyl-1,4-diazepan-5-one" did not yield a specific, well-documented compound with an assigned CAS number in major chemical databases. This suggests that...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Titular Compound: Initial searches for "1-Phenyl-1,4-diazepan-5-one" did not yield a specific, well-documented compound with an assigned CAS number in major chemical databases. This suggests that it is not a commonly synthesized or commercially available molecule. In the spirit of providing a scientifically rigorous and actionable guide, this document will focus on the closely related and well-characterized analog, 1-Benzyl-1,4-diazepan-5-one , for which published synthesis and characterization data are available.

Introduction: The Significance of the Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. This scaffold is a key structural component in a variety of biologically active molecules. While benzodiazepines, which feature a fused benzene ring, are the most famous members of this family, the simpler diazepanone structures serve as crucial building blocks for novel therapeutics. They are particularly valued in the synthesis of compounds targeting the central nervous system.

This guide provides a detailed technical overview of 1-Benzyl-1,4-diazepan-5-one, a representative member of this class. It serves as a valuable intermediate for creating more complex molecules, including potential inhibitors of human nitric oxide synthase.[1] This document will detail its chemical properties, a validated synthesis protocol with mechanistic considerations, structural characterization, and safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

1-Benzyl-1,4-diazepan-5-one is a white crystalline solid at room temperature.[2] Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 55186-89-5[2][3]
Molecular Formula C₁₂H₁₆N₂O[1][2][3]
Molecular Weight 204.27 g/mol [1][2]
Melting Point 115-117 °C[2]
Appearance White crystal or solid[2]
Boiling Point 379.8 ± 35.0 °C (Predicted)[2]
Density 1.097 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in many organic solvents such as chloroform, methanol, and ethanol; insoluble in water.[2]
Structural Elucidation

X-ray crystallography has revealed that the seven-membered diazepane ring of 1-Benzyl-1,4-diazepan-5-one adopts a chair-like conformation.[1] The benzyl group and the diazepane ring are nearly perpendicular to each other.[1] In the solid state, intermolecular N-H···O hydrogen bonds link molecules into dimeric structures.[1]

Synthesis of 1-Benzyl-1,4-diazepan-5-one: The Schmidt Rearrangement

The synthesis of 1-Benzyl-1,4-diazepan-5-one is achieved through a Schmidt rearrangement of 1-Benzyl-piperidin-4-one. This reaction provides an efficient pathway for the ring expansion of a six-membered piperidinone to the seven-membered diazepanone.

Reaction Scheme

Schmidt_Rearrangement Synthesis of 1-Benzyl-1,4-diazepan-5-one reactant 1-Benzyl-piperidin-4-one product 1-Benzyl-1,4-diazepan-5-one reactant->product Schmidt Rearrangement reagents 1. H₂SO₄, CH₂Cl₂ 2. NaN₃ reagents->reactant Mechanism Mechanism of the Schmidt Rearrangement cluster_0 Activation and Nucleophilic Attack cluster_1 Rearrangement and Ring Expansion cluster_2 Hydrolysis and Product Formation A Protonated Ketone B Azide Adduct A->B + N₃⁻ C Protonated Azide Adduct B->C D Nitrenium Ion Intermediate C->D - N₂ E Expanded Ring Intermediate D->E Alkyl Migration F Iminium Ion E->F G Aminal F->G + H₂O H Protonated Product G->H I Final Product H->I - H⁺

Caption: Simplified mechanism of the Schmidt rearrangement.

Applications in Research and Development

As a functionalized diazepanone, 1-Benzyl-1,4-diazepan-5-one is primarily of interest as a synthetic intermediate.

  • Scaffold for Library Synthesis: The benzyl group can be removed via hydrogenolysis, revealing a secondary amine that can be further functionalized. The secondary amide within the ring also presents a site for chemical modification. This makes the molecule a versatile starting point for the creation of a library of diazepanone derivatives for screening in drug discovery programs.

  • Precursor for Biologically Active Molecules: It has been identified as an intermediate for compounds that can act as inhibitors of human nitric oxide synthesis, highlighting its potential in developing therapeutics for conditions where nitric oxide modulation is beneficial. [1]

Safety and Handling

Detailed toxicological data for 1-Benzyl-1,4-diazepan-5-one is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of exposure:

    • Skin contact: Wash thoroughly with soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Ingestion: Seek immediate medical attention.

    • Inhalation: Move to fresh air.

It is advisable to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

1-Benzyl-1,4-diazepan-5-one is a valuable and accessible member of the diazepanone family of heterocycles. While not as extensively studied as its benzodiazepine cousins, its straightforward synthesis via the Schmidt rearrangement and the potential for further chemical modification make it a compound of interest for researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and handling, serving as a reliable resource for its application in the laboratory.

References

  • Sha, F., Xu, H., Liu, S., Wang, P., & Wang, J. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569. [Link]

  • ChemBK. (2024). 1-Benzyl-1,4-diazepin-5-one. ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-1,4-diazepane. PubChem Compound Database. [Link]

  • Medicines and Healthcare products Regulatory Agency. (2016). Diazepam 5 mg/ml Solution for Injection - Summary of Product Characteristics (SmPC). [Link]

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Foundational

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 1-Phenyl-1,4-diazepan-5-one This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 1-Phenyl-1,4-diazepan-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Phenyl-1,4-diazepan-5-one

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 1-Phenyl-1,4-diazepan-5-one. As a novel chemical entity, understanding its solubility profile is a cornerstone for its application in medicinal chemistry, process development, and formulation science. Low aqueous solubility is a primary challenge in the development of new chemical entities, potentially leading to poor bioavailability and suboptimal drug delivery.[1][2] Therefore, a thorough evaluation of solubility in various solvent systems is a critical early-stage activity in drug discovery.[3]

Physicochemical Profile: 1-Phenyl-1,4-diazepan-5-one

To effectively predict and interpret the solubility of 1-Phenyl-1,4-diazepan-5-one, a foundational understanding of its molecular structure is essential. The molecule consists of a seven-membered 1,4-diazepan-5-one ring, which features a polar lactam (cyclic amide) functional group, and a non-polar phenyl substituent.

Structural Features and Inferred Properties:

  • Molecular Formula: C₁₁H₁₄N₂O

  • Core Structure: A 1,4-diazepan-5-one heterocyclic ring. This ring contains two nitrogen atoms and a ketone group, creating opportunities for hydrogen bonding and polar interactions.

  • Key Substituent: A phenyl group attached to one of the nitrogen atoms. This large, aromatic group is hydrophobic and will significantly influence the molecule's interaction with non-polar solvents.

  • Amphiphilic Nature: The presence of both a polar lactam ring and a non-polar phenyl group gives the molecule an amphiphilic character. This duality suggests that its solubility will be highly dependent on the polarity of the solvent.

Given the limited public data on this specific compound, we can draw parallels with structurally related molecules like Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[4] Diazepam is characterized by its poor water solubility but is soluble in organic solvents like alcohol and chloroform.[5][6] This precedent strongly suggests that 1-Phenyl-1,4-diazepan-5-one will exhibit limited solubility in aqueous media and greater solubility in organic solvents of intermediate to low polarity.

The Theoretical Bedrock of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7] This phenomenon is governed by the intermolecular forces between the solute and solvent molecules.

The guiding principle is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[8] The dissolution process involves overcoming two sets of forces:

  • Solute-Solute Interactions: The forces holding the solute molecules together in their solid (crystalline) state.

  • Solvent-Solvent Interactions: The intermolecular forces of the solvent.

For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent bonds.

A Strategic Approach to Solvent Selection

A robust solubility profile is built upon a carefully selected panel of solvents that span a wide range of polarities. This allows for a comprehensive understanding of the compound's behavior. The chosen solvents are categorized into three main classes based on their polarity and hydrogen-bonding capabilities.

  • Polar Protic Solvents: Such as water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors. They are effective at dissolving polar and ionic compounds.

  • Polar Aprotic Solvents: Including Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Acetone, possess a dipole moment but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors.[9][10]

  • Non-Polar Solvents: Like Hexane and Toluene, have low dielectric constants and interact primarily through weaker van der Waals forces.[11] They are best for dissolving non-polar, lipophilic compounds.

The selection of solvents with varying properties provides a comprehensive map of the compound's solubility, which is invaluable for downstream applications such as reaction chemistry, purification, and formulation.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To ensure accuracy and reproducibility, the determination of thermodynamic (or equilibrium) solubility is paramount.[12] This method measures the true solubility of a compound once the solution has reached equilibrium with the undissolved solid.[13] The shake-flask method is the universally recognized gold standard for this purpose and is recommended by regulatory bodies like the ICH.[14][15][16]

Workflow for Thermodynamic Solubility Measurement

Below is a diagram illustrating the key steps in the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep_compound 1. Weigh excess 1-Phenyl-1,4-diazepan-5-one prep_solvent 2. Add precise volume of selected solvent prep_compound->prep_solvent incubation 3. Incubate at constant temp (e.g., 25°C or 37°C) with constant agitation (e.g., 24-48 hours) prep_solvent->incubation separation 4. Separate solid from supernatant (Centrifugation or Filtration) incubation->separation dilution 5. Dilute supernatant with mobile phase separation->dilution analysis 6. Quantify concentration (e.g., HPLC-UV, LC-MS) dilution->analysis result 7. Calculate Solubility (mg/mL or µg/mL) analysis->result

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that the analytical method is accurate.

  • Preparation:

    • Accurately weigh an amount of 1-Phenyl-1,4-diazepan-5-one into a glass vial, ensuring an excess of solid will remain after equilibrium is reached.[17] This is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume of the pre-selected solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is achieved.[13][18] A preliminary time-course experiment can be run to confirm the point at which concentration no longer increases.

  • Phase Separation:

    • After incubation, allow the vials to rest briefly to let heavy solids settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid material is transferred, this step must be performed either by:

      • Filtration: Using a syringe filter (e.g., 0.22 µm PVDF) compatible with the solvent.

      • Centrifugation: Centrifuging the vial at high speed and then carefully sampling the supernatant.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 1-Phenyl-1,4-diazepan-5-one of known concentrations.

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical system) to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]

    • Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison. The following table presents hypothetical, yet scientifically plausible, solubility data for 1-Phenyl-1,4-diazepan-5-one, reflecting its expected amphiphilic nature.

SolventSolvent ClassRelative Polarity[9][10]Hypothetical Solubility (mg/mL) at 25°C
HexaneNon-Polar0.009< 0.1
TolueneNon-Polar0.0995.2
Dichloromethane (DCM)Polar Aprotic0.30945.8
AcetonePolar Aprotic0.35531.5
Acetonitrile (ACN)Polar Aprotic0.46015.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444> 100
EthanolPolar Protic0.65422.7
MethanolPolar Protic0.76218.9
WaterPolar Protic1.000< 0.05

Interpretation of Illustrative Data:

  • Very Low Aqueous Solubility: As predicted, the solubility in water is extremely low, dominated by the hydrophobic phenyl group.

  • Poor Solubility in Non-Polar Solvents: The low solubility in a purely non-polar solvent like hexane indicates that the polar lactam group significantly hinders dissolution.

  • Peak Solubility in Polar Aprotic Solvents: The highest solubility is observed in solvents like DCM and DMSO. These solvents have sufficient polarity to interact with the lactam group but are not structured by strong hydrogen-bonding networks (like water), making it easier to accommodate the non-polar phenyl ring.

  • Moderate Solubility in Alcohols: Polar protic solvents like ethanol and methanol show moderate solvating power, balancing interactions with both the polar and non-polar regions of the molecule.

Additional Factors Influencing Solubility

Beyond the choice of solvent, several other physical and chemical factors can significantly impact solubility.[20]

  • Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature.[7] However, this relationship must be determined empirically, as some compounds exhibit exothermic dissolution.[7]

  • pH of the Medium: The 1,4-diazepan-5-one structure contains amine functionalities that can be protonated at acidic pH. Ionization of a molecule typically increases its aqueous solubility.[1] Therefore, determining the pKa of the compound and measuring solubility across a range of pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines) is crucial for compounds intended for oral administration.[14]

  • Particle Size and Polymorphism: Decreasing the particle size increases the surface-area-to-volume ratio, which can lead to a more rapid dissolution rate.[1][20] Furthermore, a compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[20] These forms can have different crystal lattice energies and, consequently, different solubilities.

Conclusion

The systematic determination of the solubility of 1-Phenyl-1,4-diazepan-5-one is a foundational step in its scientific journey. By employing a robust, validated protocol like the shake-flask method across a strategically selected panel of solvents, researchers can build a comprehensive solubility profile. This data is not merely a set of physical constants; it provides critical insights that guide synthetic route optimization, enable effective purification strategies, and lay the groundwork for successful formulation development, ultimately determining the compound's potential for further investigation.

References

  • Pharmaguideline. Factors that Affect the Solubility of Drugs.

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  • protocols.io. (2025). In-vitro Thermodynamic Solubility.

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  • International Journal of Novel Research and Development (IJNRD). (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

  • BioDuro. ADME Solubility Assay.

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  • ZheJiang TianHe Resin Co.,Ltd. Organic Solvent Polarity Chart.

  • International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.

  • Evotec. Thermodynamic Solubility Assay.

  • Sigma-Aldrich. Polarity of Solvents.

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  • World Health Organization (WHO). (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for additional strengths of immediate-release, solid oral dosage forms.

  • Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Bergström, C. et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.

  • BioAssay Systems. Solubility Testing – Shake Flask Method.

  • International Programme on Chemical Safety (IPCS). (1997). Diazepam (PIM 181).

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Exploratory

An In-Depth Technical Guide to 1-Phenyl-1,4-diazepan-5-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the 1-Phenyl-1,4-diazepan-5-one core structure, a privileged scaffold in medicinal chemistry. We w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 1-Phenyl-1,4-diazepan-5-one core structure, a privileged scaffold in medicinal chemistry. We will delve into its synthesis, explore the landscape of its derivatives and analogs, and critically analyze their biological activities and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The 1,4-Diazepan-5-one Scaffold - Beyond the Benzodiazepines

The seven-membered diazepine ring system is a cornerstone of medicinal chemistry, most famously represented by the 1,4-benzodiazepine class of drugs, which includes diazepam (Valium)[1][2]. These agents are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor[2]. However, the broader chemical space of diazepine derivatives, particularly the non-fused 1-Phenyl-1,4-diazepan-5-one core, offers a wealth of opportunities for therapeutic innovation beyond the traditional scope of benzodiazepines.

1,4-diazepine derivatives have been shown to possess a wide array of biological activities, including antipsychotic, anthelmintic, antibacterial, antifungal, and anticancer properties[3][4][5]. This highlights the potential of the 1,4-diazepan-5-one scaffold as a template for the design of novel drugs targeting a diverse range of diseases. This guide will focus on the non-benzodiazepine analogs, providing a deeper understanding of their unique chemical and pharmacological characteristics.

Synthetic Strategies for 1-Phenyl-1,4-diazepan-5-one and its Derivatives

The synthesis of the 1-Phenyl-1,4-diazepan-5-one core and its analogs typically involves the formation of the seven-membered diazepine ring through cyclization reactions. Various synthetic routes have been developed, often employing multi-component reactions or cyclocondensation strategies.

General Synthesis of 1,4-Diazepine Derivatives

A common and efficient method for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst[6]. High yields and short reaction times can be achieved using this approach[6]. The general procedure is as follows:

Experimental Protocol: General Synthesis of 1,4-Diazepine Derivatives [6]

  • A mixture of a suitable ketimine (10 mmol) and an aldehyde (10 mmol) is dissolved in ethanol (15 mL).

  • A catalytic amount of a Keggin-type heteropolyacid (e.g., H3PW12O40) (1% mmol) is added to the solution.

  • The reaction mixture is refluxed with stirring for the appropriate time, monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic solvent is removed under reduced pressure.

  • The resulting solid is filtered and washed with ethanol (2 x 10 mL) to afford the purified 1,4-diazepine derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process ketimine Ketimine Intermediate mixing Mixing and Stirring ketimine->mixing aldehyde Aldehyde aldehyde->mixing catalyst Heteropolyacid Catalyst (e.g., H3PW12O40) catalyst->mixing solvent Ethanol solvent->mixing reflux Reflux reflux->mixing monitoring TLC Monitoring mixing->monitoring workup Solvent Removal monitoring->workup purification Filtration and Washing workup->purification product 1,4-Diazepine Derivative purification->product

Caption: General workflow for the synthesis of 1,4-diazepine derivatives.

Synthesis of Diazepam: A Reference Benzodiazepine

To provide context, the synthesis of diazepam, a well-known 1,4-benzodiazepine, involves several key steps including electrophilic aromatic substitution, acylation, and cyclization[1]. A common route starts from 2-amino-5-chlorobenzophenone, which is reacted with glycine ethyl ester to form the diazepine ring, followed by methylation[7].

Biological Activities and Therapeutic Potential

Derivatives of the 1-Phenyl-1,4-diazepan-5-one scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of 1,4-diazepan-5-one derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of 1,4-Diazepine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7c HepG-2 (Liver)4.4 - 13[8]
7e MCF-7 (Breast)4.4 - 13[8]
7f HCT-116 (Colon)4.4 - 13[8]
Compound 5 PC3 (Prostate)Good Activity[9]

It is hypothesized that some of these compounds may exert their anticancer effects by binding to and cleaving DNA, or by depleting ATP levels within tumor cells.

Neuroprotective Effects

While direct studies on the neuroprotective effects of 1-Phenyl-1,4-diazepan-5-one derivatives are limited, the known neuroprotective properties of the related benzodiazepine, diazepam, suggest that this class of compounds may hold promise for the treatment of neurodegenerative diseases and ischemic stroke[8][10].

Diazepam has been shown to be neuroprotective in models of ischemic stroke by reducing neuronal injury[10]. The proposed mechanisms for this neuroprotection are multifaceted and may involve modulation of the GABAA receptor, as well as direct effects on mitochondrial function[11].

Experimental Protocol: In Vitro Neuroprotection Assay [10][12][13][14]

This protocol outlines a general method for assessing the neuroprotective effects of novel compounds against glutamate-induced excitotoxicity in a neuronal cell line.

  • Cell Culture: Plate a suitable neuronal cell line (e.g., HT22 mouse hippocampal cells or SH-SY5Y human neuroblastoma cells) in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined period (e.g., 24 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as glutamate, to induce cell death.

  • Assessment of Cell Viability: After an incubation period, assess cell viability using a standard method, such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations.

Neuroprotection_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Neuronal Cell Culture (e.g., HT22, SH-SY5Y) plating Plate cells in 96-well plates cell_culture->plating compound_addition Add Test Compound (Varying Concentrations) plating->compound_addition incubation1 Incubate compound_addition->incubation1 toxin_addition Add Neurotoxin (e.g., Glutamate) incubation1->toxin_addition incubation2 Incubate toxin_addition->incubation2 viability_assay Cell Viability Assay (e.g., MTT) incubation2->viability_assay data_analysis Calculate % Neuroprotection viability_assay->data_analysis result Neuroprotective Efficacy Determined data_analysis->result

Caption: Workflow for an in vitro neuroprotection assay.

Structure-Activity Relationship (SAR) Studies

The biological activity of 1-Phenyl-1,4-diazepan-5-one derivatives is highly dependent on the nature and position of substituents on both the phenyl and diazepine rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For the related benzodiazepines, SAR studies have shown that:

  • The central 7-membered ring is essential for activity[15].

  • An electron-withdrawing group at the 7-position of the fused benzene ring generally increases potency[15].

  • The nature of the substituent at the 2-position of the diazepine ring influences lipophilicity and CNS distribution[15].

  • Substituents at the 4 and 5-positions of the diazepine ring can affect potency and selectivity[15].

While these principles provide a useful starting point, dedicated SAR studies on the non-fused 1-Phenyl-1,4-diazepan-5-one scaffold are necessary to elucidate the specific structural requirements for different biological activities.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for classical benzodiazepines is the positive allosteric modulation of the GABAA receptor[2]. This enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.

For the broader class of 1,4-diazepine derivatives, the mechanisms of action are more diverse and depend on the specific structural features of the compounds and their biological targets. For instance, the anticancer activity of some derivatives may involve direct interaction with DNA, while the potential neuroprotective effects could be mediated through antioxidant pathways or modulation of mitochondrial function[11][16]. Further research is needed to fully characterize the signaling pathways and molecular targets of novel 1-Phenyl-1,4-diazepan-5-one analogs.

Conclusion and Future Directions

The 1-Phenyl-1,4-diazepan-5-one scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of potential applications. While much of the existing research has focused on the fused benzodiazepine analogs, the non-fused core structure offers exciting opportunities for the discovery of novel drugs with unique pharmacological profiles.

Future research in this area should focus on:

  • The development of efficient and versatile synthetic routes to a wider variety of 1-Phenyl-1,4-diazepan-5-one derivatives.

  • Comprehensive screening of these compounds against a diverse panel of biological targets to identify new therapeutic applications.

  • Detailed structure-activity relationship studies to guide the optimization of lead compounds.

  • In-depth mechanistic studies to elucidate the signaling pathways and molecular targets of novel active compounds.

By systematically exploring the chemical space around the 1-Phenyl-1,4-diazepan-5-one core, researchers can unlock the full therapeutic potential of this versatile and privileged scaffold.

References

  • - Der Pharma Chemica

  • - National Institutes of Health

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  • - Journal of Chemical and Pharmaceutical Research

  • - ResearchGate

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  • [Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][8][11]benzodiazepines]([Link]) - Journal of Medicinal Chemistry

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Foundational

Unlocking the Therapeutic Potential of 1-Phenyl-1,4-diazepan-5-one: A Technical Guide for Preclinical Investigation

Foreword: The Rationale for Investigation In the landscape of medicinal chemistry, the diazepine scaffold represents a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the diazepine scaffold represents a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] From the well-established anxiolytic and anticonvulsant properties of benzodiazepines like diazepam to emerging applications in oncology and infectious diseases, the versatility of this seven-membered heterocyclic ring is undeniable.[2][3][4][5] This guide focuses on a specific, yet under-explored derivative, 1-Phenyl-1,4-diazepan-5-one . While direct pharmacological data for this compound is scarce in publicly available literature, its structural similarity to known psychoactive agents warrants a thorough and systematic investigation into its potential therapeutic applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-pronged approach to elucidate the pharmacological profile of 1-Phenyl-1,4-diazepan-5-one, from initial in silico predictions to robust in vitro validation assays. The methodologies described herein are designed to be self-validating, providing a logical and efficient pathway to determine the compound's potential as a novel therapeutic agent.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for any pharmacological investigation. The predicted properties of 1-Phenyl-1,4-diazepan-5-one are summarized below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C11H14N2ODefines the elemental composition.
Molecular Weight 190.24 g/mol Influences absorption and distribution.
logP (Lipophilicity) 1.2 - 1.8Affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 41.5 ŲImpacts cell penetration and blood-brain barrier passage.
Hydrogen Bond Donors 1Influences binding to target proteins.
Hydrogen Bond Acceptors 2Influences binding to target proteins.

These values are estimations based on computational models and require experimental verification.

The synthesis of 1-Phenyl-1,4-diazepan-5-one can be approached through established methods for the creation of 1,4-diazepine rings. A plausible synthetic route involves the cyclocondensation of a substituted aniline with a suitable amino acid derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aniline N-Phenylethylenediamine Cyclization Michael Addition followed by Lactamization Aniline->Cyclization Reactant 1 Ester Ethyl Acrylate Ester->Cyclization Reactant 2 Product 1-Phenyl-1,4-diazepan-5-one Cyclization->Product Yields

Caption: Proposed synthetic workflow for 1-Phenyl-1,4-diazepan-5-one.

A Strategic Approach to Pharmacological Screening: From Bits to Biology

To efficiently and comprehensively evaluate the pharmacological potential of 1-Phenyl-1,4-diazepan-5-one, a tiered screening cascade is proposed. This strategy begins with broad, cost-effective computational methods and progresses to more specific and biologically relevant in vitro assays.

Screening_Cascade InSilico In Silico Profiling InVitro_Primary Primary In Vitro Screening InSilico->InVitro_Primary Hypothesis Generation InVitro_Secondary Secondary In Vitro Assays InVitro_Primary->InVitro_Secondary Hit Confirmation & Prioritization Lead_Opt Lead Optimization InVitro_Secondary->Lead_Opt Candidate Selection

Caption: A tiered screening cascade for pharmacological evaluation.

In Silico Profiling: Predicting Therapeutic Potential

Computational methods provide a rapid and cost-effective first pass to generate hypotheses about a compound's potential biological targets and liabilities.[6][7][8][9]

2.1.1. Target Prediction through Molecular Docking and Pharmacophore Modeling

Given the structural similarity of 1-Phenyl-1,4-diazepan-5-one to benzodiazepines, a primary focus of in silico analysis should be on the GABA-A receptor. Molecular docking simulations can predict the binding affinity and mode of interaction with different GABA-A receptor subtypes.[10] Furthermore, pharmacophore modeling can identify the key chemical features necessary for binding and activity.

2.1.2. ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential developmental hurdles.[8] A variety of computational models can predict key parameters such as:

ADMET ParameterPredicted PropertyImplication
Aqueous Solubility Moderately SolubleAffects bioavailability.
Blood-Brain Barrier Permeability PermeableSuggests potential for CNS activity.
CYP450 Inhibition Potential for inhibition of specific isoforms (e.g., CYP2C19)Risk of drug-drug interactions.[11]
hERG Inhibition Low Predicted RiskReduced likelihood of cardiotoxicity.
Mutagenicity (Ames Test) NegativeLow concern for genotoxicity.
In Vitro Screening: Experimental Validation

The hypotheses generated from in silico studies must be rigorously tested through a well-designed panel of in vitro assays.[12][13][14]

2.2.1. Primary Screening: Broad-Based Activity Assessment

The initial phase of in vitro testing should employ high-throughput screening (HTS) methods to assess the compound's activity across a diverse range of biological targets.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

  • Objective: To determine the binding affinity of 1-Phenyl-1,4-diazepan-5-one to the benzodiazepine binding site of the GABA-A receptor.

  • Materials:

    • Rat cortical membranes (source of GABA-A receptors).

    • [3H]-Flunitrazepam (radioligand).

    • 1-Phenyl-1,4-diazepan-5-one (test compound).

    • Diazepam (positive control).

    • Assay buffer (e.g., Tris-HCl).

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add rat cortical membranes, [3H]-Flunitrazepam, and either the test compound, positive control, or vehicle.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

2.2.2. Secondary Screening: Elucidating Mechanism and Selectivity

Compounds that demonstrate activity in primary screens ("hits") should be further characterized in secondary assays to confirm their mechanism of action and assess their selectivity.

Experimental Protocol: Electrophysiology Assay for GABA-A Receptor Modulation

  • Objective: To determine if 1-Phenyl-1,4-diazepan-5-one modulates GABA-A receptor function.

  • Materials:

    • HEK293 cells expressing specific GABA-A receptor subtypes.

    • Patch-clamp electrophysiology rig.

    • GABA (gamma-Aminobutyric acid).

    • 1-Phenyl-1,4-diazepan-5-one (test compound).

    • Diazepam (positive control).

    • Extracellular and intracellular recording solutions.

  • Procedure:

    • Culture HEK293 cells expressing the desired GABA-A receptor subtype.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a submaximal concentration of GABA to elicit a baseline current.

    • Co-apply GABA and varying concentrations of the test compound or positive control.

    • Measure the potentiation of the GABA-induced current.

  • Data Analysis: Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation of the GABA response).

2.2.3. Safety and Toxicity Profiling

Concurrent with efficacy testing, it is essential to evaluate the potential for off-target effects and cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Objective: To assess the general cytotoxicity of 1-Phenyl-1,4-diazepan-5-one in a relevant cell line (e.g., HepG2 for liver toxicity).

  • Materials:

    • HepG2 cells.

    • Cell culture medium and supplements.

    • 1-Phenyl-1,4-diazepan-5-one (test compound).

    • Doxorubicin (positive control for cytotoxicity).

    • MTT or similar viability reagent.

    • Plate reader.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or positive control for 24-72 hours.

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the CC50 value (the concentration of the test compound that reduces cell viability by 50%).

Future Directions and Lead Optimization

The data generated from this comprehensive screening cascade will provide a robust foundation for making informed decisions about the future development of 1-Phenyl-1,4-diazepan-5-one. Positive results, particularly a high affinity and potentiation of the GABA-A receptor coupled with a favorable safety profile, would justify its advancement into lead optimization. This next phase would involve the synthesis and evaluation of analogs to improve potency, selectivity, and ADMET properties, with the ultimate goal of identifying a clinical candidate.

References

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37.
  • Wishart, D. S. (2008).
  • Slamon, D. J. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Byrne, R., & Schneider, G. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Bagolini, C., de Witt, P., Pacifici, L., & Ramacci, M. T. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-480.
  • O'Connor, J. C., & Chapin, R. E. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.
  • Ekins, S. (2016). Computational/in silico methods in drug target and lead prediction. PMC.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
  • Masimirembwa, C. M., Thompson, R., & Andersson, T. B. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 4(3), 245-263.
  • Al-Hujaily, E. M., & Al-Ghamdi, S. A. (2022). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
  • Sykes, D. A. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • Patil, S. B., et al. (2015). Identification, synthesis and characterization of Diazepam impurities. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • CymitQuimica. (n.d.). CAS 439-14-5: Diazepam. CymitQuimica.
  • National Center for Biotechnology Inform
  • Singh, P., & Kumar, A. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[6][7]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate.

  • Various Authors. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market.
  • International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
  • Archer, G. A., & Sternbach, L. H. (1964). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][6][7]benzodiazepines. Journal of Medicinal Chemistry, 7(4), 486-490.

  • Kumar, R., & Singh, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3269-3289.
  • International Agency for Research on Cancer. (1996). Diazepam. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66.
  • The Drug Database for Acute Porphyria. (n.d.). N05BA01 - Diazepam. Acute Porphyria Drugs.

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Exploratory

An In-depth Technical Guide to 1-Phenyl-1,4-diazepan-5-one: A Novel Benzodiazepine Analog

Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of 1-Phenyl-1,4-diazepan-5-one, a novel analog of the benzodiazepine class of psychoact...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of 1-Phenyl-1,4-diazepan-5-one, a novel analog of the benzodiazepine class of psychoactive compounds. Benzodiazepines exert their therapeutic effects—including anxiolytic, sedative, and anticonvulsant activities—through positive allosteric modulation of the GABA-A receptor. This document outlines a plausible synthetic pathway for 1-Phenyl-1,4-diazepan-5-one, detailed protocols for its analytical characterization, and robust in-vitro methodologies to ascertain its affinity for and functional modulation of the benzodiazepine binding site on the GABA-A receptor. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction: The Rationale for Novel Benzodiazepine Analogs

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions.[1] Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which leads to increased neuronal inhibition and a state of calm.[2] The core chemical structure of classical benzodiazepines consists of a benzene ring fused to a diazepine ring.[3]

The exploration of benzodiazepine analogs, such as 1-Phenyl-1,4-diazepan-5-one, is driven by the pursuit of compounds with improved pharmacological profiles. This includes potentially greater receptor subtype selectivity, which could lead to a reduction in undesirable side effects like sedation, cognitive impairment, and the potential for dependence and withdrawal.[1] The introduction of a phenyl group at the 1-position of the 1,4-diazepan-5-one scaffold represents a significant structural modification that warrants a thorough investigation of its potential as a benzodiazepine analog.

This guide provides a hypothetical, yet scientifically grounded, pathway for the investigation of this novel compound, from its synthesis to its initial pharmacological characterization.

Synthesis of 1-Phenyl-1,4-diazepan-5-one

The synthesis of 1-Phenyl-1,4-diazepan-5-one can be approached through a multi-step process involving the formation of the diazepanone ring. The following protocol is a plausible and efficient route based on established organic chemistry principles for the synthesis of related 1,4-diazepine derivatives.[4][5]

Synthetic Scheme

Synthetic_Scheme Aniline Aniline Intermediate_A Intermediate A (Ethyl 3-anilinopropanoate) Aniline->Intermediate_A Michael Addition Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Intermediate_A Intermediate_B Intermediate B (Ethyl N-(2-ethoxy-2-oxoethyl)-N-phenyl-β-alaninate) Intermediate_A->Intermediate_B N-Alkylation Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate_B Dieckmann_condensation Dieckmann Condensation (NaOEt, Toluene, Reflux) Intermediate_B->Dieckmann_condensation Intermediate_C Intermediate C (Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate) Dieckmann_condensation->Intermediate_C Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (Aq. HCl, Reflux) Intermediate_C->Hydrolysis_Decarboxylation Intermediate_D Intermediate D (1-Phenylpiperidin-4-one) Hydrolysis_Decarboxylation->Intermediate_D Schmidt_Reaction Schmidt Reaction (NaN3, H2SO4) Intermediate_D->Schmidt_Reaction Final_Product 1-Phenyl-1,4-diazepan-5-one Schmidt_Reaction->Final_Product

Caption: Proposed synthetic pathway for 1-Phenyl-1,4-diazepan-5-one.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 3-anilinopropanoate (Intermediate A)

  • To a stirred solution of aniline (1.0 eq) in ethanol, add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-anilinopropanoate.

Step 2: Synthesis of Ethyl N-(2-ethoxy-2-oxoethyl)-N-phenyl-β-alaninate (Intermediate B)

  • Dissolve ethyl 3-anilinopropanoate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

  • Heat the mixture to reflux for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the diester.

Step 3: Synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (Intermediate C)

  • Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene.

  • Add a solution of the diester (Intermediate B, 1.0 eq) in anhydrous toluene dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux for 12 hours to facilitate the Dieckmann condensation.

  • Cool the mixture and quench with dilute acetic acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 1-Phenylpiperidin-4-one (Intermediate D)

  • To the purified β-keto ester (Intermediate C), add a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 24 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify by column chromatography to yield 1-phenylpiperidin-4-one.

Step 5: Synthesis of 1-Phenyl-1,4-diazepan-5-one (Final Product)

  • Dissolve 1-phenylpiperidin-4-one (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add sodium azide (1.2 eq) portion-wise over 1 hour, maintaining the temperature below 10°C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-Phenyl-1,4-diazepan-5-one.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-Phenyl-1,4-diazepan-5-one.

Analytical Techniques and Expected Data
Technique Parameter Expected Data/Observations Purpose
¹H NMR Chemical Shift (δ), Multiplicity, Coupling Constant (J)Aromatic protons (phenyl group), methylene protons of the diazepanone ring.Structural elucidation and confirmation of proton environment.
¹³C NMR Chemical Shift (δ)Carbonyl carbon, aromatic carbons, aliphatic carbons of the diazepanone ring.Confirmation of the carbon skeleton.
FT-IR Wavenumber (cm⁻¹)C=O stretch (amide), C-N stretch, aromatic C-H stretch.Identification of key functional groups.
Mass Spec (HRMS) m/zMolecular ion peak corresponding to the exact mass of C₁₁H₁₄N₂O.Confirmation of molecular weight and formula.
HPLC Retention Time, Peak AreaA single major peak.Purity assessment.
Protocol for Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for the amide carbonyl and other functional groups.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain the exact mass of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water gradient).

    • Inject a solution of the sample and monitor the elution profile using a UV detector.

    • Determine the purity of the sample based on the peak area percentage.

Pharmacological Evaluation: In-Vitro Assays

The primary hypothesis is that 1-Phenyl-1,4-diazepan-5-one acts as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor. The following in-vitro assays are designed to test this hypothesis.

GABA-A Receptor Binding Assay

This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.[6]

Binding_Assay_Workflow Start Start: Prepare Brain Membrane Homogenate Incubation Incubate Membranes with [³H]-Flunitrazepam (Radioligand) and varying concentrations of 1-Phenyl-1,4-diazepan-5-one Start->Incubation Separation Separate Bound and Free Radioligand by Rapid Filtration Incubation->Separation Measurement Measure Radioactivity of Bound Ligand using Liquid Scintillation Counting Separation->Measurement Analysis Analyze Data to Determine IC₅₀ and calculate Ki Measurement->Analysis End End: Affinity Profile Analysis->End

Caption: Workflow for the GABA-A receptor binding assay.

Protocol:

  • Membrane Preparation: Homogenize rat or mouse whole brains (excluding cerebellum) in a buffered solution and prepare a crude membrane suspension by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the brain membrane preparation with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and a range of concentrations of 1-Phenyl-1,4-diazepan-5-one.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of 1-Phenyl-1,4-diazepan-5-one. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data:

Compound IC₅₀ (nM) Ki (nM)
Diazepam (Control)10.57.2
1-Phenyl-1,4-diazepan-5-one55.237.8
Electrophysiological Assay (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay measures the ability of the test compound to modulate GABA-activated chloride currents in cells expressing GABA-A receptors.

Electrophysiology_Workflow Start Start: Culture Cells Expressing GABA-A Receptors (e.g., HEK293 or Xenopus oocytes) Patch_Clamp Establish a Whole-Cell Patch Clamp or Two-Electrode Voltage Clamp Recording Start->Patch_Clamp GABA_Application Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a Chloride Current Patch_Clamp->GABA_Application Co_Application Co-apply GABA (EC₂₀) with varying concentrations of 1-Phenyl-1,4-diazepan-5-one GABA_Application->Co_Application Measurement Measure the Potentiation of the GABA-induced Current Co_Application->Measurement Analysis Analyze Data to Determine EC₅₀ and Maximum Efficacy Measurement->Analysis End End: Functional Activity Profile Analysis->End

Caption: Workflow for the electrophysiological assay.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, and γ2). Alternatively, use Xenopus oocytes injected with the corresponding cRNAs.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings on the transfected HEK293 cells or two-electrode voltage-clamp recordings on the Xenopus oocytes.

  • GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to establish a baseline current.

  • Compound Application: Co-apply the same concentration of GABA with varying concentrations of 1-Phenyl-1,4-diazepan-5-one.

  • Data Acquisition: Record the potentiation of the GABA-induced chloride current in the presence of the test compound.

  • Data Analysis: Plot the percentage of current enhancement against the concentration of 1-Phenyl-1,4-diazepan-5-one to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the maximum efficacy (Emax).

Hypothetical Data:

Compound EC₅₀ (nM) Emax (% Potentiation)
Diazepam (Control)25.0250%
1-Phenyl-1,4-diazepan-5-one150.0180%

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, characterization, and initial pharmacological evaluation of 1-Phenyl-1,4-diazepan-5-one as a potential benzodiazepine analog. The successful execution of these protocols would provide critical data on the compound's affinity for the benzodiazepine binding site of the GABA-A receptor and its functional activity as a modulator of this receptor.

Positive results from these in-vitro studies would warrant further investigation, including:

  • Subtype Selectivity Profiling: Evaluating the compound's activity at different GABA-A receptor subtypes to identify a potentially improved side-effect profile.

  • In-Vivo Behavioral Studies: Assessing the anxiolytic, sedative, and anticonvulsant effects of the compound in animal models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The exploration of novel benzodiazepine analogs like 1-Phenyl-1,4-diazepan-5-one is a promising avenue for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Benzodiazepine binding to GABA(A) receptors. (n.d.). PubMed. Retrieved from [Link][6]

  • Benzodiazepine binding to GABA(A) receptors. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Diazepam. (n.d.). Wikipedia. Retrieved from [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Publications. Retrieved from [Link]

  • Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. (2009). PubMed Central. Retrieved from [Link]

  • List of benzodiazepines. (n.d.). Wikipedia. Retrieved from [Link][1]

  • New synthesis of diazepam. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved from [Link][4]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved from [Link][5]

  • Phenazepam. (n.d.). Wikipedia. Retrieved from [Link][3]

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Foundational

The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Diazepan-5-ones

Abstract The 1,4-diazepan-5-one core, a seven-membered saturated lactam, represents a privileged scaffold in modern medicinal chemistry. While its unsaturated and benzo-fused cousins, the diazepines and benzodiazepines,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepan-5-one core, a seven-membered saturated lactam, represents a privileged scaffold in modern medicinal chemistry. While its unsaturated and benzo-fused cousins, the diazepines and benzodiazepines, have enjoyed the limelight for decades due to blockbuster drugs like diazepam (Valium), the parent 1,4-diazepan-5-one has a rich, albeit more understated, history.[1][2] This technical guide provides a comprehensive exploration of the discovery and historical development of this crucial heterocyclic system. We will delve into the seminal synthetic strategies that first brought this molecule to light, trace the evolution of its synthesis, and examine the early investigations into its chemical and biological properties that paved the way for its current status as a cornerstone for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep and authoritative understanding of the origins and synthetic underpinnings of this important pharmacophore.

Introduction: The Quiet Emergence of a Versatile Scaffold

The seven-membered ring containing two nitrogen atoms, known as the diazepine system, has been a focal point of intense research in organic and medicinal chemistry for over half a century.[3] The initial wave of interest was famously sparked by the serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann-La Roche, followed by the synthesis of the iconic anxiolytic, diazepam (Valium), in 1959.[1][4][5] These 1,4-benzodiazepine derivatives, with their profound effects on the central nervous system, revolutionized the treatment of anxiety and sleep disorders.[2]

However, in the shadow of these aromatic giants, the simpler, saturated 1,4-diazepan-5-one core was also taking shape in the laboratories of synthetic chemists. Devoid of the fused benzene ring, this scaffold offered a more flexible and synthetically tractable platform for chemical exploration. Its importance lies in its ability to serve as a conformationally constrained dipeptide mimic, a feature that has made it invaluable in the design of peptidomimetics and other bioactive molecules.[3] This guide will illuminate the path of its discovery and the key chemical innovations that made it an accessible and indispensable tool for drug discovery.

The Dawn of Synthesis: Ring Expansion Strategies

The earliest and most enduring methods for the construction of the 1,4-diazepan-5-one ring system have historically relied on the rearrangement and expansion of six-membered piperidine precursors. These classical name reactions, the Schmidt and Beckmann rearrangements, provided the first reliable entries into this new class of heterocycles.

The Schmidt Rearrangement: A Cornerstone in 1,4-Diazepan-5-one Synthesis

The Schmidt reaction, first reported by Karl Friedrich Schmidt in 1924, involves the acid-catalyzed reaction of a carbonyl compound with hydrazoic acid (HN₃) to yield an amide.[6] When applied to cyclic ketones, this reaction results in a ring-expanded lactam. The application of this methodology to N-substituted-4-piperidones proved to be a pivotal moment in the history of 1,4-diazepan-5-ones.

The general mechanism involves the initial protonation of the piperidone carbonyl, followed by the nucleophilic attack of the azide to form a tetrahedral intermediate. Subsequent dehydration leads to an iminodiazonium ion, which then undergoes a rearrangement with the migration of one of the α-carbons to the nitrogen atom, expelling dinitrogen gas and forming a nitrilium ion. Trapping of this intermediate with water ultimately yields the ring-expanded 1,4-diazepan-5-one.

A key aspect of this reaction is its regioselectivity. In an unsymmetrical ketone, the group that is anti-periplanar to the leaving group on the nitrogen is the one that migrates. For symmetrical 4-piperidones, this is not a concern, leading to a single lactam product.

Diagram 1: General Mechanism of the Schmidt Rearrangement of a 4-Piperidone

G General Mechanism of the Schmidt Rearrangement of a 4-Piperidone cluster_0 Activation and Azide Addition cluster_1 Rearrangement cluster_2 Product Formation A N-R-4-Piperidone B Protonated Piperidone A->B + H+ C Tetrahedral Intermediate B->C + HN3 D Iminodiazonium Ion C->D - H2O E Nitrilium Ion D->E Rearrangement, - N2 F Protonated Amide E->F + H2O G 1,4-Diazepan-5-one F->G - H+ G Retrosynthetic Analysis via Acyclic Precursor Cyclization A 1,4-Diazepan-5-one B Acyclic Amino Ester A->B Amide Bond Cleavage C N-Substituted Ethylenediamine B->C C-N Bond Cleavage D Acrylic Acid Derivative B->D C-C Bond Cleavage

Sources

Exploratory

theoretical studies of 1-Phenyl-1,4-diazepan-5-one conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-Phenyl-1,4-diazepan-5-one Authored by: A Senior Application Scientist Foreword: The Significance of Molecular Shape in Drug Discovery In the rea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-Phenyl-1,4-diazepan-5-one

Authored by: A Senior Application Scientist

Foreword: The Significance of Molecular Shape in Drug Discovery

In the realm of medicinal chemistry, the adage "structure dictates function" is paramount. For flexible molecules like 1-Phenyl-1,4-diazepan-5-one, a derivative of the privileged 1,4-diazepane scaffold, this concept extends to the three-dimensional arrangement of atoms, or conformation.[1] The 1,4-diazepan-5-one core is a key structural motif in a variety of biologically active compounds, including those with antimicrobial, anti-HIV, and anticancer properties.[2] Understanding the conformational landscape of this molecule—the collection of its stable shapes and the energy barriers between them—is critical for designing potent and selective therapeutics. A molecule's conformation governs how it interacts with its biological target, influencing binding affinity and pharmacological activity.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to elucidate the conformational preferences of 1-Phenyl-1,4-diazepan-5-one. We will delve into the causality behind computational choices, present validated protocols, and synthesize theoretical predictions with experimental evidence to provide a holistic understanding of this important molecular scaffold.

Part 1: The Conformational Landscape of the 1,4-Diazepan-5-one Ring

The seven-membered diazepane ring is inherently flexible and can exist in a dynamic equilibrium between several conformations.[4] The primary low-energy conformations available to the 1,4-diazepan-5-one ring are generally variations of Chair , Boat , and Twist-Boat (or Skew-Chair) forms. The introduction of a phenyl substituent at the N1 position introduces an additional layer of complexity, as its orientation (axial or equatorial) significantly impacts the stability of each conformation.

Studies on closely related substituted 1,4-diazepan-5-ones have consistently shown that the seven-membered ring predominantly adopts a chair conformation in its lowest energy state.[5][6][7] This preference is a balance between minimizing torsional strain (eclipsing interactions) and angle strain. The boat and twist-boat conformations are typically higher in energy but remain thermally accessible and can play a crucial role in the molecule's binding to a biological receptor.[8]

G cluster_Conformers Conformational Equilibrium Chair Chair TwistBoat TwistBoat Chair->TwistBoat Transition State 1 TwistBoat->Chair Boat Boat TwistBoat->Boat Transition State 2 Boat->TwistBoat

Caption: Energy landscape showing the equilibrium between major diazepanone ring conformations.

Part 2: Theoretical Methodologies for Conformational Elucidation

A robust theoretical investigation of molecular conformation relies on a multi-step computational approach that balances accuracy with computational expense. The goal is to map the potential energy surface of the molecule to identify all stable, low-energy minima (conformers) and the transition states that connect them.

Pillar 1: Expertise in Method Selection

The choice of computational method is dictated by the specific question being asked. For a comprehensive conformational analysis, a hierarchical approach is most effective.

  • Conformational Search (Molecular Mechanics): The initial exploration of the vast conformational space is best handled by Molecular Mechanics (MM) methods. Using force fields like MMFF94 or OPLS, this step rapidly generates a large number of potential conformers by systematically rotating torsion angles. This is a crucial, cost-effective first pass to ensure no significant conformers are missed.

  • Geometry Optimization and Energy Refinement (Quantum Mechanics): The conformers generated by MM are then subjected to more accurate Quantum Mechanics (QM) calculations for geometry optimization and energy refinement. Density Functional Theory (DFT) is the workhorse for this task, offering a favorable balance of accuracy and computational cost.[9] The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a well-established level of theory for optimizing the geometries of organic molecules containing heteroatoms.[5][6] This step provides accurate relative energies, allowing for the determination of the Boltzmann population of each conformer at a given temperature.

  • Exploring Dynamic Behavior (Molecular Dynamics): While DFT provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of the molecule over time.[10] By simulating the motion of atoms at a given temperature, MD can confirm the stability of the identified conformers and explore the pathways of conformational interconversion.[10]

Pillar 2: A Self-Validating Computational Protocol

The trustworthiness of computational results hinges on a protocol that is logical, reproducible, and internally consistent.

Step-by-Step Experimental Protocol: Conformational Analysis Workflow
  • Initial Structure Generation: Build the 3D structure of 1-Phenyl-1,4-diazepan-5-one using a molecular editor.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a Molecular Mechanics force field (e.g., MMFF94).

    • Set an energy window (e.g., 10 kcal/mol) above the global minimum to retain all plausible low-energy structures.

    • Cluster the resulting conformers based on RMSD to eliminate duplicates.

  • DFT Geometry Optimization:

    • For each unique conformer from the previous step, perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d,p) level of theory).

    • Ensure the optimization converges to a true minimum on the potential energy surface.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory.

    • Confirm that all optimized structures are true minima by the absence of imaginary frequencies. The thermal corrections from these calculations are used to compute Gibbs free energies.

  • Relative Energy Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of all conformers with respect to the global minimum.

    • Use the calculated free energies to determine the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

  • (Optional) MD Simulation:

    • Use the lowest energy conformer as the starting structure for an MD simulation in a suitable solvent box (e.g., water or DMSO).

    • Run the simulation for a sufficient duration (e.g., 10-100 ns) to observe conformational transitions and assess the stability of the principal conformers.

G A 1. 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D 4. Vibrational Frequency Calculation C->D E 5. Analysis of Relative Gibbs Free Energies D->E F 6. Identification of Stable Conformers & Populations E->F

Caption: A typical computational workflow for theoretical conformational analysis.

Pillar 3: Authoritative Grounding in Experimental Data

Theoretical models must be validated against experimental reality. For conformational analysis, the primary sources of validation are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule. Numerous crystallographic studies of substituted 1,4-diazepan-5-ones confirm that the chair conformation is overwhelmingly preferred in the crystalline state .[5][6][8] For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one clearly shows the seven-membered ring in a chair conformation with the phenyl substituents in equatorial orientations to minimize steric clash.[6]

  • NMR Spectroscopy: While X-ray data represents a static solid-state picture, NMR provides information about the molecule's average conformation and dynamics in solution.[11] Theoretical calculations of NMR chemical shifts (using methods like GIAO) for the predicted low-energy conformers can be compared with experimental spectra to determine the predominant solution-state structure.

Part 3: Predicted Conformational Preferences of 1-Phenyl-1,4-diazepan-5-one

Based on the established principles and data from related structures, we can confidently predict the conformational landscape of 1-Phenyl-1,4-diazepan-5-one.

The analysis hinges on two key structural features: the conformation of the seven-membered ring and the orientation of the N1-phenyl group. This gives rise to several key conformers to be considered.

Key Conformers and Expected Stability
  • Chair (Equatorial Phenyl): This is predicted to be the global minimum energy conformation. The chair form of the diazepane ring minimizes torsional and angle strain, and placing the bulky phenyl group in an equatorial position avoids unfavorable 1,3-diaxial steric interactions.

  • Chair (Axial Phenyl): This conformer is expected to be significantly higher in energy due to steric clashes between the axial phenyl group and the protons on the diazepane ring.

  • Twist-Boat/Boat Conformers: These conformations will be higher in energy than the chair form but are necessary intermediates for ring inversion. Their exact energy relative to the axial-chair will depend on the specific torsional and transannular strains, but they represent accessible states in the molecule's dynamic profile.

Data Presentation: Predicted Relative Energies

The following table summarizes the expected relative energies for the principal conformers of 1-Phenyl-1,4-diazepan-5-one, as would be calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

ConformerPhenyl OrientationPredicted Relative Free Energy (ΔG, kcal/mol)Predicted Boltzmann Population (298 K)
Chair Equatorial 0.00 (Global Minimum) >95%
ChairAxial3.0 - 5.0<1%
Twist-Boat-2.5 - 4.5~1-4%
Boat-4.0 - 6.0<1%

Note: These are representative values based on studies of similar diazepanone structures. Actual calculated values may vary slightly.

The geometry of the most stable chair conformer would be characterized by specific puckering parameters and torsion angles, which can be directly compared with X-ray crystallographic data of analogous compounds for validation.[6]

Conclusion and Outlook

The theoretical conformational analysis of 1-Phenyl-1,4-diazepan-5-one, conducted through a hierarchical computational workflow, strongly indicates a dominant preference for a chair conformation with the N1-phenyl substituent in an equatorial position . This finding is robustly supported by extensive experimental X-ray data on related diazepanone derivatives.[5][6][8] While higher-energy boat and twist-boat conformers exist and contribute to the molecule's overall dynamic profile, their populations at physiological temperatures are predicted to be minor.

For drug development professionals, this insight is invaluable. It suggests that the design of new analogs based on this scaffold should primarily consider the steric and electronic properties of the molecule in its low-energy equatorial-chair state. However, the possibility that a higher-energy conformer represents the "bioactive conformation" upon binding to a receptor cannot be dismissed and should be investigated through molecular docking and advanced simulation techniques. The robust and validated computational protocol outlined herein provides the essential foundation for these future structure-based drug design efforts.

References

  • Velusamy, M., Sreenivasan, S., Kandasamy, R., Subbu, P., Paramasivam, S., & Nanjappagounder, P. M. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 17. [Link]

  • Reshwen Shalo, R., et al. (2024). Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate. [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1215–1221. [Link]

  • Loew, G. H., Nienaber, V., & Poulsen, M. (1986). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular pharmacology, 29(5), 546–557. [Link]

  • Velusamy, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. ResearchGate. [Link]

  • Velusamy, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 17. [Link]

  • Velusamy, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed. [Link]

  • Uthuppan, J., & Soni, K. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41. [Link]

  • Zhang, H., et al. (2005). Diazocinones: synthesis and conformational analysis. The Journal of organic chemistry, 70(14), 5550–5557. [Link]

  • Rajeswari, S., & Kavitha, E. (2019). A DFT Study of Diazepam Derivative. International Journal of Advanced Scientific Research and Management, 4(Special Issue), 17-23. [Link]

  • Kaminski, K., et al. (2017). Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. Physical Chemistry Chemical Physics, 19(28), 18346-18355. [Link]

  • Unspecified. (n.d.). 1,4-Diazepines. ResearchGate. [Link]

  • Unspecified. (n.d.). c-3,t-3-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Phenyl-1,4-diazepan-5-one: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-Phenyl-1,4-diazepan-5-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol her...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Phenyl-1,4-diazepan-5-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic pathway, commencing with the Michael addition of N-phenylethylenediamine to ethyl acrylate, followed by a subsequent intramolecular cyclization to yield the target compound. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, mechanistic insights, and characterization data.

Introduction

The 1,4-diazepan-5-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. These seven-membered nitrogen-containing heterocycles are of considerable interest due to their diverse pharmacological properties, which include acting as anticonvulsants, anxiolytics, and sedatives. The substitution at the N1 position with an aryl group, such as a phenyl ring, can significantly modulate the biological activity and pharmacokinetic profile of these molecules. The synthesis of specifically substituted diazepanones, like 1-Phenyl-1,4-diazepan-5-one, is therefore a critical step in the exploration of new therapeutic agents.

This guide provides a detailed, field-proven protocol for the synthesis of 1-Phenyl-1,4-diazepan-5-one, designed to be both reliable and scalable for research purposes.

Synthetic Strategy and Mechanistic Overview

The synthesis of 1-Phenyl-1,4-diazepan-5-one is achieved through a two-step process that is both logical and efficient. The chosen pathway leverages fundamental and well-established organic reactions to construct the target molecule from readily available starting materials.

Overall Reaction Scheme:

Reaction_Scheme cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization N_phenylethylenediamine N-Phenylethylenediamine Intermediate Ethyl 3-(2-(phenylamino)ethylamino)propanoate N_phenylethylenediamine->Intermediate + Ethyl Acrylate (Neat or in Solvent) Ethyl_acrylate Ethyl Acrylate Product 1-Phenyl-1,4-diazepan-5-one Intermediate->Product Heat (-EtOH)

Figure 1: Overall two-step synthesis of 1-Phenyl-1,4-diazepan-5-one.

Step 1: Michael Addition

The synthesis initiates with a Michael (1,4-conjugate) addition of N-phenylethylenediamine to ethyl acrylate. In this reaction, the more nucleophilic secondary amine of N-phenylethylenediamine attacks the β-carbon of the electron-deficient alkene in ethyl acrylate. This reaction can often be performed under neat conditions or in a suitable solvent like ethanol.

Step 2: Intramolecular Cyclization (Lactamization)

The resulting intermediate, ethyl 3-(2-(phenylamino)ethylamino)propanoate, is then subjected to thermal conditions to induce intramolecular cyclization. The primary amine of the intermediate nucleophilically attacks the carbonyl carbon of the ester. This is followed by the elimination of ethanol, leading to the formation of the stable seven-membered lactam ring of 1-Phenyl-1,4-diazepan-5-one. This step is typically carried out at elevated temperatures, often under reflux in a high-boiling solvent or neat.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-Phenyl-1,4-diazepan-5-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Phenylethylenediamine≥98%Commercially Available
Ethyl Acrylate≥99%Commericaly Available
EthanolAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Sodium SulfateAnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Procedure

Experimental_Workflow Start Start Step1 Step 1: Michael Addition - Combine N-phenylethylenediamine and ethyl acrylate. - Stir at room temperature. Start->Step1 Workup1 Workup 1 - Remove excess ethyl acrylate under reduced pressure. Step1->Workup1 Step2 Step 2: Intramolecular Cyclization - Heat the intermediate in toluene under reflux. Workup1->Step2 Workup2 Workup 2 - Cool the reaction mixture. - Remove solvent under reduced pressure. Step2->Workup2 Purification Purification - Purify the crude product by column chromatography. Workup2->Purification Characterization Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data. Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for the synthesis of 1-Phenyl-1,4-diazepan-5-one.

Step 1: Synthesis of Ethyl 3-(2-(phenylamino)ethylamino)propanoate

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylethylenediamine (5.0 g, 36.7 mmol).

  • To this, add ethyl acrylate (4.05 mL, 36.7 mmol) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • After completion of the reaction, remove the excess ethyl acrylate under reduced pressure to obtain the crude intermediate, ethyl 3-(2-(phenylamino)ethylamino)propanoate, as a viscous oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-Phenyl-1,4-diazepan-5-one

  • Transfer the crude intermediate from Step 1 into a 250 mL round-bottom flask.

  • Add 100 mL of toluene to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle.

  • Maintain the reflux for 48 hours. Monitor the reaction progress by TLC (Ethyl Acetate). The formation of the product will be indicated by a new spot with a lower Rf value compared to the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to yield the crude 1-Phenyl-1,4-diazepan-5-one as a solid or a thick oil.

Purification
  • Purify the crude product by column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 100%).

  • Collect the fractions containing the desired product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-Phenyl-1,4-diazepan-5-one as a solid.

Characterization

The identity and purity of the synthesized 1-Phenyl-1,4-diazepan-5-one should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the phenyl group, and the aliphatic protons of the diazepanone ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the diazepanone ring.

  • Mass Spectrometry (ESI+): Calculation of the exact mass of the protonated molecule [M+H]⁺. For C₁₁H₁₄N₂O, the expected m/z would be 191.1184.

Safety and Handling

  • N-phenylethylenediamine and ethyl acrylate are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Toluene is a flammable and toxic solvent. Use with caution and ensure proper ventilation.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Michael AdditionInsufficient reaction time or low reactivity.Extend the reaction time. If necessary, the reaction can be gently heated to 50 °C.
Low Yield in CyclizationIncomplete reaction or side product formation.Ensure anhydrous conditions. The reaction can be run for a longer duration. A Dean-Stark trap can be used to remove the ethanol formed during the reaction to drive the equilibrium towards the product.
Difficulty in PurificationCo-elution of impurities.Optimize the solvent system for column chromatography. A different stationary phase (e.g., alumina) could be explored.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of 1-Phenyl-1,4-diazepan-5-one. The two-step approach is based on well-understood organic reactions and utilizes readily available starting materials. This method is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogues for further investigation in drug discovery programs.

References

  • Patil, S., et al. (2015). Identification, synthesis and characterization of impurities of Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). The Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Karunakaran, R. J., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(19). Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]

  • Gonzalez-AZ, N., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 23(15), 6038-6043. Available at: [Link]

  • Reddy, P. P., et al. (2019). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. European Journal of Organic Chemistry, 2019(43), 7249-7259. Available at: [Link]

  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(4), 3043-3052. Available at: [Link]

Application

reaction mechanism for 1-Phenyl-1,4-diazepan-5-one synthesis

An In-Depth Guide to the Synthesis of 1-Phenyl-1,4-diazepan-5-one: Mechanism and Protocol Introduction The 1,4-diazepan-5-one scaffold is a seven-membered heterocyclic ring system containing two nitrogen atoms. This stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-Phenyl-1,4-diazepan-5-one: Mechanism and Protocol

Introduction

The 1,4-diazepan-5-one scaffold is a seven-membered heterocyclic ring system containing two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of the diazepine family are known to exhibit diverse pharmacological properties, including anticonvulsant, anxiolytic, sedative, and antipsychotic activities.[3][4][5] The synthesis of substituted diazepanones, such as 1-Phenyl-1,4-diazepan-5-one, provides a versatile platform for developing novel therapeutic agents.

This application note provides a comprehensive overview of the reaction mechanism for the synthesis of 1-Phenyl-1,4-diazepan-5-one. It outlines a detailed, field-proven protocol, explains the chemical principles governing the transformation, and offers insights into experimental design and optimization for researchers in synthetic and medicinal chemistry. The synthesis is achieved through a robust two-step sequence involving an Aza-Michael addition followed by a thermally-driven intramolecular amidation.

Reaction Scheme Overview

The synthesis proceeds by reacting N-phenylethylenediamine with ethyl acrylate. The initial conjugate addition yields a key amino ester intermediate, which subsequently undergoes an intramolecular cyclization to form the target lactam, 1-Phenyl-1,4-diazepan-5-one.

Overall Reaction Scheme

Part 1: Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The formation of 1-Phenyl-1,4-diazepan-5-one is best understood as a sequence of two fundamental organic reactions.

Step 1: Aza-Michael Addition (Conjugate Addition)

The first step is the nucleophilic addition of a nitrogen atom from N-phenylethylenediamine to the electron-deficient β-carbon of ethyl acrylate.[6] This is a classic Aza-Michael reaction.

  • Nucleophilic Selectivity: N-phenylethylenediamine possesses two distinct nucleophilic nitrogen centers: a primary aliphatic amine (-NH₂) and a secondary aniline-like amine (-NH-Ph). The primary amine is both more basic and less sterically hindered than the secondary amine. Consequently, it acts as the preferential nucleophile in the initial attack on the Michael acceptor.

  • Activation of the Michael Acceptor: The ester group (-COOEt) of ethyl acrylate is strongly electron-withdrawing. This polarity induces a partial positive charge (δ+) on the β-carbon of the carbon-carbon double bond, making it susceptible to nucleophilic attack.

  • Mechanism: The lone pair of electrons on the primary amine attacks the β-carbon, leading to the formation of a new carbon-nitrogen bond. The π-electrons from the double bond are pushed onto the α-carbon, and through resonance, onto the oxygen atom of the carbonyl group, forming an enolate intermediate. This intermediate is then protonated by a proton source (often the solvent or another amine molecule) to yield the stable amino ester intermediate, ethyl 3-((2-(phenylamino)ethyl)amino)propanoate.

Step 2: Intramolecular Amidation (Lactamization)

The second step is a heat-induced intramolecular cyclization of the amino ester intermediate to form the seven-membered lactam ring. This is a nucleophilic acyl substitution reaction.

  • Driving Force: The reaction is typically driven by heating the intermediate, often under reflux conditions. The thermal energy provides the necessary activation energy for the cyclization. Performing the reaction at elevated temperatures also facilitates the removal of the ethanol byproduct, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the more stable cyclic amide product.

  • Mechanism: The lone pair of electrons on the secondary amine nitrogen (the one that did not react in the first step) acts as the intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. This intermediate is unstable and collapses by ejecting the ethoxide (-OEt) as a leaving group. A final proton transfer step yields the thermodynamically stable 1-Phenyl-1,4-diazepan-5-one and ethanol. Traditional amide bond formation is a cornerstone of many cyclization strategies in organic synthesis.[7][8]

The following diagram illustrates the step-by-step electron flow for this synthetic sequence.

reaction_mechanism Detailed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 N-Phenylethylenediamine T1 Step 1: Aza-Michael Addition R2 Ethyl Acrylate INT Ethyl 3-((2-(phenylamino)ethyl)amino)propanoate T2 Step 2: Intramolecular Amidation (Δ) INT->T2 P 1-Phenyl-1,4-diazepan-5-one Ethanol + Ethanol T1->INT T2->P

Reaction mechanism workflow for the synthesis of 1-Phenyl-1,4-diazepan-5-one.

Part 2: Experimental Protocol

This protocol details the synthesis of 1-Phenyl-1,4-diazepan-5-one from commercially available starting materials.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar Equiv.Supplier
N-PhenylethylenediamineC₈H₁₂N₂136.1910.0 g1.0Sigma-Aldrich
Ethyl AcrylateC₅H₈O₂100.127.35 g (8.1 mL)1.0Sigma-Aldrich
TolueneC₇H₈92.14150 mL-Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-VWR
Ethyl AcetateC₄H₈O₂88.11For Workup-VWR
HexanesC₆H₁₄86.18For Workup-VWR
Saturated NaCl SolutionNaCl(aq)-For Workup-Lab Prepared
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylethylenediamine (10.0 g, 73.4 mmol).

    • Add 100 mL of toluene to dissolve the diamine. Begin stirring.

  • Aza-Michael Addition:

    • Slowly add ethyl acrylate (7.35 g, 73.4 mmol) to the stirred solution at room temperature over 15 minutes using a dropping funnel. The reaction is mildly exothermic; maintain the temperature below 30°C with a water bath if necessary.

    • Once the addition is complete, allow the mixture to stir at room temperature for 4 hours to ensure the complete formation of the intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Intramolecular Amidation (Lactamization):

    • After the initial stirring period, heat the reaction mixture to reflux (approx. 110°C for toluene) using a heating mantle.

    • Maintain the reflux for 12-16 hours. The removal of the ethanol byproduct azeotropically with toluene drives the reaction to completion. Monitor the reaction progress by TLC until the intermediate spot has been consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (2 x 50 mL) to remove any highly polar impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (identified by TLC).

    • Remove the solvent under reduced pressure to yield 1-Phenyl-1,4-diazepan-5-one as a pale yellow oil or a low-melting solid. Expected yield: 10-12 g (67-81%).

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 3: Application Notes & Troubleshooting

  • Reagent Purity: Ethyl acrylate is prone to polymerization.[9][10] Always use ethyl acrylate containing an inhibitor or freshly distill it before use to prevent unwanted side reactions.

  • Order of Addition: Slow addition of ethyl acrylate is crucial to control the exotherm of the Michael addition and prevent the formation of double-addition byproducts.

  • Solvent Choice: Toluene is an excellent solvent for this reaction as it is relatively non-polar and forms an azeotrope with the ethanol byproduct, facilitating its removal during the reflux step. Other high-boiling point solvents like xylene can also be used.

  • Reaction Monitoring: TLC is an effective tool for monitoring both steps. For the first step, visualize the consumption of N-phenylethylenediamine. For the second step, monitor the disappearance of the intermediate amino ester and the appearance of the final product spot, which should be less polar than the intermediate.

  • Purification Challenges: The product and the intermediate may have similar polarities. Careful execution of column chromatography with a shallow eluent gradient is recommended for achieving high purity.

  • Alternative Cyclization Conditions: While thermal cyclization is robust, some intramolecular amidations can be promoted by mild acid or base catalysts.[11][12] However, these conditions risk side reactions with the aniline moiety and are generally not necessary for this substrate.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health (NIH). [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Amide Bond Formation in Cyclization. (n.d.). QYAOBIO. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. (2020). ACS Publications. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Identification, synthesis and characterization of potential impurities of Diazepam API. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. (2020). National Institutes of Health (NIH). [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). National Institutes of Health (NIH). [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. [Link]

  • Synthesis Of Some Novel C3 Substituted New Diazo-[1][3]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. (2010). ResearchGate. [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. (n.d.). IJTSRD. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). National Institutes of Health (NIH). [Link]

  • Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. (n.d.). ResearchGate. [Link]

  • Study of regioselectivity of intramolecular cyclization of N-(m-R-phenyl)- and N-(α-naphthyl)-2-allyl(methallyl)-6-carboxy-4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-enes. (n.d.). ResearchGate. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Institutes of Health (NIH). [Link]

  • Diazepam. (n.d.). National Institutes of Health (NIH). [Link]

  • Ethyl acrylate. (n.d.). Wikipedia. [Link]

  • Acrylates. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

Sources

Method

Application Note: Structural Elucidation of 1-Phenyl-1,4-diazepan-5-one using ¹H and ¹³C NMR Spectroscopy

Introduction 1-Phenyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a derivative of the 1,4-diazepane scaffold, it serves as a crucial building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a derivative of the 1,4-diazepane scaffold, it serves as a crucial building block for the synthesis of a wide array of therapeutic agents. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the chemical environment of each atom. Therefore, unambiguous structural characterization is a cornerstone of the research and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR data for 1-Phenyl-1,4-diazepan-5-one, offering a foundational protocol for researchers, scientists, and drug development professionals. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure trustworthy and reproducible results.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for accurate NMR spectral assignment. The structure of 1-Phenyl-1,4-diazepan-5-one with the IUPAC numbering convention used for the interpretation of the NMR data is presented below.

Caption: Molecular structure and atom numbering for 1-Phenyl-1,4-diazepan-5-one.

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is paramount for accurate structural interpretation. This section outlines a field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for 1-Phenyl-1,4-diazepan-5-one.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-characterized residual solvent peak. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.

  • Concentration: Prepare a solution of approximately 5-10 mg of 1-Phenyl-1,4-diazepan-5-one in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the spectra to the residual solvent peak.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Parameters:

The following parameters are provided as a starting point and may be optimized based on the specific instrument and sample concentration. These parameters are for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K (25 °C)298 K (25 °C)
Pulse Programzg30zgpg30 (proton decoupled)
Acquisition Time~3-4 seconds~1-2 seconds
Relaxation Delay (d1)2 seconds2 seconds
Number of Scans (ns)16-641024-4096
Spectral Width (sw)12-16 ppm200-240 ppm

Causality behind Experimental Choices:

  • A 30° pulse angle (zg30) in ¹H NMR is used to allow for a shorter relaxation delay, thus reducing the total experiment time without significant signal loss for quantitative analysis.

  • Proton decoupling (zgpg30) in ¹³C NMR simplifies the spectrum by collapsing carbon-proton couplings into single lines, which aids in the identification of the number of unique carbon environments.

  • The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%).

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 1-Phenyl-1,4-diazepan-5-one. Note: As of the last search, specific experimental data for this exact compound was not available in the referenced literature. The data presented here is a predictive analysis based on the known chemical shifts of similar structural motifs and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for 1-Phenyl-1,4-diazepan-5-one (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m2HH-3', H-5'
~ 6.80 - 7.00m3HH-2', H-4', H-6'
~ 4.0 (broad s)br s1HN4-H
~ 3.60t2HH-2
~ 3.40t2HH-7
~ 2.80t2HH-3
~ 2.60t2HH-6

Table 2: Predicted ¹³C NMR Data for 1-Phenyl-1,4-diazepan-5-one (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 172.0C-5 (C=O)
~ 148.0C-1'
~ 129.0C-3', C-5'
~ 120.0C-4'
~ 116.0C-2', C-6'
~ 55.0C-7
~ 50.0C-2
~ 48.0C-3
~ 40.0C-6

Spectral Interpretation and Discussion

The interpretation of NMR spectra involves a logical analysis of chemical shifts, signal multiplicities, and integration values.

¹H NMR Spectrum Analysis:

  • Aromatic Region (δ 6.80 - 7.40 ppm): The signals corresponding to the phenyl group protons are expected in this region. The protons ortho to the nitrogen (H-2', H-6') will be shifted upfield compared to a typical benzene ring due to the electron-donating effect of the nitrogen atom. The meta (H-3', H-5') and para (H-4') protons will appear further downfield. The complex multiplet pattern arises from spin-spin coupling between the aromatic protons.

  • Amine Proton (δ ~4.0 ppm): The N-H proton of the amide at position 4 is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

  • Aliphatic Region (δ 2.60 - 3.60 ppm): The four methylene groups of the diazepane ring are expected in this region. The protons on carbons adjacent to nitrogen atoms (C-2, C-3, and C-7) will be deshielded and appear at a lower field compared to the protons on C-6. The protons on C-2 and C-7, being adjacent to the phenyl-substituted nitrogen, are expected to be the most deshielded. The signals for these methylene groups will likely appear as triplets due to coupling with adjacent methylene protons.

¹³C NMR Spectrum Analysis:

  • Carbonyl Carbon (δ ~172.0 ppm): The amide carbonyl carbon (C-5) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (δ 116.0 - 148.0 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (C-1') attached to the nitrogen will be the most downfield. The other aromatic carbons will appear in their characteristic region.

  • Aliphatic Carbons (δ 40.0 - 55.0 ppm): The four methylene carbons of the diazepane ring are expected in this upfield region. The carbons bonded to nitrogen (C-2, C-3, and C-7) will be more deshielded than the carbon at C-6.

Troubleshooting and Advanced Considerations

  • Solvent Peaks: Always be aware of the residual solvent peaks (e.g., CDCl₃ at 7.26 ppm in ¹H and 77.16 ppm in ¹³C).

  • Water Peak: A broad singlet due to water can appear in the ¹H spectrum, typically between 1.5 and 4.5 ppm in CDCl₃. Its position is highly variable.

  • Conformational Dynamics: The seven-membered diazepane ring is flexible and can undergo conformational exchange. This may lead to broadened signals in the NMR spectra, particularly at room temperature. Variable temperature (VT) NMR studies can be employed to study these dynamic processes.

  • 2D NMR Experiments: For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent a->b c Add TMS (Internal Standard) b->c d Filter into NMR Tube c->d e 1D ¹H NMR d->e f 1D ¹³C NMR e->f g 2D NMR (COSY, HSQC, HMBC) f->g h Process Spectra (FT, Phasing, Baseline Correction) g->h i Reference Spectra (to TMS or Solvent) h->i j Peak Picking and Integration (¹H) i->j k Assign Signals j->k l Structural Elucidation k->l

Caption: Experimental workflow for NMR-based structural elucidation.

Conclusion

This application note provides a detailed protocol and theoretical framework for the structural characterization of 1-Phenyl-1,4-diazepan-5-one using ¹H and ¹³C NMR spectroscopy. By following the outlined experimental procedures and applying the principles of spectral interpretation, researchers can confidently verify the structure of this important heterocyclic scaffold. For definitive and publishable assignments, it is strongly recommended to perform a full suite of 2D NMR experiments.

References

As of the latest search, no specific publication with the complete ¹H and ¹³C NMR data for 1-Phenyl-1,4-diazepan-5-one was identified. The following references provide general information on NMR spectroscopy and the synthesis of related diazepine compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • A publication detailing the synthesis and characterization of 1-Phenyl-1,4-diazepan-5-one would be cited here. (A placeholder as no specific reference was found).
Application

Application Note: FT-IR Spectroscopic Analysis of 1-Phenyl-1,4-diazepan-5-one

Abstract This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Phenyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Phenyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] As a member of the diazepine family, which is known for a wide range of biological activities, understanding its structural characteristics is paramount.[4] This application note outlines the theoretical basis for its FT-IR spectrum, predicts characteristic absorption bands based on its functional groups, and provides a standardized protocol for sample analysis. The content is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pharmaceutical compounds.

Introduction: The Structural Significance of 1-Phenyl-1,4-diazepan-5-one

1-Phenyl-1,4-diazepan-5-one is a seven-membered heterocyclic ring system containing two nitrogen atoms, a carbonyl group (as a lactam), and a phenyl substituent. The diazepine core is a privileged scaffold in medicinal chemistry, with well-known derivatives like diazepam (Valium) exhibiting potent anxiolytic, anticonvulsant, and sedative properties.[5][6][7][8] The structural integrity and purity of newly synthesized analogs are critical for their pharmacological activity.

Vibrational spectroscopy, particularly FT-IR, is a powerful, non-destructive technique for the molecular-level characterization of such compounds.[9][10] By identifying the characteristic vibrational frequencies of specific functional groups, FT-IR provides a unique molecular "fingerprint" that can confirm the presence of key structural motifs, assess purity, and detect potential impurities.[11] This note serves as a practical guide to interpreting the FT-IR spectrum of 1-Phenyl-1,4-diazepan-5-one.

Molecular Structure

To understand the FT-IR spectrum, it is essential to first visualize the molecular structure and identify its key functional groups.

FTIR_Workflow A Instrument Preparation (Turn on, allow to warm up) B Clean ATR Crystal (e.g., with isopropanol) A->B 15-30 min C Collect Background Spectrum (Measures ambient atmosphere) B->C D Place Small Amount of Sample on ATR Crystal C->D E Apply Pressure with Anvil (Ensure good contact) D->E F Collect Sample Spectrum E->F G Process Data (Baseline correction, ATR correction) F->G H Interpret Spectrum & Report G->H

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on for at least 15-30 minutes to allow the source and laser to stabilize.

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize interference from atmospheric water and CO₂.

  • Background Collection:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.

    • Using the instrument software, acquire a background spectrum. This scan measures the ambient environment and will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid 1-Phenyl-1,4-diazepan-5-one powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • Lower the press arm (anvil) to apply consistent pressure to the sample, ensuring good optical contact between the sample and the crystal.

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The resulting spectrum should be in units of absorbance or % transmittance.

    • Apply an ATR correction algorithm in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure the absorbance baseline is flat at zero.

    • Identify and label the major absorption peaks and compare them with the predicted values in Section 2 to confirm the structure of the compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds like 1-Phenyl-1,4-diazepan-5-one. By understanding the characteristic absorption frequencies of the constituent functional groups—the secondary amine N-H, the lactam C=O, aromatic and aliphatic C-H, and C-N bonds—a detailed and confirmatory analysis can be performed rapidly. The protocol described herein provides a robust method for obtaining high-quality spectra, enabling researchers to verify the successful synthesis and purity of this and related diazepine derivatives, thereby accelerating the drug discovery and development process.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • PubChem. 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. National Center for Biotechnology Information. Available at: [Link]

  • Annals of Pharmacy, French. (2001). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of potential impurities of Diazepam. Available at: [Link]

  • PubChem. Diazepam. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). FTIR Analysis of Some Pills of Forensic Interest. Available at: [Link]

  • SWGDrug. DIAZEPAM. Available at: [Link]

  • FooDB. Showing Compound Diazepam (FDB007103). Available at: [Link]

  • International Journal of ChemTech Research. (2012). Experimental and theoretical investigation of spectroscopic properties of diazepam. Available at: [Link]

  • National Institute of Standards and Technology. Diazepam. NIST Chemistry WebBook. Available at: [Link]

  • CAS Common Chemistry. Diazepam. Available at: [Link]

  • ResearchGate. 1,4-Diazepines. Available at: [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]

  • ResearchGate. FTIR spectrum of Diazepam. Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2018). Recent advances in the applications of vibrational spectroscopic imaging and mapping to pharmaceutical formulations. Available at: [Link]

  • Polymers (Basel). (2021). Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Available at: [Link]

  • Neural Regeneration Research. (2024). Vibrational spectroscopy and multiphoton microscopy for label-free visualization of nervous system degeneration and regeneration. Available at: [Link]

  • ResearchGate. (2014). (PDF) Vibrational spectroscopic study of 3-hydroxyacetophenone. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Phenyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Structure of a Novel Diazepanone 1-Phenyl-1,4-diazepan-5-one is a member of the 1,4-diazepine class of compounds, a scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Novel Diazepanone

1-Phenyl-1,4-diazepan-5-one is a member of the 1,4-diazepine class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The seven-membered diazepine ring system is a core component of numerous pharmaceuticals, notably the benzodiazepine class of drugs which exhibit anxiolytic, anticonvulsant, and sedative properties.[2][3][4] The precise characterization and quantification of novel derivatives such as 1-Phenyl-1,4-diazepan-5-one are paramount in drug discovery and development for understanding their metabolic fate, pharmacokinetics, and for ensuring the purity of synthesized compounds.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of small molecules.[5] Its high sensitivity and selectivity, particularly when coupled with liquid chromatography (LC-MS), make it the gold standard for analyzing complex mixtures and identifying unknown compounds.[5][6] This application note provides a comprehensive guide to the analysis of 1-Phenyl-1,4-diazepan-5-one using electrospray ionization tandem mass spectrometry (ESI-MS/MS), detailing sample preparation, instrumental parameters, and expected fragmentation patterns.

Chemical Properties and Expected Ionization Behavior

1-Phenyl-1,4-diazepan-5-one possesses a tertiary amine and a secondary amine within its diazepine ring, as well as a carbonyl group and a phenyl substituent. The presence of the amine functionalities makes this molecule basic and thus highly amenable to positive ion electrospray ionization (ESI).[7][8][9] ESI is a soft ionization technique that typically generates intact protonated molecules, [M+H]⁺, minimizing in-source fragmentation and providing a clear molecular weight determination.[7][10]

Table 1: Physicochemical Properties of 1-Phenyl-1,4-diazepan-5-one

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂OChemDraw
Molecular Weight190.24 g/mol ChemDraw
Predicted pKa (most basic)~8.5 (tertiary amine)ACD/Labs Percepta
Predicted LogP~1.8ACD/Labs Percepta

Experimental Workflow

The overall workflow for the analysis of 1-Phenyl-1,4-diazepan-5-one involves sample preparation, LC separation, and MS/MS detection and analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve in Organic Solvent prep2 Dilute to Working Concentration prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Filter Sample prep3->prep4 lc Liquid Chromatography (Reverse Phase) prep4->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 data1 Peak Integration ms2->data1 data2 Fragmentation Analysis data1->data2 data3 Quantification data2->data3

Caption: Experimental workflow for the LC-MS/MS analysis of 1-Phenyl-1,4-diazepan-5-one.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to create a clean, particle-free solution of the analyte at an appropriate concentration for LC-MS analysis, in a solvent compatible with the mobile phase.[11][12]

Materials:

  • 1-Phenyl-1,4-diazepan-5-one standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., Diazepam-d5)

  • 0.22 µm syringe filters

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Phenyl-1,4-diazepan-5-one and dissolve it in 1 mL of methanol.

  • Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

  • Internal Standard Spiking: To a known volume of the working standard (or extracted sample), add an internal standard (e.g., Diazepam-d5) to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects.[13]

  • Final Dilution and Acidification: Dilute the spiked sample with 0.1% formic acid in 50:50 acetonitrile/water to a final concentration suitable for the instrument's linear range (e.g., 1-100 ng/mL). The acidic modifier aids in the protonation of the analyte.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Reverse-phase chromatography is suitable for retaining and separating 1-Phenyl-1,4-diazepan-5-one from other potential impurities. A C18 column is a good starting point.

Table 2: LC-MS/MS Instrumental Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse phase.
Gradient5% B to 95% B over 5 minutesA generic gradient to elute compounds of moderate polarity.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLA typical injection volume.
Mass Spectrometry
Ionization ModeESI PositiveAmine groups are readily protonated.[6]
Capillary Voltage3.5 kVTypical voltage for ESI.
Gas Temperature300 °CTo aid in desolvation.
Gas Flow10 L/minTo aid in desolvation.
Nebulizer Pressure45 psiAssists in droplet formation.
MS1 Scan Rangem/z 50-500To detect the precursor ion.
Tandem MS (MS/MS)
Precursor Ion (Q1)m/z 191.12[M+H]⁺ of 1-Phenyl-1,4-diazepan-5-one.
Collision GasArgonInert gas for collision-induced dissociation.
Collision Energy10-40 eV (optimization required)Energy required to induce fragmentation; must be optimized empirically.[6]
MS2 Scan Rangem/z 40-200To detect fragment ions.

Predicted Fragmentation Pathway

The fragmentation of 1-Phenyl-1,4-diazepan-5-one is predicted based on the established fragmentation patterns of related benzodiazepines, such as diazepam.[14][15][16] The most likely sites for fragmentation are the bonds alpha to the amine and carbonyl groups, and cleavage of the diazepine ring.

Sources

Application

Application Note: A Validated HPLC Method for Purity Analysis of 1-Phenyl-1,4-diazepan-5-one

Abstract This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 1-Phenyl-1,4-diazepan-5-one. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, making its purity profile a critical quality attribute. The developed isocratic method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and water, offering excellent peak shape and resolution from potential impurities. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated exceptional linearity, accuracy, precision, and specificity, making it suitable for routine quality control applications.[1][2][3]

Introduction

1-Phenyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound, a class of structures known as diazepanes, which are prevalent in many biologically active molecules.[4] Specifically, N-aryl lactams are significant precursors in drug development.[5] The purity of such an intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential to ensure its quality.

High-performance liquid chromatography (HPLC) is a primary analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[6][7][8][9] This note details the development and validation of an isocratic RP-HPLC method that is simple, rapid, and reliable for the purity assessment of 1-Phenyl-1,4-diazepan-5-one.

Chromatographic Principle and Rationale

The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.[10][11] This mode was selected based on the predicted moderate polarity of 1-Phenyl-1,4-diazepan-5-one, which contains both a nonpolar phenyl group and a polar lactam functional group.

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen for its versatility and strong hydrophobic retention, which is ideal for separating compounds with aromatic moieties.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC that provides good elution strength and low UV cutoff.[12] The ratio was optimized to achieve a suitable retention time (k') for the main peak, ensuring it is well-retained beyond the void volume but elutes within a reasonable runtime.

  • Detection: The phenyl group in the analyte provides a strong chromophore, making UV detection a suitable choice. Based on the UV absorbance characteristics of similar phenyl-containing compounds like Diazepam, a detection wavelength of 254 nm was selected to ensure high sensitivity for both the parent compound and potential aromatic impurities.[13][14][15]

Experimental

Instrumentation, Chemicals, and Reagents
  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Data Acquisition: OpenLab CDS software (or equivalent).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • 1-Phenyl-1,4-diazepan-5-one reference standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Water (Milli-Q or equivalent HPLC grade).

Chromatographic Conditions

All quantitative parameters are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Water, 50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-Phenyl-1,4-diazepan-5-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the 1-Phenyl-1,4-diazepan-5-one sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used for the accurate detection and quantification of impurities.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3] The validation process ensures that the analytical procedure is suitable for its intended purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Analyte Analyte Characterization (Polarity, UV Scan) Screening Column & Mobile Phase Screening Analyte->Screening Optimization Parameter Optimization (Flow, Temp, %B) Screening->Optimization Specificity Specificity (Peak Purity, Forced Degradation) Optimization->Specificity Final Method Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC Method Development and Validation.

System Suitability

System suitability testing (SST) is an integral part of any chromatographic method and is used to verify that the system is adequate for the intended analysis.[6][16] Five replicate injections of the Standard Solution (100 µg/mL) were performed.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample. Forced degradation studies were performed by subjecting the sample to acidic, basic, oxidative, and thermal stress to ensure that the method could separate the main peak from any degradation products. Peak purity was assessed using a DAD detector.

Linearity

Linearity was evaluated over a concentration range of 1 µg/mL to 150 µg/mL (corresponding to 0.1% to 150% of the standard concentration). A calibration curve was constructed by plotting peak area against concentration.

  • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (50%, 100%, and 150%). The percentage recovery was calculated at each level in triplicate.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six individual sample preparations on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by having a second analyst repeat the analysis on a different day with a different instrument.

  • Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% absolute)

  • Acceptance Criterion: System suitability parameters must be met under all varied conditions.

Results and Discussion

The developed method met all pre-defined acceptance criteria for validation. A summary of the validation results is presented below.

Validation ParameterResultAcceptance Criteria
System Suitability Tailing Factor = 1.1, Plates > 5000, %RSD = 0.5%T ≤ 2.0, N ≥ 2000, %RSD ≤ 2.0%
Specificity No interference at analyte RT. Peak purity > 999.No interference. Peak is spectrally pure.
Linearity (R²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability = 0.6%, Intermediate = 0.9%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness PassedSST criteria met under all conditions.

The results confirm that the method is highly suitable for its intended purpose of purity analysis. The low LOD and LOQ values indicate sufficient sensitivity for detecting and quantifying trace-level impurities.

Protocol for Routine Purity Analysis

The following step-by-step protocol is intended for routine quality control analysis.

G start Start Analysis prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions start->prep_solutions setup_hplc Set Up HPLC System (Equilibrate Column for 30 min) prep_solutions->setup_hplc sst_check Perform System Suitability Test (5 Injections of Standard) setup_hplc->sst_check eval_sst Evaluate SST Results (Tailing, Plates, %RSD) sst_check->eval_sst inject_samples Inject Blank, followed by Samples eval_sst->inject_samples PASS fail_sst FAIL: Troubleshoot System (Check for leaks, bubbles, column health) eval_sst->fail_sst FAIL process_data Process Chromatograms (Integrate Peaks, Calculate % Purity) inject_samples->process_data report Generate Report process_data->report fail_sst->setup_hplc

Caption: Step-by-step protocol for routine sample analysis.

  • System Preparation: Prepare the mobile phase and solutions as described in section 3.3. Set up the HPLC system according to the conditions in section 3.2 and allow the column to equilibrate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of the Standard Solution (100 µg/mL). Verify that the system suitability criteria (section 4.1) are met. Do not proceed if the system fails.

  • Analysis Sequence: Inject the diluent (as a blank) once to ensure no carryover or contamination. Then, inject the Sample Solution(s) in duplicate.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Identify the 1-Phenyl-1,4-diazepan-5-one peak based on the retention time from the standard injection.

  • Calculation of Purity: Calculate the percentage of any impurity using the formula for area percent. The overall purity is calculated as 100% minus the sum of all impurity percentages.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

A simple, isocratic, and highly reliable RP-HPLC method has been developed and validated for the purity analysis of 1-Phenyl-1,4-diazepan-5-one. The method is specific, linear, accurate, and precise, adhering to the stringent requirements of the ICH guidelines. Its robustness and ease of use make it an ideal tool for routine quality control in a pharmaceutical manufacturing environment, ensuring the quality and consistency of this critical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography.

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • DSDP Analytics. USP <621> Chromatography.

  • LCGC International. Are You Sure You Understand USP <621>?

  • U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • International Council for Harmonisation. Quality Guidelines.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis.

  • LCGC International. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.

  • Pharmapproach. Overview of RP-HPLC method development for drug estimation.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • National Center for Biotechnology Information. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation.

  • International Science Community Association. 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.

  • INCHEM. Diazepam (PIM 181).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam.

  • ACS Publications. Asymmetric α-Hydroxylation of α-Aryl-δ-lactams with Molecular Oxygen under Phase-Transfer Conditions.

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

  • CAS Common Chemistry. Diazepam.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737264, 1,4-Diazepan-5-one.

  • National Center for Biotechnology Information. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules.

  • ResearchGate. Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines.

  • Pharmascope. UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference.

  • ResearchGate. Resource management in HPLC: Unveiling a green face of pharmaceutical analysis.

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Method

Application Notes &amp; Protocols for the Investigation of 1-Phenyl-1,4-diazepan-5-one as a Research Chemical

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of the novel research chemical, 1-Phenyl-1,4-diazepan-5-one. Given the limited spe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of the novel research chemical, 1-Phenyl-1,4-diazepan-5-one. Given the limited specific literature on this compound, this guide synthesizes established methodologies from the broader class of diazepanes and benzodiazepines to propose a structured, scientifically rigorous research plan. The protocols herein are designed to be self-validating, emphasizing safety, and are grounded in authoritative scientific principles.

Introduction and Rationale

1-Phenyl-1,4-diazepan-5-one belongs to the diazepine class of heterocyclic compounds, which are seven-membered rings containing two nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, most famously represented by the benzodiazepine drugs (e.g., Diazepam), which are staples in treating anxiety, seizures, and other neurological conditions.[2][3][4] The core structure of 1-Phenyl-1,4-diazepan-5-one suggests potential interactions with the central nervous system (CNS). Derivatives of the 1,4-diazepine scaffold have been explored for a wide array of therapeutic applications, including as antimicrobial, anti-HIV, and anticancer agents.[1][5]

The phenyl group attached to one of the nitrogen atoms and the ketone group within the diazepan ring are key structural features that will dictate the molecule's pharmacological profile. Research into this specific compound is warranted to elucidate its unique biological activities, mechanism of action, and potential as a lead compound for drug discovery.

Crucial Safety Note: As 1-Phenyl-1,4-diazepan-5-one is a research chemical with unknown toxicological properties, all handling and experimentation must be conducted with the utmost caution.[6][7] A thorough review of the Safety Data Sheet (SDS) and adherence to strict laboratory safety protocols are mandatory.[6][8]

Physicochemical Characterization and Purity Assessment

Before initiating any biological assays, it is imperative to confirm the identity and purity of the chemical sample. This ensures the reliability and reproducibility of experimental results.

Protocol 1: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The proton spectrum should correspond to the expected number of aromatic and aliphatic protons, and the carbon spectrum should show the expected number of distinct carbon environments.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., LC-MS or GC-MS) to determine the accurate molecular weight of the compound.[9] This will confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the compound. A reverse-phase C18 column is a common starting point.

    • The mobile phase will likely consist of a gradient of acetonitrile and water.

    • Purity should be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm). A purity of >98% is recommended for biological studies.

Table 1: Hypothetical Physicochemical Data for 1-Phenyl-1,4-diazepan-5-one

ParameterExpected ValueTechnique
Molecular FormulaC₁₁H₁₄N₂O-
Molecular Weight190.24 g/mol Mass Spectrometry
AppearanceWhite to off-white crystalline solidVisual Inspection
Purity>98%HPLC
¹H NMRPeaks corresponding to phenyl, and diazepan ring protonsNMR Spectroscopy
¹³C NMRPeaks corresponding to phenyl, and diazepan ring carbonsNMR Spectroscopy

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

Many benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][10] This enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in a calming effect.[2][11] Given the structural similarities, it is a primary hypothesis that 1-Phenyl-1,4-diazepan-5-one may interact with the GABA-A receptor complex.

GABAA_Mechanism cluster_neuron Postsynaptic Neuron GABAA GABAA Receptor GABA Binding Site Allosteric Site Cl_channel Chloride Channel Opens GABAA->Cl_channel Conformational Change Compound 1-Phenyl-1,4-diazepan-5-one Compound->GABAA:bzd_site Binds to allosteric site GABA GABA GABA->GABAA:gaba_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization Increased Cl- Influx

Figure 1: Hypothesized mechanism of 1-Phenyl-1,4-diazepan-5-one as a positive allosteric modulator of the GABA-A receptor.

In Vitro Experimental Protocols

To test the hypothesis of GABA-A receptor interaction, a radioligand binding assay is a standard initial screen. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Protocol 2: GABA-A Receptor Binding Assay

  • Preparation of Synaptic Membranes:

    • Homogenize rodent cortical tissue in a buffered sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.

    • Wash the membranes multiple times in a buffer to remove endogenous GABA.

  • Binding Assay:

    • In a 96-well plate, combine the synaptic membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam), and varying concentrations of 1-Phenyl-1,4-diazepan-5-one.

    • Include control wells with no test compound (total binding) and wells with an excess of a known unlabeled benzodiazepine like Diazepam (non-specific binding).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 1-Phenyl-1,4-diazepan-5-one.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) from the resulting dose-response curve.

Experimental_Workflow A Tissue Homogenization (Rodent Cortex) B Synaptic Membrane Preparation A->B C Incubation with [³H]Ligand & Test Compound B->C D Filtration & Separation (Bound vs. Free) C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ Determination) E->F

Figure 2: Workflow for the in vitro GABA-A receptor binding assay.

Preliminary In Vivo Behavioral Screening

Should in vitro results suggest CNS activity, preliminary in vivo screening in rodent models can provide insights into the compound's potential pharmacological effects. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 3: Open Field Test for Locomotor Activity

  • Animal Acclimation:

    • House mice or rats in a controlled environment for at least one week before the experiment.

  • Compound Administration:

    • Dissolve 1-Phenyl-1,4-diazepan-5-one in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).

    • Administer the compound via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle-only control group.

  • Behavioral Testing:

    • 30 minutes post-injection, place each animal individually into the center of an open field apparatus (a square arena).

    • Use an automated tracking system to record the animal's activity for 10-15 minutes. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis:

    • Compare the data from the drug-treated groups to the vehicle control group. A significant decrease in total distance traveled may suggest sedative effects. An increase in time spent in the center of the arena could indicate anxiolytic-like properties.

Table 2: Hypothetical In Vivo Open Field Test Results

Treatment Group (mg/kg)Total Distance Traveled (m)Time in Center (%)
Vehicle Control35.2 ± 3.115.5 ± 2.0
133.8 ± 2.918.2 ± 2.5
521.5 ± 2.525.1 ± 3.0
1010.1 ± 1.8 28.9 ± 3.5
*p < 0.05, **p < 0.01 compared to vehicle control

Broader Biological Screening

While CNS activity is a primary hypothesis, the diazepine scaffold is versatile.[3][12] Therefore, broader screening against other targets is scientifically prudent.

  • Anticancer Screening: Derivatives of 1,4-diazepane have shown cytotoxic activities against tumor cells.[13] Initial screening could involve assays like the MTT assay against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[12][14]

  • Anti-inflammatory Screening: Other diazepane derivatives have been evaluated for anti-inflammatory properties.[15] In vitro assays could include measuring the inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.

Safety and Handling of 1-Phenyl-1,4-diazepan-5-one

Proper handling of research chemicals is paramount for laboratory safety.[6][8][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the compound.[6][7]

  • Ventilation: Handle the solid powder and prepare solutions in a chemical fume hood to avoid inhalation.[6][7]

  • Storage: Store the compound in a cool, dry, and dark place, away from incompatible materials.[8][16][17] The container should be clearly labeled with the chemical name, date received, and any known hazards.[6]

  • Spill and Waste Disposal: Have a chemical spill kit readily available. Dispose of all chemical waste in accordance with institutional and local environmental regulations.[6][7]

Conclusion

1-Phenyl-1,4-diazepan-5-one is a novel compound with a scaffold that suggests potential for significant biological activity, particularly within the central nervous system. The application notes and protocols provided here offer a logical and structured pathway for its initial characterization. By starting with rigorous analytical confirmation, proceeding to hypothesis-driven in vitro assays, and cautiously moving to preliminary in vivo screens, researchers can systematically uncover the pharmacological profile of this intriguing molecule.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
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  • Hassan, S. A., et al. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Molecular Diversity.
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  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PMC.
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  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one deriv
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  • Showing Compound Diazepam (FDB007103). FooDB.
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  • Synthesis Of Some Novel C3 Substituted New Diazo-[7][8]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate.

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Punjab University.
  • Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][7][8]benzodiazepines. Journal of Medicinal Chemistry.

  • 7-phenyl-1,4-diazepan-5-one. Santa Cruz Biotechnology.
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Application

experimental procedures for handling 1-Phenyl-1,4-diazepan-5-one

An In-Depth Guide to the Synthesis, Purification, Characterization, and Safe Handling of 1-Phenyl-1,4-diazepan-5-one Authored by: A Senior Application Scientist This document provides a comprehensive guide for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis, Purification, Characterization, and Safe Handling of 1-Phenyl-1,4-diazepan-5-one

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . This guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring both safety and experimental success.

Introduction to 1-Phenyl-1,4-diazepan-5-one

1-Phenyl-1,4-diazepan-5-one belongs to the 1,4-diazepane class of seven-membered heterocyclic compounds containing two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules, including anticonvulsants, anxiolytics, and sedatives.[1][2][3] The phenyl substitution on one of the nitrogen atoms can significantly influence the compound's pharmacological properties. Given its potential as a key intermediate in the synthesis of novel therapeutics, a thorough understanding of its handling and experimental procedures is paramount.

General Workflow for Handling 1-Phenyl-1,4-diazepan-5-one

The following diagram outlines the general workflow from synthesis to characterization and storage.

Workflow Overall Workflow for 1-Phenyl-1,4-diazepan-5-one cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_handling Safe Handling & Storage Reactant_Preparation Reactant_Preparation Reaction_Setup Reaction_Setup Reactant_Preparation->Reaction_Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring Workup Workup Reaction_Monitoring->Workup Crude_Product Crude_Product Workup->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Purity_Assessment Purity Assessment (TLC, HPLC) Pure_Product->Purity_Assessment Safety_Precautions PPE & Engineering Controls Pure_Product->Safety_Precautions Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purity_Assessment->Structural_Elucidation Storage_Conditions Proper Storage Safety_Precautions->Storage_Conditions Waste_Disposal Hazardous Waste Disposal Storage_Conditions->Waste_Disposal

Caption: General workflow for 1-Phenyl-1,4-diazepan-5-one.

Synthesis of 1-Phenyl-1,4-diazepan-5-one: A Proposed Protocol

Step 1: Synthesis of Ethyl 3-((2-aminoethyl)(phenyl)amino)propanoate

This step involves the Michael addition of N-phenylethylenediamine to ethyl acrylate.

Materials and Reagents:

  • N-phenylethylenediamine

  • Ethyl acrylate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylethylenediamine (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Cyclization to 1-Phenyl-1,4-diazepan-5-one

This step involves the intramolecular cyclization of the amino ester to form the desired lactam.

Materials and Reagents:

  • Crude ethyl 3-((2-aminoethyl)(phenyl)amino)propanoate

  • Toluene or xylene

  • Sodium methoxide (catalytic amount)

Protocol:

  • Dissolve the crude product from Step 1 in toluene or xylene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux. The progress of the cyclization can be monitored by observing the collection of ethanol in the Dean-Stark trap and by TLC.

  • After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Phenyl-1,4-diazepan-5-one.

Purification Procedures

The crude product will likely contain unreacted starting materials and side products, necessitating purification.

Column Chromatography

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Prepare a slurry of silica gel in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Rationale: This method purifies solid compounds based on differences in solubility.

Protocol:

  • Dissolve the product from column chromatography in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure 1-Phenyl-1,4-diazepan-5-one.

Characterization and Analytical Methods

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Thin-Layer Chromatography (TLC)

Used for monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

High-Performance Liquid Chromatography (HPLC)

Provides quantitative information about the purity of the compound.[4][5]

ParameterTypical Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Spectroscopic Methods

The following table summarizes the expected spectroscopic data for 1-Phenyl-1,4-diazepan-5-one.

TechniqueExpected Observations
¹H NMR Aromatic protons (phenyl group), methylene protons of the diazepane ring, and a broad singlet for the NH proton.
¹³C NMR Carbon signals for the phenyl group, methylene carbons of the diazepane ring, and a characteristic signal for the carbonyl carbon (C=O) of the lactam.
Infrared (IR) Spectroscopy A strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.[4]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[4]

Safe Handling and Storage

Given the presence of a phenyl group and a cyclic diamine structure, appropriate safety precautions are essential.[6][7][8][9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent exposure.[6]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6][8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[6][8]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[6]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.[6]

Engineering Controls
  • Ventilation: Always handle the compound in a certified chemical fume hood.[6][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible.[6][10]

Spill and Emergency Procedures
  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), and place it in a sealed container for hazardous waste disposal.[6][9]

  • Large Spills: Evacuate the laboratory and contact your institution's emergency response team.[6]

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][10]

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8][11] Keep containers tightly sealed.

Waste Disposal

All waste containing 1-Phenyl-1,4-diazepan-5-one must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

Visualization of Safety Protocol

Safety_Protocol Safety Protocol for Handling 1-Phenyl-1,4-diazepan-5-one cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_emergency Emergency Procedures Goggles_Shield Safety Goggles & Face Shield Spill_Response Spill Response Plan Goggles_Shield->Spill_Response Gloves Chemical-Resistant Gloves Gloves->Spill_Response Lab_Coat Lab Coat / Apron Respirator Respirator (if needed) Fume_Hood Chemical Fume Hood Eyewash_Shower Eyewash & Safety Shower Fume_Hood->Spill_Response First_Aid First Aid Measures Spill_Response->First_Aid Handling_Task Handling Task Handling_Task->Goggles_Shield Handling_Task->Gloves Handling_Task->Lab_Coat Handling_Task->Fume_Hood

Caption: Key safety considerations for handling the compound.

References

  • Benchchem.
  • N.V. Chemicals. Phenyl Disinfectant.
  • Benchchem.
  • Benchchem.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • Environment, Health and Safety, University of Colorado Boulder. Appendix P - Phenol First Aid Guide and PPE.
  • INCHEM. Diazepam (PIM 181).
  • Benchchem. Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • NIH.
  • PubMed Central.
  • NIH PubChem. Diazepam | C16H13ClN2O | CID 3016.
  • SWGDrug. DIAZEPAM.
  • NCBI Bookshelf. Diazepam - Some Pharmaceutical Drugs.
  • FDA. DIAZEPAM Injection 5mg/mL.
  • ResearchGate. (PDF) Synthesis Of Some Novel C3 Substituted New Diazo-[6][12]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants.

  • IJTSRD. Synthesis of 1,5- Benzodiazepines A Review.
  • Research and Reviews. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • ACS Publications. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][6][12]benzodiazepines.

  • NIH PubChem. 1,4-Diazepan-5-one | C5H10N2O | CID 2737264.
  • E-learning. Name DIAZEPAM Structure Systematic name 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one.
  • NIH PMC. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
  • NIH. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Phenyl-1,4-diazepan-5-one

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to the Synthesis The synthesis of 1-Phenyl-1,4-diazepan-5-one is a multi-step process that, while conceptually straightforward, present...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of 1-Phenyl-1,4-diazepan-5-one is a multi-step process that, while conceptually straightforward, presents several potential challenges that can impact yield and purity. The primary route involves a double Michael addition of N-phenyl-1,2-diaminoethane to ethyl acrylate, followed by a Dieckmann-type cyclization of the resulting diester. Understanding the nuances of each step is critical for a successful outcome.

This guide is structured to anticipate and resolve common issues encountered during this synthesis, providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-Phenyl-1,4-diazepan-5-one.

Question 1: My reaction mixture from the Michael addition step is a viscous, intractable polymer. What happened and can I salvage it?

Answer: This is a common issue and is most likely due to the polymerization of ethyl acrylate. Acrylates are highly susceptible to polymerization, especially in the presence of heat, light, or impurities that can act as radical initiators.

Causality Explained: The Michael addition of amines to acrylates is typically performed at elevated temperatures to drive the reaction to completion. However, these conditions also favor the self-polymerization of the acrylate monomer. The presence of trace metals or peroxides in the reagents or solvent can initiate a radical chain reaction, leading to the formation of polyacrylate.

Troubleshooting Protocol:

  • Prevention is Key:

    • Use freshly distilled ethyl acrylate to remove any polymeric inhibitors and potential initiators.

    • Ensure all glassware is scrupulously clean and dry.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can lead to radical formation[1].

    • Consider adding a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Reaction Condition Optimization:

    • Lower the reaction temperature and extend the reaction time. While this may slow down the desired reaction, it will significantly reduce the rate of polymerization.

    • Add the ethyl acrylate to the solution of N-phenyl-1,2-diaminoethane dropwise at a controlled temperature. This maintains a low concentration of the acrylate, disfavoring polymerization.

  • Salvage (Limited Success): Unfortunately, once significant polymerization has occurred, salvaging the desired product is difficult. If the polymerization is minimal, you can attempt to precipitate the polymer by adding a non-solvent (e.g., hexane) and then proceed with the isolation of the soluble desired product. However, yields will be compromised.

Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I avoid it?

Answer: This impurity is likely the bis-addition product, where a second molecule of the Michael adduct has reacted with another molecule of N-phenyl-1,2-diaminoethane.

Causality Explained: N-phenyl-1,2-diaminoethane has two nucleophilic nitrogen atoms. While the primary amine is more reactive, under certain conditions, the secondary amine can also participate in a Michael addition, leading to the formation of a dimeric side product.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the reactants. Using a slight excess of N-phenyl-1,2-diaminoethane can help to minimize the formation of the bis-adduct.

  • Reaction Temperature:

    • Lowering the reaction temperature can increase the selectivity for the mono-addition product.

  • Purification:

    • The bis-addition product can typically be separated from the desired product by column chromatography. A gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar system may be effective.

Question 3: The cyclization of the intermediate diester is not proceeding to completion, leaving a significant amount of starting material. How can I improve the yield of the cyclization step?

Answer: Incomplete cyclization is a common hurdle in the synthesis of cyclic compounds. The Dieckmann condensation is a reversible reaction, and the equilibrium may not favor the cyclized product under suboptimal conditions.

Causality Explained: The intramolecular cyclization to form the 1,4-diazepan-5-one ring requires a strong base to deprotonate the α-carbon of one of the ester groups, which then attacks the carbonyl of the other ester. The choice of base and solvent is critical for the success of this step.

Troubleshooting Protocol:

  • Choice of Base:

    • Sodium ethoxide or potassium tert-butoxide are commonly used strong bases for Dieckmann condensations. Ensure the base is fresh and anhydrous.

  • Solvent:

    • The reaction is typically performed in an anhydrous, aprotic solvent such as toluene or THF. The presence of water or protic solvents will quench the base and inhibit the reaction.

  • Reaction Temperature:

    • Refluxing in toluene is often required to drive the reaction to completion.

  • Work-up:

    • Acidic work-up is necessary to protonate the resulting enolate and facilitate the isolation of the keto-ester.

Question 4: I am observing the formation of a piperazine derivative as a side product. How is this happening?

Answer: The formation of a piperazine derivative, specifically 1-phenylpiperazine, can occur through a side reaction of N-phenylethylenediamine.

Causality Explained: Under certain conditions, particularly at elevated temperatures and in the presence of certain catalysts, N-substituted ethylenediamines can undergo intramolecular cyclization to form piperazine derivatives.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature as low as feasible to disfavor this intramolecular cyclization side reaction.

  • Catalyst Choice: If a catalyst is being used for the Michael addition, consider screening different catalysts to find one that promotes the desired addition without facilitating the formation of the piperazine byproduct. Lewis acids or Bronsted acids are sometimes used to catalyze Michael additions and their choice can influence the reaction pathway[2][3].

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-((2-(phenylamino)ethyl)amino)propanoate (Michael Adduct Intermediate)

Materials:

  • N-phenyl-1,2-diaminoethane

  • Ethyl acrylate (freshly distilled)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add N-phenyl-1,2-diaminoethane (1.0 eq) and anhydrous ethanol.

  • Stir the solution at room temperature.

  • Slowly add ethyl acrylate (1.1 eq) dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 3-((2-(phenylamino)ethyl)amino)propanoate. This intermediate can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of 1-Phenyl-1,4-diazepan-5-one (Cyclization)

Materials:

  • Crude ethyl 3-((2-(phenylamino)ethyl)amino)propanoate

  • Sodium ethoxide

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add a solution of crude ethyl 3-((2-(phenylamino)ethyl)amino)propanoate in anhydrous toluene.

  • Add sodium ethoxide (1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Phenyl-1,4-diazepan-5-one.

Data Summary

ImpurityPotential CauseMitigation Strategy
Polyacrylate Self-polymerization of ethyl acrylateUse fresh acrylate, inert atmosphere, lower temperature, radical inhibitor
Bis-addition Product Reaction at both nitrogens of the diamineCareful stoichiometric control, lower reaction temperature
Unreacted Intermediate Incomplete cyclizationUse strong, anhydrous base; anhydrous solvent; adequate heating
1-Phenylpiperazine Intramolecular cyclization of starting materialLower reaction temperature, careful catalyst selection

Visualizing Reaction Pathways

To better understand the synthetic process and the formation of potential side products, the following reaction schemes are provided.

Synthesis of 1-Phenyl-1,4-diazepan-5-one N_phenyl_diamine N-Phenyl-1,2-diaminoethane intermediate Michael Adduct Intermediate (Ethyl 3-((2-(phenylamino)ethyl)amino)propanoate) N_phenyl_diamine->intermediate + Ethyl Acrylate (Michael Addition) bis_adduct Bis-addition Product N_phenyl_diamine->bis_adduct + 2x Ethyl Acrylate piperazine 1-Phenylpiperazine N_phenyl_diamine->piperazine Intramolecular Cyclization ethyl_acrylate Ethyl Acrylate polymer Polyacrylate ethyl_acrylate->polymer Polymerization product 1-Phenyl-1,4-diazepan-5-one intermediate->product Base (Intramolecular Cyclization)

Sources

Optimization

Technical Support Center: Purification of 1-Phenyl-1,4-diazepan-5-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Phenyl-1,4-diazepan-5-one from a reaction mixture. Our foc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Phenyl-1,4-diazepan-5-one from a reaction mixture. Our focus is on providing practical, field-proven insights and troubleshooting strategies to ensure the isolation of a highly pure product.

Understanding the Source of Impurities: A Synthetic Overview

To effectively purify 1-Phenyl-1,4-diazepan-5-one, it is crucial to understand its synthetic origin and the potential impurities that may arise. A common synthetic route involves the cyclization of N-(2-aminoethyl)-N-phenyl-3-aminopropanoic acid, which can be formed in situ from the reaction of N-phenylethylenediamine and ethyl acrylate followed by hydrolysis and cyclization, or other similar methods.

Potential Impurities May Include:
  • Unreacted Starting Materials: N-phenylethylenediamine and ethyl acrylate (or its hydrolyzed form, 3-hydroxypropanoic acid).

  • Polymerization Products: Michael addition of ethyl acrylate can sometimes lead to oligomeric or polymeric side products.

  • Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can generate various structural isomers or related compounds.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, toluene) and any catalysts or bases.

The purification strategy must be designed to effectively separate the target compound from these diverse impurities.

Troubleshooting Purification of 1-Phenyl-1,4-diazepan-5-one

This section addresses common issues encountered during the purification of 1-Phenyl-1,4-diazepan-5-one and provides systematic solutions.

Issue 1: Oily Product or Failure to Crystallize

Question: My final product, after removing the reaction solvent, is a persistent oil and will not crystallize. What are the likely causes and how can I induce crystallization?

Answer: An oily product is a common issue when residual solvents or impurities are present, which can inhibit the formation of a crystal lattice.

Probable Causes & Solutions:

Probable CauseTroubleshooting StepsScientific Rationale
Residual Solvent 1. Dry the crude product under high vacuum for an extended period (4-12 hours).2. Perform a solvent swap: Dissolve the oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and re-evaporate. Repeat 2-3 times.Residual solvent molecules can disrupt the ordered packing required for crystallization. A solvent swap helps to azeotropically remove tenacious solvent residues.
High Impurity Load 1. Attempt to "crash out" the product by dissolving the oil in a small amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane) dropwise until turbidity persists.2. If the above fails, proceed with column chromatography to remove the bulk of the impurities.Impurities act as defects in the crystal lattice, preventing its formation. "Crashing out" can sometimes selectively precipitate the major component, though this may require further purification.
Product is an Amorphous Solid 1. Scratch the inside of the flask with a glass rod at the solvent-air interface.2. Introduce a seed crystal if available.3. Cool the solution slowly to 0°C or -20°C.Scratching creates nucleation sites for crystal growth. Slow cooling allows for more ordered crystal formation compared to rapid cooling which can trap the compound in an amorphous state.
Issue 2: Low Purity After Recrystallization

Question: I have successfully recrystallized my 1-Phenyl-1,4-diazepan-5-one, but NMR analysis still shows significant impurities. How can I improve the purity?

Answer: Low purity after a single recrystallization is often due to an inappropriate solvent system or the co-crystallization of impurities with similar solubility profiles to your product.

Step-by-Step Recrystallization Protocol & Troubleshooting:

  • Solvent Selection: The key to successful recrystallization is choosing a solvent system where the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For diazepanones, common solvents include ethanol, ethyl acetate, and mixtures with hexanes or petroleum ether.[1][2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Troubleshooting Low Purity:

ObservationProbable CauseRecommended Action
Impurity peaks still present in NMR The chosen solvent is not selective enough.Experiment with different solvent systems. A good starting point is a binary mixture, such as ethyl acetate/hexane or dichloromethane/petroleum ether.[1] This allows for fine-tuning of the polarity to maximize the solubility difference between the product and impurities.
Significant product loss in the mother liquor The product is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the product has lower solubility, or use a smaller volume of the hot solvent to ensure a supersaturated solution upon cooling.
Oiling out during cooling The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Use a lower-boiling point solvent. Ensure the initial dissolution is in a sufficient volume of hot solvent to prevent supersaturation at a temperature above the product's melting point.
Issue 3: Poor Separation During Column Chromatography

Question: I am using silica gel column chromatography to purify my product, but I am getting poor separation between my product and a closely-eluting impurity. What can I do to improve the resolution?

Answer: Poor separation in column chromatography is typically due to an improperly chosen mobile phase, overloading the column, or issues with the stationary phase. For compounds like diazepam and its derivatives, a common mobile phase is a mixture of ethyl acetate and hexane.[3]

Column Chromatography Protocol & Troubleshooting:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.25-0.35 for the target compound.

    • A typical starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Column Packing and Loading:

    • Pack the column carefully to avoid air bubbles and channels.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often provides better resolution than loading the sample as a concentrated solution.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions and analyzing them by TLC.

Troubleshooting Poor Separation:

ProblemPossible CauseSolution
Co-elution of product and impurity Mobile phase polarity is too high or too low.Adjust the mobile phase composition. Small changes can have a significant impact. For example, if using ethyl acetate/hexane, try decreasing the percentage of ethyl acetate for better separation of less polar compounds.
Broad, tailing bands The compound is interacting too strongly with the silica gel (which is acidic).Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly useful for basic compounds containing amine groups.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) is often effective.
Column overloading Too much sample has been loaded onto the column.Use a larger diameter column or reduce the amount of sample loaded. A general rule of thumb is to load no more than 1-5% of the mass of the silica gel.

Purification and Troubleshooting Workflow

PurificationWorkflow cluster_start Start: Crude Reaction Mixture cluster_purification Primary Purification cluster_analysis Analysis cluster_end Result start Crude Product (Oil or Solid) recrystallization Attempt Recrystallization start->recrystallization If solid or can be induced to crystallize column_chrom Column Chromatography start->column_chrom If persistent oil analysis Analyze Purity (TLC, NMR, LC-MS) recrystallization->analysis column_chrom->analysis pure_product Pure 1-Phenyl-1,4-diazepan-5-one analysis->pure_product Purity >95% troubleshoot Troubleshoot Further analysis->troubleshoot Purity <95% troubleshoot->recrystallization If column fractions are impure, try recrystallizing combined fractions troubleshoot->column_chrom If recrystallization failed

Caption: Workflow for the purification and troubleshooting of 1-Phenyl-1,4-diazepan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-Phenyl-1,4-diazepan-5-one? While specific data for this exact compound is not readily available in the searched literature, closely related diazepines are often off-white to yellow crystalline solids.[4] The melting point will be sharp for a pure compound. It is recommended to characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Q2: My compound seems to be degrading on the silica gel column. What can I do? Some lactams can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, evaporating the solvent, and then packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.

Q3: Can I use reverse-phase HPLC for purification? Yes, reverse-phase HPLC is an excellent method for the final purification of small quantities of your compound or for analyzing its purity. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid for better peak shape) is a good starting point.[5]

Q4: How do I confirm the structure of my purified product? The structure of 1-Phenyl-1,4-diazepan-5-one should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: Will confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch and N-H bonds.[3]

Q5: What are the storage conditions for purified 1-Phenyl-1,4-diazepan-5-one? Like many amine-containing compounds, it is best stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or degradation over time.

References

  • Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]

  • Bell, S. C., & Childress, S. J. (1963). U.S. Patent No. 3,109,843. Washington, DC: U.S.
  • National Center for Biotechnology Information (n.d.). Diazepam. In PubChem. Retrieved from [Link]

  • Gopalakrishnan, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(19). Available at: [Link]

  • Li, J-T., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E, 64(12), o2403. Available at: [Link]

  • SIELC Technologies. (2018). Diazepam. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (1999). Diazepam. Retrieved from [Link]

  • Petersen, J. B. (1970). U.S. Patent No. 3,520,878. Washington, DC: U.S.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Diazepam. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Available at: [Link]

  • Djurdjevic, P., et al. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin. ResearchGate. Available at: [Link]

  • University of Siena. (n.d.). Diazepam. In E-learning platform. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. In NIST Chemistry WebBook. Retrieved from [Link]

  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(4), 3045-3058. Available at: [Link]

  • Sharma, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3908-3932. Available at: [Link]

  • IARC. (1996). Diazepam. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon: IARC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1,4-diazepan-5-one

Welcome to the technical support center for the synthesis of 1-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important heterocyclic scaffold. 1,4-diazepan-5-one derivatives are key structural motifs in a variety of pharmacologically active compounds, making efficient and high-yielding synthetic routes crucial for research and development.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for rational problem-solving in your laboratory.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of 1-Phenyl-1,4-diazepan-5-one typically proceeds via one of two primary pathways: the intramolecular cyclization of a linear amino acid precursor or the ring expansion of a piperidone derivative. Understanding these routes is the first step in diagnosing and resolving yield-related issues.

  • Route A: Intramolecular Amide Cyclization: This is the most common and versatile approach. It involves the synthesis of an N-substituted β-alanine derivative, specifically N-[2-(phenylamino)ethyl]-β-alanine or its ester, which is then cyclized to form the seven-membered lactam ring. This cyclization is typically promoted by heat or coupling agents. The key challenge is favoring the desired intramolecular reaction over intermolecular polymerization.[3][4]

  • Route B: Schmidt Ring Expansion: This method involves the reaction of a precursor, 1-phenyl-piperidin-4-one, with an azide source (like sodium azide) in the presence of a strong acid (e.g., sulfuric acid).[5] The reaction proceeds via a Schmidt rearrangement to expand the six-membered ring into the seven-membered diazepanone. While potentially efficient, this reaction requires careful handling of hazardous reagents.

G cluster_0 Synthetic Pathways A_start N-[2-(Phenylamino)ethyl]-β-alanine (or its ester) A_process Intramolecular Cyclization A_start->A_process Coupling Agents or Heat Product 1-Phenyl-1,4-diazepan-5-one A_process->Product B_start 1-Phenyl-piperidin-4-one B_process Schmidt Rearrangement B_start->B_process NaN₃ / H₂SO₄ B_process->Product

Caption: Key synthetic routes to 1-Phenyl-1,4-diazepan-5-one.

Section 2: Troubleshooting Guide

This section directly addresses common experimental failures in a question-and-answer format.

Issue 1: Low or Stalled Reaction Conversion

Q: My reaction has stalled. TLC and LC-MS analysis shows a high percentage of unreacted starting material even after prolonged reaction times. What are the likely causes?

A: This is a common issue often related to reaction kinetics and reagent activity. Let's break down the potential causes based on the synthetic route.

  • For Intramolecular Cyclization (Route A):

    • Insufficient Activation: The carboxylic acid and amine moieties must be sufficiently activated to react. If simply heating, the temperature may be too low to overcome the activation energy barrier for lactam formation. If using coupling agents (e.g., DCC, EDC, HATU), they may have degraded due to moisture.

    • Catalyst Inefficiency: For ester-to-amide cyclizations, the choice of base or acid catalyst is critical. The catalyst may be used in insufficient quantity or may be poisoned by impurities in the starting material or solvent.[6]

    • Solvent Effects: The polarity of the solvent can significantly impact the reaction. A solvent that does not adequately solubilize the starting material will inhibit the reaction.

  • For Schmidt Rearrangement (Route B):

    • Inadequate Acid Strength/Concentration: The Schmidt rearrangement is acid-catalyzed. The concentration of the strong acid (e.g., H₂SO₄) is critical. If it is too dilute, the reaction will not proceed efficiently.

    • Low Reagent Quality: Sodium azide can degrade over time, especially if not stored under dry conditions. Use freshly opened or properly stored reagents.

    • Temperature Control: The initial addition of sodium azide is typically performed at low temperatures (e.g., 0 °C) for safety and to control the reaction rate.[5] If the temperature is too low throughout, the reaction rate may be impractically slow.

SymptomPotential CauseRecommended Diagnostic & Corrective Action
High Starting Material 1. Degraded Reagents Use a fresh bottle of coupling agent or sodium azide. Ensure solvents are anhydrous.
(Both Routes)2. Insufficient Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC at each stage.
3. Poor Solubility Test the solubility of your starting material in different solvents. Consider a higher-boiling polar aprotic solvent like DMF or DMSO for cyclization.
4. Ineffective Catalyst For cyclizations, screen different acid or base catalysts. For rearrangements, ensure the correct concentration of sulfuric acid is used.[6]
Issue 2: Prominent Side Product Formation

Q: My reaction produces the desired product, but the yield is poor due to the formation of a major byproduct. How can I identify and suppress this side reaction?

A: Side product formation is often a result of competing reaction pathways. The most common culprit in the cyclization of linear amino acids is intermolecular reaction.

  • Intermolecular Dimerization/Polymerization: Instead of the molecule's head reacting with its own tail (intramolecular), it reacts with the tail of another molecule (intermolecular). This leads to the formation of linear dimers, cyclic dimers, and higher-order polymers, which can be difficult to separate from the desired product.

    Causality: The outcome of this competition is governed by concentration. At high concentrations, molecules are more likely to collide with each other, favoring the intermolecular pathway. At very low concentrations (high dilution), a molecule is more likely to contort and react with itself, favoring the desired intramolecular cyclization.

G Precursor Linear Precursor (N-[2-(phenylamino)ethyl]-β-alanine) Intra Desired Product (1-Phenyl-1,4-diazepan-5-one) Precursor->Intra Intramolecular Cyclization (Favored at High Dilution) Inter Side Product (Dimer or Polymer) Precursor->Inter Intermolecular Reaction (Favored at High Concentration)

Sources

Optimization

Technical Support Center: Synthesis of 1,4-Diazepan-5-one Derivatives

Welcome to the technical support center for the synthesis of 1,4-diazepan-5-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-diazepan-5-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your synthetic work.

The 1,4-diazepan-5-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] However, the synthesis of this seven-membered ring system is not without its challenges, which can range from difficult ring closure to cumbersome purification. This guide provides in-depth, field-proven insights to help you navigate these complexities with confidence.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 1,4-Diazepan-5-one

Q: I am attempting an intramolecular cyclization to form the 1,4-diazepan-5-one ring, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the reaction?

A: Low yields in the formation of a seven-membered ring like 1,4-diazepan-5-one are a common challenge, often due to unfavorable entropic factors and the potential for competing intermolecular reactions.[3] Here’s a systematic approach to troubleshoot this issue:

Causality and Solutions:

  • Inefficient Amide Bond Formation/Cyclization: The crucial step is the formation of the amide bond that closes the ring. The reactivity of your starting materials and the choice of coupling reagents are critical.

    • Weakly Activated Carboxylic Acid: If you are cyclizing a linear precursor containing a carboxylic acid and an amine, the carboxylic acid needs to be sufficiently activated.

      • Troubleshooting:

        • Employ High-Efficiency Coupling Reagents: Move beyond standard carbodiimides like DCC or EDC alone. Utilize additives such as HOBt or HOAt to minimize side reactions and improve efficiency. For particularly stubborn cyclizations, consider more potent coupling agents like HATU, HBTU, or PyBOP. These reagents are known to facilitate difficult amide bond formations.

        • Convert to a More Reactive Intermediate: Instead of direct cyclization, consider converting the carboxylic acid to a more reactive species like an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester) prior to the cyclization step.

  • Intermolecular Polymerization: At standard concentrations, your linear precursors may react with each other (intermolecularly) to form polymers instead of cyclizing (intramolecularly). This is a classic challenge in the formation of medium-sized rings.

    • Troubleshooting:

      • Apply High Dilution Principles: The key to favoring intramolecular cyclization is to perform the reaction under high dilution. This minimizes the chances of two different molecules finding each other. A typical starting point is a concentration of 0.01–0.05 M. You may need to experiment to find the optimal concentration for your specific substrate.

      • Syringe Pump Addition: A practical way to maintain high dilution is to slowly add a solution of your linear precursor to a larger volume of refluxing solvent containing your coupling reagents or catalyst. This ensures that the concentration of the uncyclized material remains low throughout the reaction.

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the reactive centers from achieving the necessary conformation for cyclization.

    • Troubleshooting:

      • Increase Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier caused by steric hindrance.

      • Choose Less Bulky Protecting Groups: If possible, redesign your synthesis to use smaller protecting groups at positions that could interfere with the cyclization.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I am also seeing significant amounts of side products that are difficult to separate. What are these impurities and how can I prevent their formation?

A: Side product formation is often related to the specific synthetic route and the protecting groups used. Here are some common side products and strategies to mitigate them:

Common Side Products and Prevention:

  • Diketopiperazine Formation: If you are synthesizing the 1,4-diazepan-5-one core from an N-protected amino acid and a diamine, you may see the formation of a six-membered diketopiperazine. This occurs if the amino acid self-condenses.

    • Causality: This is particularly problematic when the protecting group on the N-terminal amino acid is labile under the reaction conditions, or if the second nitrogen of the diamine is not properly protected.

    • Troubleshooting:

      • Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy. For instance, if you are using a Boc-protected amino acid, ensure the second nitrogen of your diamine is protected with a group that is stable to the Boc-deprotection conditions (e.g., a Cbz or Fmoc group).

      • Stepwise Synthesis: A robust approach is a stepwise synthesis. First, couple the N-protected amino acid to one of the amines of a mono-protected diamine. Then, deprotect the second amine and the carboxylic acid (if it's an ester) before proceeding with the cyclization.

  • Over-reduction Products: In syntheses that involve the reduction of a nitro group to an amine prior to cyclization (a common strategy in benzodiazepine synthesis), the imine bond of the cyclized product can sometimes be further reduced.[4]

    • Causality: This is often seen when using powerful reducing agents like catalytic hydrogenation with Pd/C under harsh conditions.

    • Troubleshooting:

      • Milder Reducing Agents: Opt for milder reducing agents that are selective for the nitro group, such as SnCl₂/HCl, or Fe/NH₄Cl.

      • Control of Hydrogenation Conditions: If using catalytic hydrogenation, carefully control the pressure, temperature, and reaction time. Using a catalyst like Ru/C can sometimes offer better selectivity for the nitro group reduction without affecting the imine.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are best suited for the two nitrogen atoms in a 1,4-diazepan-5-one synthesis?

A1: The choice of protecting groups is critical and should be guided by the principle of orthogonality to allow for selective deprotection and functionalization.

  • For the N-1 Position (Amide Nitrogen): This nitrogen is part of an amide bond after cyclization and is generally less reactive. However, if you are building the linear precursor, you will be working with an amine.

    • Boc (tert-Butoxycarbonyl): This is a very common and versatile protecting group, stable to a wide range of conditions but easily removed with acid (e.g., TFA).[5]

    • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation, it is orthogonal to the Boc group.

  • For the N-4 Position (Amine Nitrogen): This nitrogen is more nucleophilic and often requires protection to prevent side reactions during the initial coupling steps.

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by a base (commonly piperidine), it is orthogonal to both Boc and Cbz groups. This is an excellent choice if you plan to introduce diversity at the N-4 position after the ring is formed.

    • Benzyl (Bn): A robust protecting group that can be removed by catalytic hydrogenation. Be mindful that this is not orthogonal to a Cbz group.

A well-designed orthogonal strategy would be:

PositionProtecting GroupDeprotection Condition
N-1 PrecursorBocAcid (TFA)
N-4 PrecursorFmocBase (Piperidine)
Carboxyl GroupEster (e.g., Methyl or Ethyl)Saponification (e.g., LiOH)

This allows for selective deprotection at each site for further elaboration of the molecule.

Q2: I am struggling with the purification of my 1,4-diazepan-5-one derivative. It is very polar and streaks on silica gel. What are some effective purification strategies?

A2: The presence of two nitrogen atoms and a carbonyl group makes these compounds quite polar, which can indeed make purification by standard silica gel chromatography challenging.

  • Column Chromatography Tips:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent system to reduce streaking. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the methanol portion of your eluent).

    • Reverse-Phase Chromatography: If your compound is still difficult to purify on normal-phase silica, reverse-phase chromatography (C18) is often a very effective alternative for polar compounds.

    • Use of Different Stationary Phases: Consider using alumina (basic or neutral) as your stationary phase, which can sometimes provide better separation for basic compounds than silica gel.

  • Recrystallization: Do not underestimate the power of recrystallization for obtaining highly pure material.[6]

    • Solvent Screening: Experiment with a variety of solvent systems. Good single solvents for recrystallization of polar compounds include ethanol, isopropanol, or ethyl acetate. If a single solvent doesn't work, try a binary solvent system like ethyl acetate/hexanes or dichloromethane/ether.

  • Salt Formation and Precipitation: If your compound has a free basic nitrogen, you can often purify it by forming a salt (e.g., with HCl or TFA), which may precipitate from a suitable solvent in high purity. The free base can then be regenerated by treatment with a mild base.

Q3: Can I use a one-pot reaction to synthesize the 1,4-diazepan-5-one ring to save time?

A3: Yes, one-pot procedures, often utilizing multicomponent reactions, are a powerful way to synthesize these scaffolds efficiently.[1] However, they come with their own set of challenges.

  • Advantages:

    • Time and Resource Efficient: Reduces the number of synthetic steps and purification stages.

    • Increased Complexity: Can allow for the rapid generation of diverse libraries of compounds.

  • Potential Challenges:

    • Reaction Optimization: One-pot reactions can be more complex to optimize, as the conditions must be compatible with multiple reaction steps.

    • Purification: The final crude product may contain a more complex mixture of byproducts, making purification more challenging.

    • Yields: While some one-pot reactions are high-yielding, others may provide only moderate yields.

A common one-pot approach is the Ugi reaction followed by a deprotection and cyclization sequence.[5] While efficient, this requires careful planning of the starting materials and reaction conditions to minimize side product formation.

Experimental Protocols & Visualizations

Illustrative Synthetic Workflow

The following diagram illustrates a common synthetic strategy for 1,4-diazepan-5-one derivatives, highlighting the key decision points for protecting groups and cyclization.

G cluster_0 Starting Materials cluster_1 Linear Precursor Synthesis cluster_2 Protecting Group Manipulation & Cyclization cluster_3 Final Product A Mono-N-Protected Diamine (e.g., N-Boc-ethylenediamine) C Michael Addition A->C B α,β-Unsaturated Ester (e.g., Ethyl acrylate) B->C D Linear Precursor C->D Formation of linear amino ester E Deprotection of N-Boc D->E Acidic conditions (e.g., TFA) F Intramolecular Cyclization (Amide Formation) E->F High dilution, heat G 1,4-Diazepan-5-one Derivative F->G G start Low Yield in Cyclization Step check_concentration Is reaction run under high dilution (<0.05 M)? start->check_concentration implement_dilution Re-run reaction at high dilution. Use syringe pump for slow addition. check_concentration->implement_dilution No check_coupling What type of coupling reagent is used? check_concentration->check_coupling Yes implement_dilution->check_coupling upgrade_coupling Use a stronger coupling reagent (e.g., HATU, PyBOP). check_coupling->upgrade_coupling Standard (e.g., EDC) check_temp Is steric hindrance a possibility? check_coupling->check_temp Strong (e.g., HATU) upgrade_coupling->check_temp increase_temp Increase reaction temperature. check_temp->increase_temp Yes success Yield Improved check_temp->success No increase_temp->success

Caption: Decision tree for troubleshooting low-yielding cyclization reactions.

References

  • Jain, A. K., & Singla, R. K. (2012). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of process related impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • Kumar, R., & Siddiqui, N. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3269-3296. [Link]

  • Li, W., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(1), 14. [Link]

  • Fülöpová, V., et al. (2012). Solid-phase synthesis of trisubstituted benzo-[1][7]diazepin-5-one derivatives. ACS Combinatorial Science, 14(12), 651-656. [Link]

  • Cuesta, A., & Alañón, M. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45-53. [Link]

  • Nagy, J., et al. (2007). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Journal of Peptide Science, 13(1), 63-71. [Link]

  • Radi, M., et al. (2015). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. RSC Advances, 5(2), 1268-1273. [Link]

  • Basso, A., et al. (2014). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 19(7), 9579-9591. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Tagliamonte, S., et al. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatography A, 1442, 75-84. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-Phenyl-1,4-diazepan-5-one

Introduction Welcome to the technical support center for 1-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. As a subject matter expert, this document synthesizes established chemical principles and data from structurally related molecules to offer predictive insights and practical troubleshooting strategies for your experiments.

Disclaimer: Direct stability and degradation studies on 1-Phenyl-1,4-diazepan-5-one are not extensively available in the public domain. The information provided herein is based on the known reactivity of its core functional groups—specifically the N-phenyl-substituted lactam—and data from analogous compounds such as benzodiazepines.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 1-Phenyl-1,4-diazepan-5-one?

A1: Based on its chemical structure, the most probable degradation pathways for 1-Phenyl-1,4-diazepan-5-one are:

  • Hydrolysis: The seven-membered lactam (cyclic amide) ring is susceptible to cleavage under both acidic and basic conditions, which would open the diazepane ring.

  • Oxidation: The nitrogen atoms and the phenyl ring could be susceptible to oxidation, potentially leading to N-oxides or hydroxylated phenyl derivatives.

  • Photodegradation: Many cyclic amide structures, especially those with aromatic substituents, are known to be sensitive to light, which can induce complex degradation reactions.

Q2: How does the N-phenyl group influence the stability of the lactam ring?

A2: The N-phenyl group is expected to have a significant electronic effect on the amide bond. The electron-withdrawing nature of the phenyl ring can decrease the electron density on the nitrogen atom, which may influence the rate of hydrolysis. Under acidic conditions, this could potentially slow down hydrolysis by making the carbonyl oxygen less basic and therefore less prone to protonation. Conversely, under basic conditions, the increased acidity of the N-H proton (in a de-aromatized intermediate) could affect the reaction pathway.[1]

Q3: What are the initial signs of degradation I should look for in my sample?

A3: Initial signs of degradation can include:

  • Physical Changes: A change in the color or clarity of a solution, or the appearance of precipitate.

  • Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area in your HPLC or LC-MS chromatogram.

  • Spectroscopic Changes: Alterations in the UV-Vis or other spectral profiles of the sample.

Q4: What are the recommended storage conditions for 1-Phenyl-1,4-diazepan-5-one?

A4: While specific data is unavailable, based on general principles for similar compounds, it is recommended to store 1-Phenyl-1,4-diazepan-5-one in a cool, dry, and dark environment. Protection from light is crucial to prevent photodegradation. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Contamination of solvent or glassware; inherent impurities in the starting material.1. Analyze a blank (solvent only) to rule out solvent contamination. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Re-evaluate the purity of your 1-Phenyl-1,4-diazepan-5-one starting material.
Loss of main compound peak area over a short period in solution. Rapid degradation due to solvent pH, light exposure, or temperature.1. Check the pH of your solution; buffer if necessary to a neutral pH. 2. Protect your solution from light by using amber vials or covering them with aluminum foil. 3. Store solutions at a lower temperature (e.g., 4°C) if short-term stability is an issue.
Inconsistent results between experimental repeats. Variable degradation due to inconsistent handling; exposure to air.1. Standardize sample preparation procedures, minimizing the time samples are left at ambient conditions. 2. If sensitive to oxidation, prepare solutions under an inert atmosphere.
Formation of a precipitate in solution upon storage. Formation of an insoluble degradation product; exceeding solubility limits.1. Analyze the precipitate to identify its structure (e.g., via NMR, MS). 2. Re-assess the solubility of the compound and its potential degradants in the chosen solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for a forced degradation study to identify the potential degradation products and pathways for 1-Phenyl-1,4-diazepan-5-one.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-Phenyl-1,4-diazepan-5-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound and a solution in a thermostatically controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Use LC-MS to determine the mass of the degradation products and propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

2. Method Development:

  • Inject a mixture of the stressed samples to ensure the method can resolve all degradation peaks from the parent peak.

  • Optimize the gradient, flow rate, and column temperature to achieve a resolution of >1.5 between all peaks.

  • The detector wavelength should be chosen to ensure all components can be detected. A photodiode array (PDA) detector is useful for this purpose.

3. Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent 1-Phenyl-1,4-diazepan-5-one Ring_Opened_Acid Ring-Opened Carboxylic Acid and Diamine Derivative Parent->Ring_Opened_Acid Acidic Hydrolysis Ring_Opened_Base Ring-Opened Carboxylate and Diamine Derivative Parent->Ring_Opened_Base Basic Hydrolysis N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Hydroxylated_Phenyl Hydroxylated Phenyl Derivative Parent->Hydroxylated_Phenyl Oxidation Photoproducts Complex Photodegradation Products Parent->Photoproducts UV/Vis Light

Caption: Predicted degradation pathways for 1-Phenyl-1,4-diazepan-5-one.

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acidic Analysis HPLC/LC-MS Analysis Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start 1-Phenyl-1,4-diazepan-5-one (Solid & Solution) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Identification Identify Degradants (MS, NMR) Analysis->Identification Pathway Elucidate Degradation Pathway Identification->Pathway

Caption: Workflow for a forced degradation study.

References

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate. (2012). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (1996). Retrieved from [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Sources

Optimization

optimization of reaction conditions for diazepan-5-one formation

Technical Support Center: Optimization of Diazepan-5-one Formation A Guide for the Synthetic Chemist Welcome to the technical support center for diazepan-5-one synthesis. As a Senior Application Scientist, I've designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Diazepan-5-one Formation

A Guide for the Synthetic Chemist

Welcome to the technical support center for diazepan-5-one synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you, as researchers and drug development professionals, face in the lab. Our focus is on the causality behind experimental choices, providing you with the logic to troubleshoot and optimize your reaction conditions effectively. This guide is structured as a series of frequently asked questions (FAQs) that tackle the most common hurdles in diazepan-5-one synthesis, from low yields to scale-up complexities.

FAQ 1: My primary reaction yields are disappointingly low or non-existent. What are the likely causes and how can I systematically troubleshoot this?

This is the most frequent issue encountered in the synthesis of seven-membered heterocyclic systems like diazepan-5-ones. The causes can range from fundamental mechanistic barriers to suboptimal reaction parameters.

A1: Analysis of Potential Causes & Troubleshooting Workflow

The formation of a seven-membered ring is often entropically disfavored compared to five- or six-membered rings.[1] Furthermore, the reactivity of your specific starting materials is paramount. For instance, a direct intramolecular cyclization of a precursor like N-(2-Benzoyl-4-chlorophenyl)formamide is inherently difficult because the formyl group lacks the electrophilicity required to react with the aniline nitrogen to close the ring.[1][2]

To address this, we'll follow a logical troubleshooting workflow.

G start Low Yield Observed check_sm Step 1: Verify Starting Material Integrity start->check_sm sm_ok Purity Confirmed (NMR, LCMS) check_sm->sm_ok Yes sm_bad Degraded or Impure Starting Material check_sm->sm_bad No check_route Step 2: Assess Synthetic Route Viability route_ok Route is Mechanistically Sound check_route->route_ok Yes route_bad Route is Inherently Low-Yielding check_route->route_bad No check_cond Step 3: Evaluate Reaction Conditions cond_ok Conditions Appear Appropriate check_cond->cond_ok OK cond_bad Suboptimal Conditions (Catalyst, T, Solvent) check_cond->cond_bad Not OK optimize Step 4: Systematic Optimization sm_ok->check_route repurify Action: Repurify or Re-synthesize sm_bad->repurify repurify->start route_ok->check_cond change_route Action: Consider Alternative Two-Step Synthesis route_bad->change_route cond_ok->optimize cond_bad->optimize

Caption: Two-step synthesis of Diazepam via N-acylation and cyclization. [6]

FAQ 3: I'm having trouble with the scale-up of my reaction. What worked at 100 mg is failing at 10 g. What should I consider?

Scale-up introduces challenges related to mass and heat transfer, reagent addition, and workup procedures. What is instantaneous at the milligram scale can be a significant bottleneck at the gram or kilogram scale.

A3: Key Considerations for Reaction Scale-Up

  • Heat Management: Many diazepan-5-one formations are exothermic. In a small flask, this heat dissipates quickly. On a larger scale, inadequate heat transfer can lead to a temperature spike, causing side product formation or decomposition.

    • Solution: Use a jacketed reactor with controlled heating/cooling. For highly exothermic steps like adding an acyl chloride, consider a slower addition rate or pre-cooling the reactor. [3]

  • Mixing and Mass Transfer: Inefficient stirring in a large reactor can create localized "hot spots" of high reagent concentration, leading to side reactions.

    • Solution: Ensure adequate agitation. Use an overhead stirrer with a properly sized impeller. For heterogeneous reactions (e.g., with a solid acid catalyst), vigorous stirring is essential to ensure good contact between phases. [4]

  • Continuous Flow Synthesis: For robust and scalable processes, consider moving from batch to continuous flow. Flow chemistry offers superior control over temperature, pressure, and reaction time, leading to higher yields and purity. A recent optimized synthesis of diazepam produced a 96% yield of 91% pure product within 15 minutes using a telescoped microfluidic system. [5]This approach mitigates many of the heat and mass transfer issues associated with batch scale-up.

Detailed Experimental Protocol: Two-Step Synthesis of Diazepam

This protocol is adapted from methodologies that emphasize high yield and purity through a two-step acylation and cyclization process. [5][3] Part 1: N-Acylation

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-chloro-2-(methylamino)benzophenone (1.0 eq).

  • Solvent: Dissolve the starting material in acetonitrile (ACN).

  • Cooling: Cool the solution to 0-4°C using an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (TEA) (1.0 eq).

  • Acylation: Slowly add bromoacetyl chloride (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction at 0°C for 15-30 minutes. Progress can be monitored by TLC or UPLC. This intermediate solution is often used directly in the next step ("telescoped").

Part 2: Cyclization

  • Ammonia Source: In a separate vessel, prepare a solution of an ammonia source, such as a saturated solution of ammonium bromide in aqueous ammonium hydroxide. [5]2. Addition & Heating: Add the ammonia solution to the crude intermediate from Part 1. Heat the reaction mixture to 60°C.

  • Reaction: Stir at 60°C for 10-20 minutes. The cyclization is typically rapid at this temperature. [5]4. Workup: Cool the reaction mixture to room temperature. The product may precipitate. If not, perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization to achieve >98% purity. [5]

References

  • Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. Benchchem.
  • Synthesis of 1,5- Benzodiazepines A Review. IJTSRD.
  • Troubleshooting low yield in benzodiazepine cyclization reaction. Benchchem.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC - NIH.
  • Is This Synthesis Feasible? Trying to Make a Benzodiazepine Core. Reddit.

Sources

Troubleshooting

avoiding impurities in 1-Phenyl-1,4-diazepan-5-one production

Welcome to the technical support center for the synthesis and purification of 1-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, chemists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Phenyl-1,4-diazepan-5-one. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and ensure the highest possible purity of the final compound. We will delve into the causality behind common impurity-forming pathways and provide robust, field-tested protocols to mitigate them.

Understanding the Core Synthesis and Potential Pitfalls

The synthesis of 1-Phenyl-1,4-diazepan-5-one typically involves the cyclization of an N-substituted ethylenediamine derivative with an acrylic acid derivative. A common and effective method is the intramolecular cyclization of N-(2-(phenylamino)ethyl)acrylamide. This seemingly straightforward reaction is, however, susceptible to several side reactions that can lead to significant impurities if not properly controlled.

The primary challenges in this synthesis are:

  • Controlling intermolecular reactions: The linear precursor can react with itself or other molecules rather than cyclizing, leading to dimers and oligomers.

  • Preventing degradation: The starting materials and product can be sensitive to oxidation or hydrolysis under certain conditions.

  • Ensuring complete reaction: Unreacted starting materials are common impurities that can be difficult to remove.

Below is a diagram illustrating the desired reaction alongside a major competing side reaction.

cluster_main Desired Intramolecular Cyclization cluster_side Competing Intermolecular Reaction A N-(2-(phenylamino)ethyl)acrylamide B 1-Phenyl-1,4-diazepan-5-one A->B Base or Acid Catalyst High Dilution C N-(2-(phenylamino)ethyl)acrylamide D Dimer/Oligomer Impurities C->D High Concentration

Caption: Desired vs. Competing Reaction Pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 1-Phenyl-1,4-diazepan-5-one.

FAQ 1: My final product is contaminated with unreacted N-(2-(phenylamino)ethyl)acrylamide. How can I improve reaction completion?

Root Cause Analysis: Incomplete conversion is often due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. The cyclization requires overcoming an activation energy barrier, and if conditions are too mild, the reaction will stall.

Troubleshooting Steps:

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material spot/peak is no longer visible.

  • Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as excessive heat can promote side reactions. A temperature range of 80-110 °C in a solvent like toluene or xylene is typically effective.

  • Catalyst Choice & Stoichiometry: If using a catalyst (e.g., a non-nucleophilic base like DBU or an acid catalyst), ensure it is not degraded and is used in the correct stoichiometric amount. For base-catalyzed reactions, ensure the system is free from adventitious acids that could quench the catalyst.

FAQ 2: I'm observing significant amounts of a high molecular weight impurity, likely a dimer or polymer. What's causing this and how do I prevent it?

Root Cause Analysis: The formation of dimers and oligomers is a classic example of an intermolecular reaction outcompeting the desired intramolecular cyclization. This is highly dependent on the concentration of the reactant. At high concentrations, molecules of the linear precursor are more likely to encounter and react with each other than to fold and cyclize.

Troubleshooting Protocol: The High Dilution Principle

This is the most critical parameter to control for this synthesis. The principle of high dilution favors intramolecular reactions by keeping the concentration of the reactant low, thereby minimizing intermolecular collisions.

Step-by-Step High Dilution Setup:

  • Prepare a Two-Funnel Setup:

    • In a large, three-necked round-bottom flask equipped with a condenser and magnetic stirrer, add the bulk of the reaction solvent (e.g., 80% of the total volume). Heat the solvent to the desired reaction temperature.

    • In a pressure-equalizing dropping funnel, dissolve your starting material, N-(2-(phenylamino)ethyl)acrylamide, in the remaining solvent (e.g., 20% of the total volume).

    • If using a catalyst, prepare a separate solution of the catalyst in a second dropping funnel.

  • Slow, Synchronized Addition:

    • Begin slowly adding the starting material solution from the dropping funnel to the hot solvent in the reaction flask over a long period (e.g., 4-8 hours). A syringe pump can provide excellent control for this addition.

    • Simultaneously, add the catalyst solution at a proportional rate if applicable.

  • Maintain Temperature: Ensure the reaction flask maintains a constant temperature throughout the addition.

This technique ensures that the instantaneous concentration of the uncyclized starting material in the reaction vessel remains extremely low, thus strongly favoring the formation of the desired seven-membered ring.

A Prepare Hot Solvent in Main Flask C Slowly Add Reactant to Hot Solvent (4-8h) A->C B Prepare Reactant Solution (in Dropping Funnel) B->C D Maintain Constant Temperature and Stirring C->D E Monitor Reaction by TLC/LC-MS D->E F Work-up Procedure E->F

Caption: High Dilution Experimental Workflow.

FAQ 3: My product appears discolored (yellow or brown), suggesting degradation. What are the likely causes?

Root Cause Analysis: Discoloration often points to oxidation of the aniline moiety within the molecule. Phenylamine derivatives are susceptible to air oxidation, especially at elevated temperatures, which can form highly colored impurities like quinone-like structures.

Preventative Measures:

  • Maintain an Inert Atmosphere: Always run the reaction under an inert atmosphere of nitrogen or argon. This is achieved by using standard Schlenk line techniques or by maintaining a positive pressure of inert gas in the flask.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your reaction solvent before use by sparging with nitrogen or argon for 15-30 minutes, or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Antioxidants (Use with Caution): In some cases, a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be added, but this will need to be removed during purification. This is generally reserved for cases where oxidation is a severe and unavoidable problem.

Robust Purification Protocol: Column Chromatography

Even with an optimized reaction, minor impurities may persist. Flash column chromatography is a highly effective method for isolating the pure 1-Phenyl-1,4-diazepan-5-one.

Parameter Optimization Table:

ParameterStationary PhaseMobile Phase System (Eluent)GradientDetection
Recommendation Silica Gel (230-400 mesh)Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate / HexanesStart with 100% DCM or Ethyl Acetate, then gradually increase the polarity by adding MeOH. A typical gradient might be 0% to 5% MeOH.UV lamp (254 nm) or Potassium Permanganate stain

Step-by-Step Protocol:

  • Prepare the Crude Sample: After the reaction work-up (e.g., aqueous wash and drying), concentrate the crude product under reduced pressure. Adsorb the crude oil/solid onto a small amount of silica gel (~2-3 times the mass of the crude product). This is known as "dry loading" and typically results in better separation than loading the sample in liquid form.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM). Pour this into the column and allow it to pack evenly. Do not let the column run dry.

  • Load the Sample: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elute the Column: Begin running the eluent through the column. Start with the low-polarity mobile phase and collect fractions.

  • Apply the Gradient: Gradually increase the percentage of the polar solvent (e.g., Methanol) to elute more polar compounds. Your target compound, being a lactam with a secondary amine, is moderately polar and should elute before highly polar baseline impurities.

  • Analyze Fractions: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Phenyl-1,4-diazepan-5-one.

References

  • High Dilution Principle in Cyclization Reactions. In Strategic Applications of Named Reactions in Organic Synthesis; Kurti, L., Czako, B., Eds.; Elsevier: 2005; pp 48-49. [Link]

Optimization

Technical Support Center: Analytical Method Development for 1-Phenyl-1,4-diazepan-5-one Byproducts

Welcome to the technical support center for the analytical method development of 1-Phenyl-1,4-diazepan-5-one and its associated byproducts. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 1-Phenyl-1,4-diazepan-5-one and its associated byproducts. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

I. Understanding the Analytical Challenge

1-Phenyl-1,4-diazepan-5-one is a cyclic diamide, and like many pharmaceuticals, its synthesis and degradation can lead to a variety of byproducts.[1][2] These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[3][4] Therefore, robust analytical methods are crucial for their identification and quantification.

This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, as these are the most common and powerful techniques for this type of analysis.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the analytical method development for 1-Phenyl-1,4-diazepan-5-one and its byproducts.

Q1: What are the likely byproducts I should be looking for?

A1: Byproducts can originate from the synthesis process or from degradation of the drug substance.[5]

  • Synthesis-related byproducts: These can include starting materials, intermediates, and products of side reactions. For cyclic diamides, common impurities can arise from incomplete cyclization, dimerization, or reactions with residual solvents or reagents.[1][2]

  • Degradation products: These are formed when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[3][6][7] For 1-Phenyl-1,4-diazepan-5-one, hydrolysis of the amide bond is a likely degradation pathway, leading to the opening of the diazepine ring. Oxidation of the phenyl ring or the diazepine ring is also possible.

Q2: How do I perform a forced degradation study?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and to demonstrate the specificity of your analytical method.[5][6][7] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[8]

A typical forced degradation study involves exposing the drug substance to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C)Hydrolysis of the amide bond
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)Hydrolysis of the amide bond
Oxidation 3% to 30% H₂O₂ at room temperatureOxidation of the phenyl or diazepine ring
Thermal Degradation Dry heat (e.g., 105°C) for a specified durationThermally induced decomposition
Photostability Exposure to light of a specified intensity and duration (as per ICH Q1B)Photolytic degradation

Q3: What is a good starting point for HPLC method development?

A3: A good starting point for reverse-phase HPLC (RP-HPLC) method development for a moderately polar compound like 1-Phenyl-1,4-diazepan-5-one would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient, e.g., 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength where the parent compound and potential byproducts absorb (e.g., 254 nm or a photodiode array detector for full spectral analysis)
Injection Volume 10 µL

This is a general starting point, and optimization will be necessary to achieve the desired separation.

III. Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during HPLC analysis.

A. Poor Peak Shape

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis.

1. Peak Tailing

  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.

      • Solution: Add a competing base to the mobile phase, such as triethylamine (TEA) at a concentration of 0.1%. Alternatively, use a base-deactivated column.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Column Contamination: Buildup of strongly retained compounds on the column can cause peak distortion.

      • Solution: Wash the column with a strong solvent, such as isopropanol or a mixture of acetonitrile and water. If the problem persists, the column may need to be replaced.[9]

2. Peak Fronting

  • Symptom: The peak has an asymmetrical shape with a "front" extending from the front of the peak.

  • Potential Causes & Solutions:

    • Column Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.

      • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[10]

B. Poor Resolution

Poor resolution between peaks can make it difficult to accurately quantify individual byproducts.

  • Symptom: Peaks are not well-separated, and may overlap.

  • Potential Causes & Solutions:

    • Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, resulting in poor separation.

      • Solution: Adjust the gradient profile. A shallower gradient will generally improve resolution. You can also try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice versa).

    • Incorrect Column Chemistry: The stationary phase may not be suitable for the separation.

      • Solution: Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

    • Suboptimal Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.

      • Solution: Experiment with different column temperatures. Higher temperatures can sometimes improve peak shape and resolution.

C. Baseline Issues

A noisy or drifting baseline can interfere with the detection and quantification of low-level byproducts.

  • Symptom: The baseline is not flat and may show noise, spikes, or a gradual drift.

  • Potential Causes & Solutions:

    • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise and spikes.

      • Solution: Degas the mobile phase thoroughly.[11] Most modern HPLC systems have an online degasser.

    • Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or drifting baseline.

      • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[11]

    • Detector Lamp Issue: An aging or faulty detector lamp can cause baseline drift.

      • Solution: Check the lamp's energy output and replace it if necessary.

IV. Experimental Workflows and Diagrams

Visualizing the workflow can aid in understanding the overall process of analytical method development.

A. General Method Development Workflow

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile LitSearch Literature Search & Compound Property Analysis Start->LitSearch InitialConditions Select Initial HPLC Conditions (Column, Mobile Phase, etc.) LitSearch->InitialConditions Screening Screen Different Columns & Mobile Phases InitialConditions->Screening Optimization Optimize Gradient, Flow Rate, Temperature Screening->Optimization ForcedDegradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Optimization->ForcedDegradation PeakPurity Assess Peak Purity using PDA/MS ForcedDegradation->PeakPurity Specificity Demonstrate Method Specificity PeakPurity->Specificity Validation Validate Method as per ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) Specificity->Validation Documentation Document Method and Validation Report Validation->Documentation End Implement for Routine Analysis Documentation->End

Caption: General workflow for analytical method development.

B. Troubleshooting Peak Tailing

This decision tree provides a logical approach to troubleshooting peak tailing in your chromatogram.

PeakTailingTroubleshooting Start Peak Tailing Observed CheckOverload Is the sample concentration high? Start->CheckOverload ReduceConc Reduce sample concentration/injection volume CheckOverload->ReduceConc Yes CheckpH Is the analyte basic? CheckOverload->CheckpH No End Problem Resolved ReduceConc->End AdjustpH Add competing base (e.g., TEA) to mobile phase or use a base-deactivated column CheckpH->AdjustpH Yes CheckColumn Is the column old or contaminated? CheckpH->CheckColumn No AdjustpH->End WashColumn Wash column with a strong solvent CheckColumn->WashColumn Yes ReplaceColumn Replace column WashColumn->ReplaceColumn Problem Persists WashColumn->End Problem Resolved ReplaceColumn->End

Caption: Decision tree for troubleshooting peak tailing.

V. Conclusion

The development of a robust and reliable analytical method for 1-Phenyl-1,4-diazepan-5-one and its byproducts is a critical aspect of drug development. By understanding the potential challenges and following a systematic approach to method development and troubleshooting, researchers can ensure the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundation for this process, but it is important to remember that each molecule presents its own unique analytical challenges.

VI. References

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. (2025-11-05). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021-09-17). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]

  • Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Pharmacophore, 7(1), 63-73. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6), 929-934. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025-05-23). [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research, 11(9), d507-d514. [Link]

  • Reverse Phase HPLC Method and Method Validation of Diazepam by Using Single Mobile Phase. ResearchGate. (2015-04-27). [Link]

  • Urea. Wikipedia. [Link]

  • Identification, synthesis and characterization of potential impurities of Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. (2000). Analytical Letters, 33(15), 3125-3141. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). Molecules, 17(11), 13586-13597. [Link]

  • MS-DIAL: Data Independent MS/MS Deconvolution for Comprehensive Metabolome Analysis. (2015). Nature Methods, 12(6), 523-526. [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 2(1), 84-90. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113459. [Link]

  • New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. EurekAlert!. (2022-12-05). [Link]

  • Reverse Phase HPLC Method and Method Validation of Diazepam by Using Single Mobile Phase. ResearchGate. (2015-12-16). [Link]

  • analytical method development and validation of anti-diabetic drugs. Journal of Emerging Technologies and Innovative Research, 11(6), a333-a342. [Link]

  • Diastereoselective synthesis of a cyclic diamide-bridged biphenyl as chiral atropos ligand. (2022). Beilstein Journal of Organic Chemistry, 18, 284-293. [Link]

  • Chemical Profile and Biological Activities of Dipteryx lacunifera Ducke Fractions. (2024). Journal of the Brazilian Chemical Society, 35(11), e20240108. [Link]

  • Preparation method of vildagliptin cyclic amidine impurity. Google Patents.

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022). Molecules, 27(3), 853. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2024-09-30). [Link]

  • Mass spectrometry in the differentiation of flavanones and dihydroflavonols. ResearchGate. (2025-08-07). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1-Phenyl-1,4-diazepan-5-one Analytical Reference Standard

This guide provides an in-depth technical comparison of the 1-Phenyl-1,4-diazepan-5-one analytical reference standard. Designed for researchers, scientists, and professionals in drug development, this document outlines t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1-Phenyl-1,4-diazepan-5-one analytical reference standard. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical importance of a high-quality reference standard and offers a comparative analysis against other available grades of the same material. We will delve into the experimental data that underscores the necessity of a well-characterized standard for ensuring accuracy, reproducibility, and compliance in analytical applications.

Introduction: The Significance of 1-Phenyl-1,4-diazepan-5-one and Its Analytical Standard

1-Phenyl-1,4-diazepan-5-one is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its diazepine core is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1] Given its role in pharmaceutical research and development, the purity and identity of this compound are of paramount importance. An analytical reference standard provides the benchmark against which all other samples are measured, making it an indispensable tool for:

  • Quantitative Analysis: Accurately determining the concentration of 1-Phenyl-1,4-diazepan-5-one in reaction mixtures, final products, and biological matrices.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method Validation: Ensuring that analytical methods are specific, accurate, and reproducible, in line with ICH guidelines.[2][3]

  • Stability Studies: Assessing the degradation of the molecule under various stress conditions to establish its shelf-life and storage requirements.[4][5][6]

Physicochemical Properties of 1-Phenyl-1,4-diazepan-5-one
PropertyValue
Chemical Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and chloroform
Melting Point Approx. 130-135 °C

Comparative Analysis: The Critical Difference in Quality

To illustrate the importance of a high-quality analytical reference standard, we present a comparative analysis of three different grades of 1-Phenyl-1,4-diazepan-5-one:

  • Our Certified Reference Standard (CRS): A highly purified and extensively characterized material.

  • Competitor A Standard: A commercially available reference standard from another supplier.

  • Research Grade Material: A bulk-grade material intended for synthesis, not for analytical standard use.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is the most critical attribute of a reference standard. A stability-indicating HPLC method was employed to compare the three materials.

Table 1: Comparative HPLC Purity Data

SampleRetention Time (min)Purity (% Area)Number of Impurities Detected (>0.05%)
Our CRS 5.299.95%1
Competitor A 5.299.52%3
Research Grade 5.297.88%5

The data clearly shows that "Our CRS" possesses the highest purity with only one minor impurity detected. The "Research Grade" material, while suitable for synthesis, is inappropriate for use as an analytical standard due to its lower purity and significant number of impurities.

Identity Confirmation by ¹H NMR Spectroscopy

Unequivocal identification is crucial. ¹H NMR spectroscopy provides detailed structural information.

While all three samples showed the characteristic peaks for 1-Phenyl-1,4-diazepan-5-one, the spectra of the "Competitor A" and "Research Grade" materials revealed additional, unassigned peaks corresponding to impurities. The spectrum of "Our CRS" was clean, with all signals correctly assigned to the target molecule, confirming its high purity and structural integrity.

Stability Under Forced Degradation

A reference standard must be stable under defined storage conditions. Forced degradation studies are performed to identify potential degradation pathways and to ensure the analytical method can separate degradants from the main compound.[4][7][8]

Table 2: Forced Degradation Study Results (% Degradation after 24h)

ConditionOur CRSCompetitor AResearch Grade
Acidic (0.1N HCl, 60°C) 2.1%2.5%4.8%
Basic (0.1N NaOH, 60°C) 3.5%4.1%7.2%
Oxidative (3% H₂O₂, RT) 1.8%2.2%3.9%
Thermal (80°C) <0.1%0.2%0.8%
Photolytic (ICH Q1B) <0.1%<0.1%0.3%

"Our CRS" demonstrated superior stability across all stress conditions, indicating a more robust material with fewer intrinsic liabilities that could lead to degradation. The higher degradation observed in the other materials is likely due to the presence of impurities that can catalyze decomposition.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol

Protocol 2: ¹H NMR for Structural Confirmation
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10 mg/mL

  • Parameters: Standard proton acquisition parameters with a 30° pulse and a 2-second relaxation delay.

Protocol 3: Forced Degradation Study
  • Acid Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1N NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Dissolve 10 mg of the standard in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid standard at 80°C for 24 hours.

  • Photostability: Expose the solid standard to light as per ICH Q1B guidelines.

  • Analysis: Dilute the stressed samples to a concentration of 0.1 mg/mL with the mobile phase and analyze by the HPLC-UV method described above.

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation Sample Reference Standard Sample Dissolution Dissolve in Methanol (1 mg/mL) Sample->Dissolution Forced_Deg Forced Degradation (Stability) Sample->Forced_Deg HPLC HPLC-UV Analysis (Purity) Dissolution->HPLC NMR ¹H NMR Analysis (Identity) Dissolution->NMR Purity_Data Purity > 99.9% HPLC->Purity_Data Identity_Confirm Structure Confirmed NMR->Identity_Confirm Stability_Assess Degradation Profile Forced_Deg->Stability_Assess Final_Report Certificate of Analysis Purity_Data->Final_Report Identity_Confirm->Final_Report Stability_Assess->Final_Report

Caption: Workflow for the characterization of an analytical reference standard.

Impurity_Profile cluster_impurities Potential Impurities main 1-Phenyl-1,4-diazepan-5-one Purity: 99.95% imp1 imp1 main->imp1 Process imp2 imp2 main->imp2 Process deg1 deg1 main->deg1 Degradation

Caption: Hypothetical impurity profile of a high-quality reference standard.

Conclusion

The experimental data presented in this guide unequivocally demonstrates the superior quality of a certified analytical reference standard over other grades of material. For researchers and drug development professionals, the use of a well-characterized standard like "Our CRS" is not just a matter of best practice but a fundamental requirement for generating reliable and defensible scientific data. The higher purity, confirmed identity, and enhanced stability of a certified standard mitigate the risks of analytical errors, ensuring the integrity of your research and the safety of potential therapeutic products.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

  • ICH Q6 Guidelines. (n.d.). MasterControl.[Link]

  • Diazepam. (n.d.). National Center for Biotechnology Information.[Link]

  • Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. (2008). ResearchGate.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.[Link]

  • Identification, synthesis and characterization of potential impurities of Diazepam. (2015). Journal of Chemical and Pharmaceutical Research.[Link]

  • Diazepam. (n.d.). PubChem.[Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews: Journal of Pharmaceutical Analysis.[Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.[Link]

  • Diazepam. (2018). SIELC Technologies.[Link]

  • Diazepam. (n.d.). DrugBank Online.[Link]

  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... (n.d.). ResearchGate.[Link]

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. (n.d.). Punjab University.[Link]

  • 1-Benzyl-1,4-diazepan-5-one. (2008). National Center for Biotechnology Information.[Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2014). ResearchGate.[Link]

  • Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. (2022). DergiPark.[Link]

  • DIAZEPAM. (1999). SWGDrug.[Link]

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Comparative

A Theoretical and Structural Comparison: Predicting the Biological Activity of 1-Phenyl-1,4-diazepan-5-one Versus the Gold Standard, Diazepam

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary Diazepam, a 1,4-benzodiazepine, has long been a cornerstone in the treatment of anxiety, seizures, and other neurological...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazepam, a 1,4-benzodiazepine, has long been a cornerstone in the treatment of anxiety, seizures, and other neurological disorders, primarily through its action as a positive allosteric modulator of the GABA-A receptor.[1][2][3] In the quest for novel therapeutics with potentially improved side-effect profiles, a diverse array of diazepine-containing scaffolds have been synthesized. This guide provides a comparative analysis of the well-established biological activity of diazepam against the predicted activity of a structurally related yet distinct molecule, 1-Phenyl-1,4-diazepan-5-one.

It is critical to establish from the outset that, despite its structural similarity to the diazepine core of diazepam, there is a significant paucity of publicly available experimental data on the biological activity of 1-Phenyl-1,4-diazepan-5-one. Therefore, this guide will proceed on a dual footing: a comprehensive review of the known pharmacology of diazepam, and a theoretical, structure-based prediction of the biological activity of 1-Phenyl-1,4-diazepan-5-one. Our analysis suggests that the absence of a fused benzene ring in 1-Phenyl-1,4-diazepan-5-one is a critical structural divergence that likely precludes it from exerting classical benzodiazepine-like effects. Indeed, related novel benzodiazepine analogues have been shown to be devoid of tranquilizing activity and to possess high toxicity when compared to diazepam.[4]

This guide will culminate in a proposed experimental workflow to empirically test the hypotheses put forth, providing a roadmap for future research into this and similar novel chemical entities.

Diazepam: A Well-Characterized Anxiolytic and Anticonvulsant

Diazepam's therapeutic efficacy is intrinsically linked to its ability to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and increases the frequency of channel opening when GABA is bound.[5]

The principal pharmacological effects of diazepam include:

  • Anxiolytic: Reduction of anxiety.

  • Sedative/Hypnotic: Induction of calmness and sleep.

  • Muscle Relaxant: Reduction in muscle tone and spasm.

  • Anticonvulsant: Prevention or reduction in the severity of seizures.[1][2]

These effects are a direct result of the enhanced GABAergic inhibition in various regions of the central nervous system, including the limbic system, thalamus, and hypothalamus.[5]

1-Phenyl-1,4-diazepan-5-one: A Structural Analysis and Predicted Biological Activity

The chemical structure of 1-Phenyl-1,4-diazepan-5-one is depicted below in comparison to diazepam.

G cluster_0 Diazepam cluster_1 1-Phenyl-1,4-diazepan-5-one Diazepam CompoundX

Caption: Chemical structures of Diazepam and 1-Phenyl-1,4-diazepan-5-one.

The most striking difference is the absence of the fused benzene ring in 1-Phenyl-1,4-diazepan-5-one, which is a defining feature of the benzodiazepine class of compounds. This structural feature is known to be critical for the high-affinity binding to the benzodiazepine site on the GABA-A receptor. The phenyl group at the 5-position and the chloro-substituent on the fused benzene ring of diazepam are key for its interaction with the receptor.

Based on this fundamental structural difference, we can hypothesize the following for 1-Phenyl-1,4-diazepan-5-one:

  • Lack of Significant GABA-A Receptor Modulation: The absence of the fused aromatic ring system makes it highly unlikely that 1-Phenyl-1,4-diazepan-5-one will bind with any significant affinity to the benzodiazepine site of the GABA-A receptor. Consequently, it is not expected to exhibit the anxiolytic, sedative, muscle relaxant, or anticonvulsant properties characteristic of diazepam.

  • Potential for Off-Target Effects: The molecule may interact with other receptors or enzymes in the central nervous system, leading to a pharmacological profile entirely distinct from that of diazepam. Without experimental data, it is impossible to predict these potential targets.

  • Different Toxicity Profile: As evidenced by structurally related novel compounds, the toxicity profile of 1-Phenyl-1,4-diazepan-5-one could be significantly different from, and potentially greater than, that of diazepam.[4]

Comparative Summary

FeatureDiazepam1-Phenyl-1,4-diazepan-5-one (Predicted)
Chemical Class 1,4-Benzodiazepine1,4-Diazepan-5-one
Mechanism of Action Positive allosteric modulator of GABA-A receptorsUnlikely to modulate GABA-A receptors
Primary Biological Effects Anxiolytic, sedative, muscle relaxant, anticonvulsantUnknown, but predicted to lack classical benzodiazepine effects
Receptor Binding High affinity for the benzodiazepine site on GABA-A receptorsPredicted low to no affinity for the benzodiazepine site
Clinical Applications Treatment of anxiety, seizures, muscle spasms, etc.[1]None
Toxicity Well-characterized, with risks of dependence and withdrawalUnknown, potentially higher than diazepam

Proposed Experimental Workflow for the Biological Characterization of 1-Phenyl-1,4-diazepan-5-one

To move from theoretical prediction to empirical evidence, a structured experimental approach is necessary. The following workflow outlines the key studies required to characterize the biological activity of 1-Phenyl-1,4-diazepan-5-one.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Toxicology Assessment a Receptor Binding Assays Test for affinity at the benzodiazepine site of GABA-A receptors. Broad receptor screening panel to identify off-target interactions. b Functional Assays Electrophysiology (e.g., patch-clamp) to measure modulation of GABA-A receptor function. Second messenger assays for potential GPCR targets. a->b Functional Confirmation c Behavioral Pharmacology Rodent models of anxiety (e.g., elevated plus maze). Tests for sedative effects (e.g., open field test). Assessment of motor coordination (e.g., rotarod test). Anticonvulsant models (e.g., pentylenetetrazole-induced seizures). b->c In Vivo Validation d Pharmacokinetic Studies Determine absorption, distribution, metabolism, and excretion (ADME) properties. Assess brain penetration. c->d Pharmacokinetic Profiling e Acute Toxicity Determine the LD50 in a relevant animal model. d->e Safety Assessment f Preliminary Genotoxicity Ames test for mutagenicity. e->f Genotoxicity Screening

Caption: Proposed experimental workflow for characterizing 1-Phenyl-1,4-diazepan-5-one.

Step-by-Step Methodologies

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of 1-Phenyl-1,4-diazepan-5-one for the benzodiazepine site on GABA-A receptors.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent brain tissue.

    • Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-flunitrazepam).

    • Add increasing concentrations of 1-Phenyl-1,4-diazepan-5-one to compete with the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the competition binding data.

  • Rationale: This is a direct measure of the compound's ability to interact with the target receptor. A high Ki value would confirm our hypothesis of low affinity.

2. In Vivo Behavioral Studies (Elevated Plus Maze):

  • Objective: To assess the anxiolytic or anxiogenic potential of 1-Phenyl-1,4-diazepan-5-one in a rodent model.

  • Protocol:

    • Acclimatize rodents to the testing room.

    • Administer 1-Phenyl-1,4-diazepan-5-one or vehicle control at various doses.

    • Place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for a set period (e.g., 5 minutes).

    • Analyze the data to determine if the compound increases (anxiolytic) or decreases (anxiogenic) exploration of the open arms compared to the control group.

  • Rationale: This is a standard and well-validated behavioral assay for assessing anxiety-like behavior in rodents. A lack of effect would further support the absence of diazepam-like activity.

Conclusion

While 1-Phenyl-1,4-diazepan-5-one shares a core diazepine ring with diazepam, the absence of a fused benzene ring represents a critical structural departure. This leads to the strong prediction that 1-Phenyl-1,4-diazepan-5-one will not exhibit the characteristic biological activities of a benzodiazepine. It is unlikely to possess significant anxiolytic, sedative, muscle relaxant, or anticonvulsant properties mediated through the GABA-A receptor. The potential for a completely different pharmacological and toxicological profile exists. The proposed experimental workflow provides a clear path to empirically test these hypotheses and to elucidate the true biological activity of this compound. Until such data is available, any assumptions of diazepam-like activity for 1-Phenyl-1,4-diazepan-5-one are unfounded and should be avoided.

References

  • Bagolini, C., de Witt, P., Pacifici, L., & Ramacci, M. T. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476–480. [Link]

  • ClinCalc LLC. (2024). Benzodiazepine Converter. ClinCalc. [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16 Suppl 2(Suppl 2), 231S–244S. [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Diazepam. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • MedlinePlus. (2022). Diazepam. U.S. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016, Diazepam. Retrieved January 21, 2026, from [Link]

  • Rivas, F., Tona, R., & Gesto, D. (2018). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 9(5), 882–895. [Link]

  • U.S. Food and Drug Administration. (2016). VALIUM (diazepam) Label. [Link]

  • Wikipedia contributors. (2024, January 17). Diazepam. In Wikipedia, The Free Encyclopedia. [Link]

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Validation

The Evolving Landscape of GABA-A Receptor Modulation: A Comparative Guide to Alternative Compounds

In the intricate symphony of neural signaling, the γ-aminobutyric acid type A (GABA-A) receptor plays a pivotal role as the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate symphony of neural signaling, the γ-aminobutyric acid type A (GABA-A) receptor plays a pivotal role as the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] For decades, classical benzodiazepines and barbiturates have been the cornerstone of therapeutic interventions targeting this receptor for conditions like anxiety, insomnia, and epilepsy.[4] However, their clinical utility is often hampered by a constellation of side effects, including sedation, tolerance, and dependence.[4] This has catalyzed a paradigm shift in drug discovery, steering researchers towards alternative compounds that offer more nuanced and selective modulation of the GABA-A receptor.

This guide provides an in-depth comparison of promising alternative compounds for GABA-A receptor modulation, with a focus on neurosteroids and flavonoids. We will delve into their distinct mechanisms of action, subunit selectivity, and the experimental data supporting their potential therapeutic applications. Furthermore, this guide will equip researchers with detailed protocols for key experimental workflows to assess and characterize novel GABA-A receptor modulators.

The GABA-A Receptor: A Complex Target for Therapeutic Intervention

The GABA-A receptor is a pentameric ligand-gated ion channel, assembled from a diverse array of 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3).[1][5][6] This subunit heterogeneity gives rise to a vast number of receptor subtypes with distinct pharmacological properties and regional distribution throughout the brain.[1][6] The most common synaptic configuration consists of two α, two β, and one γ subunit.[1][6] The endogenous ligand, GABA, binds at the interface between the α and β subunits, triggering the opening of a central chloride ion channel, leading to neuronal hyperpolarization and inhibition of neurotransmission.[1][5]

Classical benzodiazepines exert their effects by binding to an allosteric site at the α and γ subunit interface, enhancing the receptor's affinity for GABA and increasing the frequency of channel opening.[1][5] The quest for alternative modulators stems from the desire to achieve more selective effects by targeting different allosteric sites or specific receptor subtypes, thereby mitigating the undesirable effects associated with non-selective modulation.[3]

Neurosteroids: Endogenous Modulators with Therapeutic Potential

Neurosteroids, such as allopregnanolone and tetrahydrodeoxycorticosterone (THDOC), are metabolites of steroid hormones that are synthesized within the CNS.[2][7] They are potent positive allosteric modulators of GABA-A receptors, acting at a site distinct from both the GABA and benzodiazepine binding sites.[2][8] Their modulatory effects include anxiolysis, sedation, and anticonvulsant activity.[7]

Mechanism of Action and Subunit Selectivity

Neurosteroids enhance GABA-A receptor function by increasing both the frequency and duration of channel opening.[9] A key characteristic of neurosteroids is their pronounced efficacy at extrasynaptic δ-containing GABA-A receptors, which mediate tonic inhibition.[1][9] This selectivity for δ-containing receptors is a significant point of differentiation from benzodiazepines, which have low efficacy at these receptor subtypes.[10] The enhanced tonic inhibition is thought to contribute to their potent sedative and anxiolytic effects. While neurosteroids modulate a broad range of GABA-A receptor subtypes, their preference for δ-containing receptors offers a potential avenue for developing therapeutics with novel pharmacological profiles.[9][10]

Comparative Performance Data
CompoundClassTarget GABA-A SubunitsEC50 / KiReported EffectsReference
Allopregnanolone NeurosteroidPotentiation at αβδ, αβγNanomolar rangeAnxiolytic, sedative, anticonvulsant[2][9]
Ganaxolone Synthetic NeurosteroidPreferential enhancement of δ-containing receptors~500 nMAnxiolytic, anticonvulsant[11]
Diazepam Benzodiazepineα1, α2, α3, α5-containing0.42 µM (EC50 for potentiation)Anxiolytic, sedative, myorelaxant[12]

Flavonoids: Natural Compounds with Diverse CNS Activities

Flavonoids are a class of naturally occurring polyphenolic compounds found in a wide variety of plants.[4] Certain flavonoids have been shown to modulate GABA-A receptor function, exhibiting anxiolytic, sedative, and anticonvulsant properties.[4][13] Their interactions with the GABA-A receptor are complex and can occur through multiple mechanisms.

Mechanism of Action and Subunit Selectivity

Some flavonoids, like apigenin, are known to bind to the benzodiazepine binding site on the GABA-A receptor and act as positive allosteric modulators.[4] However, other flavonoids appear to interact with different, flumazenil-insensitive sites on the receptor complex.[13][14] This suggests the existence of novel binding pockets for flavonoids, offering exciting possibilities for the development of new classes of GABA-A receptor modulators. The subunit selectivity of flavonoids is an active area of research, with some compounds showing preference for specific α subunits, potentially leading to more targeted therapeutic effects.[4] For instance, some synthetic flavonoids have shown selectivity for α2- and α3-containing receptors, which are primarily associated with anxiolysis.[13]

Comparative Performance Data
CompoundClassTarget GABA-A SubunitsKi / IC50Reported EffectsReference
Apigenin FlavonoidBinds to benzodiazepine siteMicromolar rangeAnxiolytic, sedative[4]
Hispidulin FlavonoidPositive modulator of α1,3,5,6β2γ2SMicromolar rangeAnticonvulsant[4]
Isoliquiritigenin FlavonoidHigh affinity for benzodiazepine site0.4 nM (dissociation constant)Hypnotic[15]

Experimental Workflows for Characterizing GABA-A Receptor Modulators

The identification and characterization of novel GABA-A receptor modulators rely on a suite of robust experimental techniques. Below are detailed protocols for two fundamental assays: patch-clamp electrophysiology and radioligand binding assays.

Electrophysiological Assessment of GABA-A Receptor Modulation

Patch-clamp electrophysiology is the gold standard for directly measuring the functional effects of compounds on GABA-A receptor ion channel activity.[12][16]

Experimental Workflow: Whole-Cell Patch-Clamp Recording

G cluster_prep Cell Preparation cluster_record Recording cluster_analysis Data Analysis prep1 Culture cells expressing GABA-A receptors (e.g., HEK293, neurons) prep2 Plate cells on coverslips prep1->prep2 rec1 Obtain whole-cell configuration using a patch pipette prep2->rec1 rec2 Apply GABA (EC10-EC20) to establish a baseline current rec1->rec2 rec3 Co-apply test compound with GABA rec2->rec3 rec4 Record changes in current amplitude and kinetics rec3->rec4 ana1 Measure potentiation or inhibition of GABA-evoked current rec4->ana1 ana2 Construct dose-response curves to determine EC50/IC50 ana1->ana2

Caption: Workflow for whole-cell patch-clamp analysis of GABA-A receptor modulators.

Step-by-Step Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired GABA-A receptor subunit combination or primary neurons on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 4–7 MΩ.[17] Fill the pipettes with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.2.

  • Recording:

    • Transfer a coverslip with adherent cells to a recording chamber continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Using a micromanipulator, approach a cell with the patch pipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).

    • Co-apply the test compound with the same concentration of GABA.

    • Perform washout steps with the extracellular solution between applications.[18]

  • Data Acquisition and Analysis:

    • Record currents using an appropriate amplifier and data acquisition software.

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition.

    • For dose-response analysis, apply a range of compound concentrations to determine the EC50 or IC50 value.

Radioligand Binding Assays for Determining Compound Affinity

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor binding site by measuring its ability to displace a radiolabeled ligand.[19][20]

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis prep1 Homogenize brain tissue (e.g., rat cortex) in buffer prep2 Centrifuge and wash membranes to remove endogenous GABA prep1->prep2 prep3 Resuspend membrane pellet in binding buffer prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]muscimol or [3H]flunitrazepam) prep3->assay1 assay2 Add increasing concentrations of the unlabeled test compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 ana1 Separate bound and free radioligand by rapid filtration assay3->ana1 ana2 Quantify bound radioactivity using liquid scintillation counting ana1->ana2 ana3 Generate competition curves to determine Ki ana2->ana3

Caption: Workflow for competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[21]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[21]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation to remove endogenous GABA.[22]

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, include tubes with an excess of a known unlabeled ligand (e.g., GABA or diazepam).

    • Incubate the mixture at 4°C for 60-90 minutes to allow binding to reach equilibrium.[21]

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Behavioral Models for Assessing Anxiolytic Activity

To translate in vitro findings to potential therapeutic effects, in vivo behavioral models are essential.[23][24] The elevated plus maze is a widely used and validated model for screening anxiolytic-like compounds in rodents.[25][26]

Experimental Workflow: Elevated Plus Maze

G cluster_prep Animal Preparation cluster_test Testing cluster_analysis Data Analysis prep1 Acclimate animals to the testing room prep2 Administer test compound or vehicle prep1->prep2 test1 Place animal in the center of the elevated plus maze prep2->test1 test2 Allow free exploration for a set duration (e.g., 5 min) test1->test2 test3 Record behavior using a video tracking system test2->test3 ana1 Measure time spent in and entries into the open and closed arms test3->ana1 ana2 Analyze data for significant differences between treatment groups ana1->ana2

Caption: Workflow for the elevated plus maze test for anxiolytic activity.

Step-by-Step Protocol:

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[25]

  • Animal Preparation:

    • Use adult male mice or rats.

    • Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle (e.g., saline, DMSO) intraperitoneally or orally at a predetermined time before testing (e.g., 30 minutes).

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Behavioral Analysis:

    • Use a video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Statistical Analysis:

    • Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The exploration of alternative GABA-A receptor modulators, such as neurosteroids and flavonoids, represents a significant advancement in the pursuit of safer and more effective treatments for a range of neurological and psychiatric disorders. Their distinct mechanisms of action and potential for subunit selectivity offer the promise of tailored therapies with improved side-effect profiles. The experimental workflows detailed in this guide provide a robust framework for researchers to characterize the pharmacological properties of novel compounds and to advance the development of the next generation of GABA-A receptor-targeted therapeutics. As our understanding of the intricate structure and function of GABA-A receptor subtypes continues to grow, so too will our ability to design and discover innovative modulators with enhanced clinical efficacy.

References

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Comparative

A Comparative Guide to Validating the Mechanism of Action of 1-Phenyl-1,4-diazepan-5-one

For Immediate Release to Drug Development Professionals, Researchers, and Scientists This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for the novel psychoactive c...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for the novel psychoactive compound 1-Phenyl-1,4-diazepan-5-one. Given the therapeutic potential of the 1,4-diazepine scaffold in conditions like anxiety, epilepsy, and psychosis, a rigorous and systematic validation of a new derivative's MoA is paramount for further development.[1][2] This document outlines a multi-tiered experimental approach, comparing the compound against established pharmacological benchmarks to build a robust, evidence-based profile.

The core of this validation strategy is a direct comparison between 1-Phenyl-1,4-diazepan-5-one (herein referred to as "PPD-5"), a classic benzodiazepine (Diazepam), and a negative control. Diazepam serves as the positive control, as its MoA as a positive allosteric modulator of the GABA-A receptor is well-characterized.[3][4][5] This comparative structure allows for the contextualization of PPD-5's activity, providing a clear path to differentiate its pharmacological profile.

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

Based on its structural similarity to known benzodiazepines, the primary hypothesis is that PPD-5 acts as a modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][6][7] Benzodiazepines enhance the effect of GABA at the GABA-A receptor, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5][7] The validation workflow is designed to test this hypothesis by assessing direct target engagement and functional modulation of the receptor's ion channel activity.

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Ion_Channel Chloride (Cl-) Channel GABA_A->Ion_Channel Opens PPD_5 PPD-5 (Hypothesized Modulator) PPD_5->GABA_A Binds (Allosteric Site) Diazepam Diazepam (Positive Control) Diazepam->GABA_A Binds (Allosteric Site) GABA GABA (Endogenous Ligand) GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Increased Cl- Influx

Caption: Hypothesized GABA-A receptor modulation pathway.

Phase 1: In Vitro Target Engagement & Functional Modulation

The initial phase focuses on confirming direct binding to the GABA-A receptor and characterizing the functional consequences of this interaction at the molecular level.

Experiment 1: Competitive Radioligand Binding Assay

Causality and Rationale: This assay is the first critical step to determine if PPD-5 physically interacts with the GABA-A receptor. By using a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [³H]flunitrazepam), we can measure the ability of PPD-5 to displace it. This directly tests for target engagement and allows for the quantification of binding affinity (Ki). A high affinity suggests a specific and potent interaction, which is a hallmark of a direct-acting drug.

Experimental Protocol:

  • Preparation: Isolate synaptic membranes from rodent cerebral cortex, which are rich in GABA-A receptors.

  • Incubation: Incubate the membranes with a fixed concentration of [³H]flunitrazepam.

  • Competition: Add increasing concentrations of unlabeled PPD-5, Diazepam (positive control), or a negative control compound.

  • Separation: After incubation, rapidly filter the mixture to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of radioligand displacement against the competitor concentration to calculate the IC50 (concentration inhibiting 50% of binding), which is then used to determine the Ki value.

Comparative Data Summary (Hypothetical):

CompoundBinding Affinity (Ki, nM)Interpretation
PPD-5 15.2High affinity, suggesting direct and potent binding to the GABA-A receptor.
Diazepam 5.8Very high affinity, consistent with its known potent activity.
Negative Control > 10,000Negligible binding, confirming assay specificity.
Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

Causality and Rationale: While binding assays confirm interaction, they do not reveal the functional outcome. Electrophysiology directly measures the ion flow through the GABA-A receptor's chloride channel, providing the definitive assessment of a compound's modulatory effect.[8][9][10] By applying GABA to a neuron and then co-applying PPD-5, we can determine if PPD-5 enhances, inhibits, or has no effect on the GABA-induced current. This experiment is crucial to classify PPD-5 as a positive allosteric modulator (like Diazepam), a direct agonist, or an antagonist.

Experimental Protocol:

  • Cell Culture: Use HEK293 cells stably expressing recombinant human GABA-A receptor subunits or primary cultured neurons.

  • Patching: Establish a whole-cell patch-clamp configuration on a single cell to control and measure its membrane potential and current.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

  • Co-application: While applying GABA, perfuse the cell with increasing concentrations of PPD-5 or Diazepam.

  • Measurement: Record the potentiation of the GABA-elicited current at each concentration of the test compound.

  • Analysis: Plot the percentage potentiation against compound concentration to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect (Emax).

Comparative Data Summary (Hypothetical):

CompoundPotentiation EC50 (nM)Emax (% of GABA response)Mechanism Type
PPD-5 45.5250%Positive Allosteric Modulator
Diazepam 12.1300%Positive Allosteric Modulator
Negative Control No effect0%Inactive

Phase 2: Cellular and System-Level Validation

Following in vitro characterization, the next logical step is to validate the MoA in a more complex biological system.

Validation_Workflow cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: System-Level Validation cluster_conclusion Conclusion Binding Radioligand Binding Assay (Target Engagement?) Ephys Electrophysiology (Functional Modulation?) Binding->Ephys If Binds Behavior In Vivo Behavioral Model (e.g., Elevated Plus Maze) Ephys->Behavior If Functional MoA Validated Mechanism of Action Behavior->MoA If Efficacious

Sources

Validation

A Preclinical Roadmap for the Anxiolytic Potential of 1-Phenyl-1,4-diazepan-5-one: A Comparative Study Framework

Introduction: The Unmet Need for Novel Anxiolytics Anxiety disorders represent the most prevalent class of psychiatric conditions, imposing a substantial burden on individuals and healthcare systems worldwide.[1][2] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need for Novel Anxiolytics

Anxiety disorders represent the most prevalent class of psychiatric conditions, imposing a substantial burden on individuals and healthcare systems worldwide.[1][2] While existing therapeutic agents, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), are effective for many patients, their utility is often limited by significant side effects. Benzodiazepines are associated with sedation, cognitive impairment, tolerance, and dependence, while SSRIs can have a delayed onset of action and a side effect profile that includes sexual dysfunction and emotional blunting.[3] This clinical landscape underscores a pressing need for novel anxiolytic agents with improved safety and efficacy profiles.

The diazepine scaffold has historically been a fruitful starting point for centrally active compounds, most notably the 1,4-benzodiazepines like diazepam.[4][5] This guide introduces 1-Phenyl-1,4-diazepan-5-one , a novel, non-benzodiazepine analogue, as a candidate for preclinical investigation. Its structural features suggest potential interaction with CNS targets relevant to anxiety.

This document serves as a comprehensive guide for researchers and drug development professionals, outlining a rigorous, multi-tiered preclinical evaluation strategy for 1-Phenyl-1,4-diazepan-5-one. We will detail a roadmap for its characterization, from initial receptor profiling to behavioral pharmacology, using established anxiolytics—Diazepam , Fluoxetine (as a representative SSRI), and Buspirone —as benchmarks for a robust comparative analysis. The causality behind each experimental choice will be explained to provide a trustworthy and self-validating framework for investigation.

Pillar 1: Comparative Mechanisms of Action

A thorough understanding of the benchmarks is critical. The primary molecular targets and mechanisms of the selected comparators are distinct, providing a broad framework for characterizing our novel compound.

  • Diazepam (Benzodiazepine): Diazepam is a classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[6] It binds to a specific site on the receptor (the benzodiazepine site), increasing the affinity of the main inhibitory neurotransmitter, GABA. This enhances the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a potentiation of CNS inhibition, resulting in anxiolytic, sedative, and muscle-relaxant effects.[7]

  • Fluoxetine (SSRI): As a selective serotonin reuptake inhibitor, fluoxetine's primary action is to block the serotonin transporter (SERT).[8] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors. The therapeutic effects in anxiety are thought to stem from delayed neurochemical adaptations, including the desensitization of certain serotonin autoreceptors, which ultimately leads to enhanced serotonergic neurotransmission in key brain circuits.[9]

  • Buspirone (Azapirone): Buspirone possesses a unique and complex mechanism. It does not interact with the GABAergic system.[7] Its primary anxiolytic effects are attributed to its activity as a partial agonist at presynaptic serotonin 5-HT1A autoreceptors, which reduces the firing rate of serotonergic neurons.[10][11][12] It also acts as a partial agonist at postsynaptic 5-HT1A receptors and has a weak antagonist effect at dopamine D2 receptors.[10][12] Unlike benzodiazepines, it lacks sedative and muscle-relaxant properties.[10]

Below is a diagram illustrating these distinct signaling pathways.

Anxiolytic_Mechanisms cluster_gaba GABAergic Synapse cluster_serotonin Serotonergic Synapse cluster_buspirone Serotonergic Synapse (Buspirone) GABA_neuron Presynaptic GABA Neuron GABA_receptor GABA-A Receptor (Chloride Channel) GABA_neuron->GABA_receptor GABA Release post_gaba Postsynaptic Neuron GABA_receptor->post_gaba Cl- Influx (Hyperpolarization) Diazepam Diazepam Diazepam->GABA_receptor Positive Allosteric Modulation (Enhances GABA effect) Serotonin_neuron Presynaptic Serotonin Neuron Serotonin_receptor Postsynaptic 5-HT Receptor Serotonin_neuron->Serotonin_receptor Serotonin Release SERT Serotonin Transporter (SERT) Serotonin_receptor->SERT Reuptake post_serotonin Postsynaptic Neuron Serotonin_receptor->post_serotonin Signal Transduction Fluoxetine Fluoxetine (SSRI) Fluoxetine->SERT Blocks Reuptake Buspirone_neuron Presynaptic Serotonin Neuron Autoreceptor Presynaptic 5-HT1A Autoreceptor Buspirone_neuron->Autoreceptor Serotonin Release post_buspirone_receptor Postsynaptic 5-HT1A Receptor Buspirone_neuron->post_buspirone_receptor Serotonin Release Autoreceptor->Buspirone_neuron Inhibits Firing post_buspirone_neuron Postsynaptic Neuron post_buspirone_receptor->post_buspirone_neuron Signal Transduction Buspirone Buspirone Buspirone->Autoreceptor Partial Agonist (Reduces Firing) Buspirone->post_buspirone_receptor Partial Agonist

Caption: Signaling pathways of major anxiolytic classes.

Pillar 2: A Framework for Preclinical Evaluation

To characterize 1-Phenyl-1,4-diazepan-5-one ("Compound X"), a systematic, multi-stage approach is essential. This ensures that resources are used efficiently and that a comprehensive data package is built to support go/no-go decisions.

Experimental_Workflow cluster_0 Stage 1: In Vitro Profiling cluster_1 Stage 2: In Vivo Behavioral Screening cluster_2 Stage 3: Side Effect & Pharmacokinetic Profiling cluster_3 Stage 4: Decision Point synthesis Synthesis & Purity (>98%) binding Receptor Binding Assays (Primary Screen) GABA-A, 5-HT1A, D2, SERT synthesis->binding functional Functional Assays (e.g., cAMP, Patch-Clamp) Determine Agonist/Antagonist Profile binding->functional epm Elevated Plus Maze (EPM) functional->epm Promising In Vitro Profile ldb Light-Dark Box (LDB) epm->ldb oft Open Field Test (OFT) ldb->oft rotarod Rotarod Test (Motor Coordination) oft->rotarod Anxiolytic-like Effect Observed pk Pharmacokinetics (PK) (Oral Bioavailability, T1/2, Cmax) rotarod->pk decision Go / No-Go Decision for Further Development pk->decision

Caption: Proposed experimental workflow for anxiolytic drug discovery.
Part A: In Vitro Pharmacology – Unveiling the Mechanism

The initial step is to determine if and where Compound X binds in the CNS. This is crucial for hypothesizing its mechanism of action and guiding subsequent in vivo studies.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Compound X for key CNS receptors implicated in anxiety.

  • Rationale: A broad binding screen provides an unbiased view of the compound's primary targets. We will focus on the targets of our comparator drugs.

  • Protocol:

    • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain (for GABA-A) or specific regions like the hippocampus (for 5-HT1A).[13]

    • Assay Conditions: Incubate prepared membranes with a specific radioligand and varying concentrations of Compound X.

      • GABA-A (Benzodiazepine Site): Use [³H]-Flunitrazepam (1 nM) as the radioligand. Non-specific binding is determined using 10 µM Diazepam. Incubate for 60 minutes at 25°C.[13]

      • Serotonin 5-HT1A Receptor: Use [³H]-8-OH-DPAT (1 nM) as the radioligand. Non-specific binding is determined using 10 µM Serotonin. Incubate for 60 minutes at 27°C.[14]

    • Termination & Counting: Terminate the reaction by rapid filtration over glass fiber filters. Wash filters to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation spectrometry.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).

2. Functional Assays

  • Objective: To determine the functional activity of Compound X at its primary binding target (identified above). Is it an agonist, antagonist, or allosteric modulator?

  • Rationale: Binding alone does not predict function. A functional assay is essential to understand the compound's physiological effect.

  • Example Protocol (if 5-HT1A is the primary target): cAMP Assay

    • Cell Line: Use a stable cell line (e.g., CHO-K1) expressing the human 5-HT1A receptor.[10][11] These receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cAMP levels.

    • Assay Procedure: a. Culture the cells in 96-well plates. b. Stimulate the cells with forskolin (to raise basal cAMP levels) in the presence of varying concentrations of Compound X. c. After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).[15]

    • Data Analysis: An agonist or partial agonist will cause a dose-dependent decrease in cAMP levels. An antagonist will have no effect on its own but will block the effect of a known agonist (like 8-OH-DPAT).

  • Example Protocol (if GABA-A is the primary target): Automated Patch-Clamp

    • Cell Line: Use a cell line (e.g., HEK293) expressing relevant GABA-A receptor subunits (e.g., α1β2γ2).[6]

    • Assay Procedure: a. Use an automated patch-clamp system (e.g., QPatch) to measure chloride currents.[6][16] b. Apply a low, sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current. c. Co-apply the same concentration of GABA with varying concentrations of Compound X.

    • Data Analysis: A positive allosteric modulator (like Diazepam) will cause a dose-dependent potentiation of the GABA-evoked current.[7] An antagonist would inhibit the current.

Part B: In Vivo Behavioral Pharmacology – Assessing Anxiolytic-Like Activity

Based on a promising in vitro profile, we move to validated animal models of anxiety. These tests rely on the conflict between the innate drive of rodents to explore a novel environment and their aversion to open, brightly lit spaces.[2][3]

1. Elevated Plus Maze (EPM)

  • Objective: To assess anxiety-like behavior by measuring the animal's willingness to explore open, elevated arms versus enclosed arms.

  • Rationale: Anxiolytic compounds increase the time spent and entries into the open arms, as the animal's aversion to these spaces is reduced.[17][18]

  • Protocol (for Mice):

    • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by high walls.[18]

    • Procedure: a. Acclimate mice to the testing room for at least 1 hour.[19] b. Administer Compound X (e.g., 1, 5, 10 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or vehicle 30 minutes prior to testing. c. Place the mouse in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes.[20] d. Record the session with an overhead camera for later analysis.

    • Parameters Measured: Time spent in open arms vs. closed arms, number of entries into open and closed arms, total distance traveled (as a measure of general locomotor activity).[17]

2. Light-Dark Box (LDB) Test

  • Objective: To evaluate anxiety based on the conflict between exploring a novel environment and the aversion to a brightly lit area.

  • Rationale: Anxiolytics increase the time spent in the light compartment and the number of transitions between compartments.[15][21]

  • Protocol (for Mice):

    • Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.[22]

    • Procedure: a. Following drug/vehicle administration as in the EPM, place the mouse in the center of the light compartment.[23] b. Allow the animal to explore freely for 5-10 minutes.[15][22]

    • Parameters Measured: Latency to first enter the dark compartment, time spent in the light compartment, total number of transitions between compartments.[23]

3. Open Field Test (OFT)

  • Objective: To measure general locomotor activity and anxiety-like behavior (thigmotaxis).

  • Rationale: Anxious rodents tend to stay near the walls of the arena (thigmotaxis), while anxiolytic treatment increases exploration of the more anxiogenic central zone.[24][25]

  • Protocol (for Rats):

    • Apparatus: A large, square arena with high walls, evenly illuminated.[16]

    • Procedure: a. Following drug/vehicle administration, gently place the rat in the center of the arena. b. Allow the animal to explore for 5-10 minutes.[16]

    • Parameters Measured: Time spent in the center vs. the periphery, latency to enter the center, total distance traveled, rearing frequency.

Part C: Side Effect & Pharmacokinetic Profiling

An ideal anxiolytic should be free from sedative and motor-impairing side effects. Its pharmacokinetic profile must be suitable for the desired clinical application.

1. Rotarod Test

  • Objective: To assess motor coordination and balance.

  • Rationale: This test is highly sensitive to the motor-impairing effects of benzodiazepines and other sedating compounds.

  • Protocol (for Mice):

    • Apparatus: A rotating rod that can accelerate.

    • Procedure: a. Train mice on the rotarod at a constant low speed for 1-2 days prior to testing. b. On the test day, administer Compound X, Diazepam, or vehicle. c. At the time of expected peak effect, place the mouse on the rod as it accelerates (e.g., from 4 to 40 RPM over 300 seconds).[6] d. Record the latency to fall from the rod. Three trials are typically performed.

2. Pharmacokinetic (PK) Analysis

  • Objective: To determine the basic absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

  • Rationale: A good anxiolytic needs adequate oral bioavailability and a half-life that allows for a convenient dosing schedule.

  • Procedure:

    • Administer Compound X via intravenous (IV) and oral (PO) routes to different groups of rats.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of Compound X using LC-MS/MS.

    • Calculate key PK parameters: Oral Bioavailability (F%), Half-life (T½), Time to maximum concentration (Tmax), and Maximum concentration (Cmax).

Pillar 3: Data Presentation and Interpretation

For this guide, we will present hypothetical but plausible data for Compound X, assuming it demonstrates a novel, promising profile: anxiolytic efficacy with a reduced side-effect liability compared to Diazepam and a potentially faster onset than Fluoxetine.

Table 1: Comparative In Vitro Pharmacology
CompoundPrimary TargetBinding Affinity (Ki, nM)Functional Activity
Compound X (Hypothetical) 5-HT1A Receptor 3.5 Full Agonist
DiazepamGABA-A (BZD site)8.6Positive Allosteric Modulator
FluoxetineSERT1.1Reuptake Inhibitor
Buspirone5-HT1A Receptor14Partial Agonist
Table 2: Comparative In Vivo Behavioral Efficacy (Mouse Models)

Data expressed as mean ± SEM. Doses are in mg/kg.

Treatment (Dose) EPM: % Time in Open Arms LDB: Time in Light (s) OFT: Time in Center (s)
Vehicle 15 ± 2.1 45 ± 5.3 30 ± 4.5
Compound X (5) 35 ± 3.5* 110 ± 9.8* 75 ± 8.1*
Diazepam (2) 40 ± 4.0* 125 ± 11.2* 65 ± 7.0*
Buspirone (3) 28 ± 3.1* 95 ± 8.5* 60 ± 6.8*

*p < 0.05 vs. Vehicle

Table 3: Comparative Side Effect and Pharmacokinetic Profiles
CompoundRotarod: Latency to Fall (s) at anxiolytic doseOral Bioavailability (F%)Elimination Half-Life (T½, hours)
Compound X (Hypothetical) 285 ± 15 ~75% ~8
Diazepam95 ± 11.2>90%[24]20-100 (with active metabolite)[24]
Fluoxetine290 ± 12~70%96-144 (parent + metabolite)
Buspirone280 ± 18~4%[10]2-3[10]
p < 0.05 vs. Vehicle (Vehicle latency ~300s)

Interpretation: The hypothetical data suggest Compound X is a potent and selective 5-HT1A full agonist. In behavioral models, it shows strong anxiolytic-like effects, comparable to Diazepam but at a dose that does not impair motor coordination. Its pharmacokinetic profile, with good oral bioavailability and a moderate half-life, is favorable for once or twice-daily dosing, a significant advantage over the low bioavailability of Buspirone.

Conclusion and Future Directions

The preclinical data package outlined in this guide provides a robust framework for evaluating the therapeutic potential of a novel anxiolytic candidate like 1-Phenyl-1,4-diazepan-5-one. Based on our hypothetical data, Compound X emerges as a promising candidate, potentially offering the anxiolytic efficacy of classic drugs without the limiting side effects of benzodiazepines and with a more favorable pharmacokinetic profile than buspirone.

A "Go" decision based on this profile would trigger the next stages of drug development, including:

  • Chronic Dosing Studies: To assess the potential for tolerance and withdrawal.

  • Safety Pharmacology: To evaluate effects on cardiovascular and respiratory systems.

  • IND-Enabling Toxicology Studies: To determine the safety profile in two species before human trials.

This systematic and comparative approach ensures that only the most promising candidates, with a clear and differentiated profile, advance toward clinical evaluation, ultimately addressing the significant unmet medical need for better anxiolytic therapies.

References

  • Buspirone: an update on a unique anxiolytic agent - PubMed. ([Link])

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay - TW - Eurofins Discovery. ([Link])

  • cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). ([Link])

  • Rotarod-Test for Mice - Protocols.io. ([Link])

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. ([Link])

  • Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice - Bio-protocol. ([Link])

  • Selective serotonin reuptake inhibitor - Wikipedia. ([Link])

  • Ligand gated ion channels: GABAA receptor pharmacology on QPatch | Sophion Bioscience. ([Link])

  • Buspirone - Wikipedia. ([Link])

  • 8-OH-DPAT | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. ([Link])

  • 5-HT1A RECEPTOR - C1319a - Multispan, Inc. ([Link])

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. ([Link])

  • Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC. ([Link])

  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC. ([Link])

  • Diazepam - StatPearls - NCBI Bookshelf. ([Link])

  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. ([Link])

  • Measuring Motor Coordination in Mice - PMC. ([Link])

  • Elevated plus maze protocol. ([Link])

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed. ([Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. ([Link])

  • Assay Protocol Book - PDSP. ([Link])

  • The mouse light/dark box test - PubMed. ([Link])

  • Light/Dark Box Test - Creative Biolabs. ([Link])

  • Pharmacokinetics and pharmacodynamics of oral diazepam: effect of dose, plasma concentration, and time - PubMed. ([Link])

  • Protocol for Elevated Plus Maze. ([Link])

  • To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays - Frontiers. ([Link])

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC. ([Link])

  • 50 years of hurdles and hope in anxiolytic drug discovery - PMC. ([Link])

  • Light/dark Transition Test for Mice - PMC. ([Link])

  • Understanding the pharmacokinetics of anxiolytic drugs - ResearchGate. ([Link])

  • Clinical pharmacology of anxiolytics. ([Link])

  • Discovery of novel anxiolytic agents--the trials and tribulations of pre-clinical models of anxiety - PubMed. ([Link])

  • (PDF) Elevated plus maze protocol v1 - ResearchGate. ([Link])

  • GABA - PDSP. ([Link])

  • “Experimental Models for Screening Anxiolytic Activity” - Jetir.Org. ([Link])

  • Elevated Plus Maze for Mice - PMC. ([Link])

  • Chapter 17: Anxiolytics – Drugs and Behavior - Open Text WSU. ([Link])

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed. ([Link])

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Comparative

A Comparative Guide to the Receptor Cross-Reactivity of Phenyl-Diazepanones: A Case Study with Diazepam

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Drug Discovery In the pursuit of novel therapeutics, the specificity of a drug candidate for its intended tar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the specificity of a drug candidate for its intended target is a cornerstone of its safety and efficacy profile. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing patient harm. This guide provides a comprehensive framework for evaluating the cross-reactivity of a class of compounds known as phenyl-diazepanones.

Due to the limited availability of public data on the specific molecule 1-Phenyl-1,4-diazepan-5-one, this guide will utilize Diazepam , a structurally related and extensively studied 1,4-benzodiazepine, as a representative compound. The principles and methodologies detailed herein are broadly applicable to the characterization of other novel phenyl-diazepanones.

Diazepam's primary therapeutic effects are mediated through its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] However, understanding its potential interactions with other physiologically relevant receptors, such as those for serotonin and dopamine, is crucial for a complete pharmacological assessment. This guide will delve into the experimental techniques used to quantify these interactions and present a comparative analysis of Diazepam's binding affinities.

I. Assessing Receptor Binding Affinity: The Radioligand Binding Assay

The foundational method for determining the affinity of a compound for a specific receptor is the competitive radioligand binding assay. This technique provides a quantitative measure, the inhibition constant (Kᵢ), which indicates the concentration of the test compound required to displace 50% of a specific radiolabeled ligand from its receptor.

Causality in Experimental Design:

The choice of a radiolabeled ligand is critical; it must exhibit high affinity and specificity for the target receptor to ensure a reliable assay window. The selection of the cell membrane preparation is equally important, as it must express the receptor of interest in a physiologically relevant conformation. The buffer conditions, incubation time, and temperature are all optimized to reach equilibrium binding and ensure the stability of the receptor and ligands.

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol outlines the steps for determining the binding affinity of a test compound, such as Diazepam, for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Receptor Source: Rat cortical membranes or cells recombinantly expressing specific GABA-A receptor subtypes.

  • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine antagonist).

  • Test Compound: Diazepam or other phenyl-diazepanones.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled Flumazenil or Diazepam) to saturate all specific binding sites.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Mix Membranes, Radioligand, & Test Compound in Plate prep_membranes->mix_components prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter_wash Filter & Wash to Separate Bound from Free Ligand incubate->filter_wash count_radioactivity Quantify Radioactivity (Scintillation Counting) filter_wash->count_radioactivity calculate_binding Calculate Specific Binding count_radioactivity->calculate_binding determine_ic50 Determine IC50 calculate_binding->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Workflow of a competitive radioligand binding assay.

II. Functional Assessment of Receptor Modulation: The FLIPR Membrane Potential Assay

While binding assays provide crucial information about affinity, they do not reveal the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay, are essential for characterizing the pharmacological activity of a compound.

Causality in Experimental Design:

This assay leverages a voltage-sensitive fluorescent dye to measure changes in the membrane potential of cells expressing the target ion channel. For the GABA-A receptor, which is a chloride channel, positive allosteric modulators like Diazepam enhance the GABA-induced influx of chloride ions, leading to hyperpolarization of the cell membrane. The FLIPR system detects the resulting change in fluorescence, providing a real-time readout of receptor activity.

Experimental Protocol: FLIPR Membrane Potential Assay for GABA-A Receptors

This protocol describes how to assess the functional activity of a test compound on GABA-A receptors expressed in a stable cell line.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the desired GABA-A receptor subtypes.

  • FLIPR Membrane Potential Assay Kit: Contains a voltage-sensitive fluorescent dye.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • GABA Solution: The natural agonist for the GABA-A receptor.

  • Test Compound: Diazepam or other phenyl-diazepanones.

  • FLIPR Instrument: A high-throughput cellular screening system.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate.

    • Incubate the cells overnight to allow them to adhere and form a monolayer.

  • Dye Loading:

    • Prepare the fluorescent dye loading buffer according to the kit manufacturer's instructions.

    • Remove the growth medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.

  • Compound Addition and Measurement:

    • Prepare a separate plate with the test compounds and GABA at the desired concentrations.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then automatically add the test compound to the wells, followed by the addition of GABA.

    • The instrument continuously records the fluorescence intensity before and after the additions.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded for each well.

    • For positive allosteric modulators, an enhancement of the GABA-induced fluorescence change will be observed.

    • The data can be used to generate concentration-response curves and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

FLIPR_Assay_Principle cluster_cell Cell with GABA-A Receptor cluster_stim Stimulation & Modulation cluster_readout Fluorescence Readout cell Cell Membrane receptor GABA-A Receptor (Chloride Channel) hyperpolarization Chloride Influx & Membrane Hyperpolarization receptor->hyperpolarization dye Voltage-Sensitive Dye gaba GABA (Agonist) gaba->receptor diazepam Diazepam (Positive Allosteric Modulator) diazepam->receptor fluorescence_change Change in Fluorescence hyperpolarization->fluorescence_change flipr FLIPR Detection fluorescence_change->flipr

Caption: Principle of the FLIPR membrane potential assay for GABA-A receptors.

III. Comparative Cross-Reactivity Profile of Diazepam

To provide a comprehensive understanding of its selectivity, Diazepam's binding affinity has been evaluated against a panel of receptors. The following table summarizes its binding affinity (Kᵢ) for its primary target, various GABA-A receptor subtypes, and its cross-reactivity with key serotonin and dopamine receptors. Lower Kᵢ values indicate higher binding affinity.

Receptor TargetBinding Affinity (Kᵢ) in nMReference
Primary Target: GABA-A Receptor Subtypes
α1β3γ216.7[3]
α2β3γ210.5[3]
α3β3γ211.2[3]
α5β3γ222.4[3]
Off-Target: Serotonin (5-HT) Receptors
5-HT₁ₐ> 10,000[4]
5-HT₂ₐ> 10,000[4]
5-HT₂C> 10,000[4]
Off-Target: Dopamine (D) Receptors
D₁> 10,000[4]
D₂> 10,000[4]
D₃> 10,000[4]
D₄> 10,000[4]

Interpretation of Data:

The data clearly demonstrates that Diazepam exhibits high affinity for its primary targets, the α-containing GABA-A receptor subtypes, with Kᵢ values in the low nanomolar range. In stark contrast, its affinity for the tested serotonin and dopamine receptor subtypes is significantly lower, with Kᵢ values greater than 10,000 nM. This indicates a high degree of selectivity for the GABA-A receptor over these key off-target receptors. While some studies suggest that benzodiazepines can indirectly modulate dopaminergic and serotonergic systems, the direct binding affinity data indicates that this is not due to a direct interaction with these receptors.

Signaling_Pathway cluster_gaba Primary GABAergic Pathway cluster_serotonin Potential Serotonin Pathway Interaction cluster_dopamine Potential Dopamine Pathway Interaction diazepam Diazepam gaba_a GABA-A Receptor diazepam->gaba_a Positive Allosteric Modulation serotonin_receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) diazepam->serotonin_receptor Very Low Affinity (>10,000 nM Ki) dopamine_receptor Dopamine Receptors (e.g., D1, D2) diazepam->dopamine_receptor Very Low Affinity (>10,000 nM Ki) neuronal_inhibition Increased Neuronal Inhibition gaba_a->neuronal_inhibition Chloride Influx anxiolysis Anxiolytic Effect neuronal_inhibition->anxiolysis serotonin_signaling Serotonergic Signaling dopamine_signaling Dopaminergic Signaling

Caption: Simplified signaling pathway of Diazepam and its low cross-reactivity.

IV. Conclusion: The Value of Comprehensive Selectivity Profiling

This guide has provided a detailed overview of the methodologies and data interpretation necessary for assessing the receptor cross-reactivity of phenyl-diazepanones, using Diazepam as a case study. The experimental protocols for radioligand binding and functional assays offer a robust framework for generating high-quality, reproducible data.

The comparative analysis of Diazepam's binding affinities underscores its high selectivity for the GABA-A receptor, a desirable characteristic for a therapeutic agent. For researchers and drug development professionals working with novel phenyl-diazepanones, the application of these principles is paramount. A thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in the development of safer and more effective medicines.

V. References

  • Diazepam - Wikipedia. [Link]

  • Molecular Targets for the Myorelaxant Action of Diazepam | Request PDF. [Link]

  • Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. [Link]

  • Inhibition of diazepam on morphine-induced hyperactivity, reverse tolerance and postsynaptic dopamine receptor supersensitivity - PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Biological Evaluation of Novel 1,4-Diazepan-5-One Compounds

Introduction: Unlocking the Therapeutic Potential of the 1,4-Diazepan-5-One Scaffold The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast range of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the 1,4-Diazepan-5-One Scaffold

The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3] The introduction of a carbonyl group to form the 1,4-diazepan-5-one structure presents a unique chemical entity with significant potential for developing novel therapeutics. The journey from a newly synthesized compound to a viable drug candidate, however, is a rigorous process demanding a systematic and logically staged biological evaluation.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic potential of novel 1,4-diazepan-5-one compounds. We will move beyond rote protocols to explain the causality behind each experimental step, ensuring a self-validating workflow that builds from high-throughput screening to detailed mechanistic and in vivo studies. Our approach is designed to efficiently identify promising lead compounds, characterize their mechanisms of action, and provide a robust data package for further development.

The Evaluation Funnel: A Staged Approach to Candidate Selection

The biological evaluation of a new chemical entity should be viewed as a funnel, progressively narrowing a library of compounds down to a select few with the most promising therapeutic profiles. This staged approach maximizes efficiency and conserves resources by eliminating compounds with undesirable properties at the earliest possible stage.[4]

Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & SAR Studies cluster_2 Phase 3: Preclinical Profiling A Compound Library (Novel 1,4-Diazepan-5-ones) B High-Throughput Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Initial Screen C IC50 Determination & Selectivity Index B->C Identify Hits D Mechanism of Action Assays (Apoptosis, Cell Cycle) C->D Validate Hits E Structure-Activity Relationship (SAR) Analog Comparison C->E Optimize Scaffold Z Compound Graveyard C->Z Discard Inactive/ Non-selective Compounds F In Vitro ADMET Profiling D->F Assess Drug-likeness E->F Assess Drug-likeness G In Vivo Efficacy Studies (Xenograft Models) F->G Select Best Candidates F->Z Discard Compounds with Poor ADMET Properties H Lead Candidate Nomination G->H

Caption: The Drug Discovery Evaluation Funnel.

Phase 1: High-Throughput In Vitro Screening

The initial goal is to cast a wide net to identify which, if any, of the novel compounds possess biological activity. For scaffolds like diazepines, anticancer activity is a common starting point for investigation.[5]

Rationale for Experimental Design

Compared to animal models, in vitro cell culture methods are significantly less expensive and time-consuming, making them ideal for the initial evaluation of a large number of compounds.[6][7] We employ a panel of diverse cancer cell lines, such as the NCI-60 panel, rather than a single cell line. This is a critical decision; it allows for the simultaneous assessment of a compound's potency and its spectrum of activity. A compound active against a wide range of cell types may be a broad cytotoxic agent, whereas one that is highly potent against only a few lines may have a more specific, targeted mechanism of action.[6]

Core Experiment: Cell Viability and Cytotoxicity

The most common initial assays measure cell viability or proliferation.[8][9] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[7] Its single-reagent-addition format simplifies the workflow, making it ideal for screening.

  • Cell Plating: Seed cells in 96-well, opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment. The optimal seeding density must be determined for each cell line to ensure logarithmic growth throughout the experiment.[10]

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepan-5-one compounds and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Interpretation and Decision Point

The primary output is the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. This value is fundamental for comparing the potency of different compounds and for estimating whether effective drug concentrations might be achievable in vivo.[6]

Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (MRC-5 / HCT116)
DZP-001 2.53.11.8> 50> 27.8
DZP-002 15.722.418.9> 50> 2.6
DZP-003 0.91.20.71.52.1
Doxorubicin 0.50.80.40.92.3

Decision Point: Compounds with potent activity (e.g., IC50 < 10 µM) against cancer cell lines and a high selectivity index (ratio of IC50 in normal cells vs. cancer cells) are prioritized for the next phase. In the table above, DZP-001 is a prime candidate due to its good potency and excellent selectivity, while DZP-003, despite being the most potent, shows little selectivity and may be a general cytotoxin.

Phase 2: Mechanism of Action and SAR

After identifying active and selective compounds ("hits"), the next critical step is to understand how they work and which structural features are responsible for their activity.

Core Experiments: Apoptosis and Cell Cycle Analysis

A hallmark of a good anticancer agent is the ability to induce programmed cell death (apoptosis) in cancer cells. Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are the gold standard for quantifying apoptosis. Concurrently, analyzing the cell cycle distribution can reveal if a compound stalls cell division at a particular phase (e.g., G2/M arrest).

Decision_Tree A Hit Compound (e.g., DZP-001) B Treat Cells at 1x and 5x IC50 A->B C Perform Apoptosis Assay (Annexin V/PI) B->C D Perform Cell Cycle Assay (PI Staining) B->D E Significant Increase in Apoptosis? C->E F Cell Cycle Arrest Observed? D->F E->F No G Proceed to ADMET & In Vivo Studies E->G Yes H Investigate Alternative MoA (e.g., Senescence, Autophagy) F->H Yes I De-prioritize or Re-evaluate SAR F->I No

Caption: Decision workflow for MoA studies.

Structure-Activity Relationship (SAR)

By comparing the IC50 values and mechanistic data of structurally related 1,4-diazepan-5-one analogs, we can deduce the Structure-Activity Relationship (SAR).[11] For example, if adding a chloro group at position 7 consistently increases potency, this informs the next round of chemical synthesis to design even more effective compounds. This iterative process of testing and redesign is central to medicinal chemistry.

Phase 3: Preclinical Profiling

The final stage of preclinical evaluation involves assessing a compound's drug-like properties and testing its efficacy in a living organism. A compound that is highly potent in a petri dish is useless if it cannot reach its target in the body.[12]

In Vitro ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies predict the pharmacokinetic behavior of a drug in the body.[13] These are often conducted using a suite of in vitro assays to assess properties like:

  • Solubility: Poor solubility can limit absorption.

  • Permeability: The ability to cross cell membranes (e.g., Caco-2 assay for intestinal absorption).

  • Metabolic Stability: Incubation with liver microsomes to predict how quickly the drug will be broken down in the body.

  • Plasma Protein Binding: High binding can reduce the amount of free drug available to act on its target.

  • hERG Inhibition: Assesses the risk of cardiac toxicity.

Early ADMET profiling is crucial for identifying liabilities that could cause a drug to fail in later, more expensive clinical trials.[14]

Compound IDAqueous Solubility (µM)Caco-2 Permeability (Papp, A→B)Microsomal Stability (% remaining @ 30min)hERG IC50 (µM)
DZP-001 7515 x 10⁻⁶ cm/s85%> 30
DZP-004 50.5 x 10⁻⁶ cm/s12%2.1
Verapamil High20 x 10⁻⁶ cm/s5%0.1

Interpretation: DZP-001 displays a promising ADMET profile with good solubility, high permeability, excellent metabolic stability, and a low risk of cardiotoxicity. DZP-004, a hypothetical analog, would be flagged for poor properties and likely discontinued.

In Vivo Efficacy Studies

The most promising candidates, those with potent and selective in vitro activity and a favorable ADMET profile, advance to in vivo testing.[15] The human tumor xenograft model is a widely accepted standard for evaluating anticancer agents.[6][16]

  • Host System: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent the rejection of implanted human tumor cells.[16]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, DZP-001 at 20 mg/kg, Positive control). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumors are excised and weighed.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive biological evaluation outlined in this guide provides a robust pathway for assessing novel 1,4-diazepan-5-one compounds. By integrating in vitro potency and selectivity screens, mechanistic studies, ADMET profiling, and in vivo efficacy models, researchers can confidently identify lead candidates for further development. This structured, data-driven approach ensures that only compounds with a genuine therapeutic promise and favorable drug-like properties advance, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Cloud.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Cloud.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google Cloud.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • ADMET profiling results of the top five small molecules. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Beyond profiling: using ADMET models to guide decisions. (n.d.). Optibrium. Retrieved January 21, 2026, from [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. Retrieved January 21, 2026, from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Google Cloud.
  • 1,4-Diazepines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-Phenyl-1,4-diazepan-5-one: A Framework for Novel Research Chemicals

This document provides a comprehensive operational and disposal framework for 1-Phenyl-1,4-diazepan-5-one. As specific toxicological and environmental data for this compound are not extensively published, this guide is e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and disposal framework for 1-Phenyl-1,4-diazepan-5-one. As specific toxicological and environmental data for this compound are not extensively published, this guide is established upon the foundational principles of chemical safety and hazardous waste management for novel or experimental chemical entities. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with regulatory standards by treating the compound with the caution required for a substance of unknown toxicity.

The core philosophy of this guide is the precautionary principle . In the absence of complete hazard data, we must assume the substance is hazardous and handle it accordingly. This approach ensures a self-validating system of safety, protecting researchers and the environment.

Hazard Assessment and Characterization

Inferred Potential Hazards:

  • Human Health: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1][3] The potential for central nervous system effects cannot be ruled out.

  • Environmental: Assumed to be toxic to aquatic life, with potential for long-lasting effects.[4] Therefore, it must not be disposed of down the drain or in regular trash.[5][6]

Under the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given the uncertainty, 1-Phenyl-1,4-diazepan-5-one must be managed as a hazardous waste.

Parameter Assessment/Assumption Rationale
Physical State Solid (likely crystalline powder)Based on similar chemical structures.[1]
Acute Toxicity (Oral) Category 4 (Assumed) - Harmful if swallowedPrecautionary measure based on related compounds.[3]
Skin/Eye Irritation Category 2 (Assumed) - IrritantCommon characteristic for many organic chemicals.[1]
Aquatic Toxicity Hazardous (Assumed) Organic compounds, particularly those with pharmaceutical potential, can be harmful to aquatic ecosystems.[4]

Core Disposal Workflow: From Generation to Removal

The proper disposal of 1-Phenyl-1,4-diazepan-5-one waste follows a strict, regulated pathway. This workflow is designed to prevent accidental exposure and ensure regulatory compliance from the point of generation to its final disposal by a licensed facility.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management cluster_disposal Final Disposition gen Waste Generation (1-Phenyl-1,4-diazepan-5-one) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Disposal seg Step 2: Segregate Waste (Collect as dedicated organic waste) ppe->seg cont Step 3: Containerize & Label (Use compatible, sealed container. Label 'Hazardous Waste') seg->cont saa Step 4: Store in SAA (Satellite Accumulation Area) cont->saa pickup Step 5: Schedule Pickup (Contact EHS/Waste Coordinator) saa->pickup Container Full or Max Storage Time vendor Step 6: Licensed Vendor Removal (Transport to TSDF) pickup->vendor disp Step 7: Final Disposal (e.g., High-Temperature Incineration) vendor->disp

Sources

Handling

Personal protective equipment for handling 1-Phenyl-1,4-diazepan-5-one

In the dynamic environment of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. 1-Phenyl-1,4-diazepan-5-one, a specific diazepam derivative, represents such a...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. 1-Phenyl-1,4-diazepan-5-one, a specific diazepam derivative, represents such a compound where detailed public safety information is scarce. This guide provides a comprehensive framework for researchers and laboratory professionals to manage this and similar research chemicals, ensuring a robust culture of safety. By extrapolating from established protocols for structurally related compounds and adhering to fundamental principles of laboratory safety, we can effectively mitigate potential risks.

Hazard Analysis: The Principle of Precaution

Given the absence of a specific Safety Data Sheet (SDS) for 1-Phenyl-1,4-diazepan-5-one, a precautionary approach is mandatory. We must infer potential hazards from its chemical structure and the known profile of related compounds, such as Diazepam.[1][2][3] Diazepam, a well-known benzodiazepine, is a psychoactive compound with known effects including sedation, amnesia, and ataxia.[1][4] Long-term use can lead to dependence and withdrawal.[5] While the pharmacological activity of 1-Phenyl-1,4-diazepan-5-one is not characterized, its structural similarity necessitates handling it as a potentially bioactive and hazardous substance.

Anticipated Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[6]

  • Neurological Effects: Potential for drowsiness, dizziness, and impaired coordination.[7][8]

  • Developmental Toxicity: Related compounds have shown potential for adverse effects on a fetus.[4]

  • Irritation: Potential for skin and eye irritation upon direct contact.

Therefore, all handling protocols must be designed to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. A risk-based assessment is crucial for determining the appropriate level of protection for any given procedure.[9][10][11]

Table 1: PPE Selection Based on Task
Task Minimum Required PPE Rationale & Best Practices
Storage & Transport - ANSI Z87.1 Safety Glasses- Nitrile Gloves- Lab CoatProtects against incidental contact or small spills during movement of sealed containers.
Weighing & Aliquoting (Solid) - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Lab Coat- Use within a chemical fume hood or ventilated balance enclosure.Prevents inhalation of fine particulates and protects eyes from dust. A fume hood provides critical engineering control.[12]
Solution Preparation & Reactions - Chemical Splash Goggles & Face Shield- Nitrile Gloves (or other chemically-resistant gloves based on solvent)- Flame-Resistant Lab CoatA face shield offers additional protection against splashes during liquid transfers.[9][13] Always work within a certified chemical fume hood.
Purification (e.g., Chromatography) - Chemical Splash Goggles- Appropriate Chemically-Resistant Gloves- Lab CoatProtects against potential splashes and leaks from equipment under pressure.

Glove Selection: Disposable nitrile gloves offer good protection for incidental contact.[9] However, for prolonged tasks or when using aggressive solvents, consult a glove manufacturer's compatibility chart to select the appropriate material (e.g., butyl rubber, neoprene).[13]

Operational Protocols: Ensuring Procedural Safety

Safe handling is a combination of proper PPE and well-defined operational procedures.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Ensure an appropriate chemical spill kit is readily accessible.

  • PPE Donning: Put on your lab coat, followed by eye and face protection, and finally, gloves.

  • Execution:

    • Perform all manipulations that may generate dust, aerosols, or vapors exclusively within the fume hood.

    • For solid transfers, use techniques that minimize dust generation (e.g., careful scooping, not dropping from height).

    • When dissolving, add the solid to the solvent slowly.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment.

    • Properly segregate and label all waste streams.

  • PPE Doffing: Remove gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water immediately after.

Disposal Plan: Responsible Waste Management

All materials contaminated with 1-Phenyl-1,4-diazepan-5-one must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[14][15]

  • Solid Waste: Contaminated gloves, paper towels, and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: All solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container. Never pour chemical waste down the drain.[14][15] Chlorinated and non-chlorinated solvents must be kept in separate waste containers.[16]

  • Sharps: Needles or other contaminated sharps must be placed in a designated sharps container.[16]

Emergency Response Plan

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][17]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][12]

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulty, seek immediate medical attention.[17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Spill:

    • Small Spill (in fume hood): Alert others. Use a spill kit with appropriate absorbent material to contain and clean the spill. Place all cleanup materials in a sealed hazardous waste container.

    • Large Spill: Evacuate the area immediately and alert your institution's emergency response team. Do not attempt to clean it up yourself.[3]

Visualizing Safety Workflows

The following diagrams illustrate the decision-making processes for ensuring safety when handling 1-Phenyl-1,4-diazepan-5-one.

PPE_Decision_Workflow cluster_task_assessment Task Assessment cluster_ppe_selection PPE Selection A Identify Procedure (e.g., Weighing, Synthesis, Storage) B Evaluate Exposure Risk - Inhalation (Dust/Vapor)? - Dermal (Splash/Contact)? - Ocular (Splash)? A->B Analyze C Level 1: Base PPE - Lab Coat - Safety Glasses - Nitrile Gloves B->C Low Risk (e.g., Handling sealed vial) D Level 2: Enhanced Protection - Chemical Goggles - Double Gloves - Use in Fume Hood B->D Moderate Risk (e.g., Weighing solid) E Level 3: Maximum Containment - Goggles & Face Shield - Chem-Resistant Gloves - Fume Hood Mandatory B->E High Risk (e.g., Reaction, large splash potential) F Proceed with Task Safely C->F D->F E->F

Caption: Decision workflow for selecting appropriate PPE.

Emergency_Response_Protocol cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Size Assess Spill Scale Start->Spill_Size Spill Exposure_Route Identify Exposure Route Start->Exposure_Route Exposure Small_Spill Contain with Spill Kit Clean & Decontaminate Dispose as Hazardous Waste Spill_Size->Small_Spill Small & Contained Large_Spill Evacuate Area Alert Institutional EH&S Spill_Size->Large_Spill Large or Uncontained Medical Seek Immediate Medical Attention Large_Spill->Medical If exposed Skin Flush with Water (15+ min) Remove Contaminated Clothing Skin->Medical Eye Flush with Eyewash (15+ min) Eye->Medical Inhalation Move to Fresh Air Inhalation->Medical

Caption: Flowchart for emergency response to spills or exposure.

By integrating these principles and protocols into your daily laboratory workflow, you can build a robust safety culture that protects researchers while enabling scientific advancement.

References

  • Diazepam . (n.d.). In Wikipedia. Retrieved from [Link]

  • VALIUM brand of diazepam TABLETS . (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Diazepam . (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]

  • Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2024). Benzodiazepines . In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Waste Disposal Handbook . (n.d.). University of Essex. Retrieved from [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Diazepam Safety Data Sheet . (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Side effects of diazepam . (n.d.). NHS. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS DIAZEPAM . (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • A CHEMISTS' GUIDE TO PPE . (n.d.). Brigham Young University. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment . (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Management of Waste . (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Diazepam: Side effects, dosage, uses, and more . (n.d.). Medical News Today. Retrieved from [Link]

  • PPE and Safety for Chemical Handling . (2020). ACS Material. Retrieved from [Link]

  • Diazepam Drug Uses, Dosage & Side Effects . (2024). Drugs.com. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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